molecular formula C11H16N2O2 B1330841 Benzyl (3-aminopropyl)carbamate CAS No. 46460-73-5

Benzyl (3-aminopropyl)carbamate

Cat. No.: B1330841
CAS No.: 46460-73-5
M. Wt: 208.26 g/mol
InChI Key: JXWABCYGGVHAHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (3-aminopropyl)carbamate is a useful research compound. Its molecular formula is C11H16N2O2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-(3-aminopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c12-7-4-8-13-11(14)15-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXWABCYGGVHAHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70329134
Record name Benzyl (3-aminopropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70329134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46460-73-5
Record name Benzyl (3-aminopropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70329134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Benzyl (3-aminopropyl)carbamate for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Benzyl (3-aminopropyl)carbamate (CAS Number: 46460-73-5), a critical bifunctional linker molecule increasingly utilized in the development of targeted protein degraders, particularly Proteolysis Targeting Chimeras (PROTACs). This document details its chemical and physical properties, provides a robust synthesis protocol, and outlines its application in the cutting-edge field of induced proximity-based therapeutics. Furthermore, this guide includes detailed experimental protocols for the characterization and application of this linker, alongside visualizations of the pertinent biological pathways and experimental workflows to facilitate its effective integration into drug discovery and development pipelines.

Chemical and Physical Properties

This compound is a versatile organic compound featuring a benzyl carbamate protecting group on one end of a propyl chain and a free primary amine on the other. This bifunctionality allows for sequential chemical modifications, making it an ideal component for the construction of complex molecular architectures like PROTACs.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 46460-73-5N/A
Molecular Formula C₁₁H₁₆N₂O₂[1]
Molecular Weight 208.26 g/mol [1]
Appearance Liquid or solid/semi-solid[2]
Melting Point 185-189 °C[3]
Boiling Point 368.2 °C at 760 mmHg[3]
Purity Typically ≥95%[2]

Synthesis Protocol

The synthesis of this compound can be achieved through the selective protection of one of the amino groups of 1,3-diaminopropane with a benzyloxycarbonyl (Cbz) group.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1,3-Diaminopropane

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-diaminopropane (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM). Cool the solution in an ice bath.

  • Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (0.95 equivalents to favor mono-substitution) to the cooled and stirred solution of 1,3-diaminopropane. It is crucial to add the Cbz-Cl dropwise to control the reaction temperature and minimize the formation of the di-substituted product.

  • Base Addition: Concurrently, add a solution of sodium hydroxide (1.0 equivalent) in water dropwise to neutralize the hydrochloric acid formed during the reaction. Maintain the temperature below 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford pure this compound.

Spectroscopic and Analytical Data

Accurate characterization is crucial for confirming the identity and purity of this compound. The following are expected spectral data based on its chemical structure.

Table 2: Spectroscopic Data for this compound

Technique Expected Peaks/Signals
¹H NMR δ ~7.35 (m, 5H, Ar-H), ~5.10 (s, 2H, O-CH₂-Ar), ~3.20 (q, 2H, NH-CH₂), ~2.75 (t, 2H, CH₂-NH₂), ~1.65 (quint, 2H, -CH₂-CH₂-CH₂-), NH and NH₂ protons will appear as broad singlets.
¹³C NMR δ ~156.5 (C=O), ~137.0 (Ar-C), ~128.5 (Ar-CH), ~128.0 (Ar-CH), ~66.5 (O-CH₂-Ar), ~40.0 (NH-CH₂), ~39.0 (CH₂-NH₂), ~33.0 (-CH₂-CH₂-CH₂-).
FTIR (cm⁻¹) ~3400-3300 (N-H stretch, primary amine), ~3300 (N-H stretch, carbamate), ~3050 (C-H stretch, aromatic), ~2930, 2850 (C-H stretch, aliphatic), ~1700 (C=O stretch, carbamate), ~1520 (N-H bend).
Mass Spec (ESI-MS) [M+H]⁺ = 209.1285

Application in Targeted Protein Degradation: PROTACs

This compound is a key building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade target proteins of interest (POIs).[4]

The Ubiquitin-Proteasome System and PROTAC Mechanism of Action

The ubiquitin-proteasome system (UPS) is a major pathway for protein degradation in eukaryotic cells.[5] It involves a three-enzyme cascade (E1 activating, E2 conjugating, and E3 ligating enzymes) that attaches a polyubiquitin chain to a substrate protein, marking it for degradation by the 26S proteasome.[5]

PROTACs function by bringing a target protein and an E3 ubiquitin ligase into close proximity.[6] A typical PROTAC consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ligase, and a chemical linker that connects the two.[6] this compound serves as a versatile and commonly used linker component.

The formation of this ternary complex (POI-PROTAC-E3 ligase) facilitates the ubiquitination of the POI by the recruited E3 ligase.[6] The polyubiquitinated POI is then recognized and degraded by the proteasome, and the PROTAC molecule can then act catalytically to degrade further POI molecules.[5]

PROTAC_Pathway cluster_Cell Cellular Environment cluster_Ternary POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (with this compound linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Poly-ubiquitination Ub Ubiquitin E1 E1 Ub->E1 Activation (ATP) E2 E2 E1->E2 Ub Transfer E2->E3 Ub Transfer Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->PROTAC Recycling Degraded Degraded Protein Fragments Proteasome->Degraded Degradation

PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Synthesis and Evaluation

The synthesis of a PROTAC using this compound as a linker component typically involves a multi-step process.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation PROTAC Evaluation Start This compound Step1 Couple to POI Ligand (e.g., amide bond formation) Start->Step1 Intermediate POI-Linker Intermediate Step1->Intermediate Step2 Deprotection of Cbz group (e.g., Hydrogenolysis) Intermediate->Step2 Activated_Intermediate POI-Linker-NH₂ Step2->Activated_Intermediate Step3 Couple to E3 Ligase Ligand (e.g., amide bond formation) Activated_Intermediate->Step3 Crude_PROTAC Crude PROTAC Step3->Crude_PROTAC Purification Purification (e.g., HPLC) Crude_PROTAC->Purification Final_PROTAC Pure PROTAC Purification->Final_PROTAC Binding Binding Assays (e.g., SPR, ITC) Final_PROTAC->Binding Degradation Degradation Assays (e.g., Western Blot, In-Cell Western) Final_PROTAC->Degradation Ternary_Complex Ternary Complex Formation (e.g., TR-FRET) Final_PROTAC->Ternary_Complex Downstream Downstream Functional Assays Degradation->Downstream

Experimental workflow for PROTAC development.

Experimental Protocol: PROTAC Synthesis via Amide Coupling

Materials:

  • This compound

  • POI-ligand with a carboxylic acid functional group

  • E3 ligase-ligand with a carboxylic acid functional group

  • Coupling reagents (e.g., HATU, HOBt, EDC)

  • Base (e.g., DIPEA)

  • Solvents (e.g., DMF, DCM)

  • Palladium on carbon (Pd/C) for deprotection

  • Hydrogen source

Procedure:

  • Coupling to POI Ligand: Dissolve the POI-ligand-COOH (1.0 eq), this compound (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq) in anhydrous DMF. Stir the reaction at room temperature until completion (monitored by LC-MS).

  • Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer, concentrate, and purify the intermediate by flash chromatography.

  • Cbz Deprotection: Dissolve the POI-linker-Cbz intermediate in a suitable solvent like methanol or ethanol. Add a catalytic amount of Pd/C. Stir the mixture under a hydrogen atmosphere until the deprotection is complete (monitored by TLC or LC-MS). Filter off the catalyst and concentrate the solvent to obtain the POI-linker-NH₂.

  • Coupling to E3 Ligase Ligand: Using the same amide coupling procedure as in step 1, couple the POI-linker-NH₂ with the E3 ligase-ligand-COOH.

  • Final Purification: Purify the final PROTAC molecule by preparative HPLC to obtain the desired product with high purity.

Safety and Handling

This compound is an irritant.[4] It may cause skin, eye, and respiratory irritation.[4] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[4] Work should be conducted in a well-ventilated fume hood.[4]

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.[4]

Conclusion

This compound is a valuable and versatile building block for the synthesis of PROTACs and other complex molecules in drug discovery. Its bifunctional nature allows for a modular and systematic approach to the construction of targeted protein degraders. This guide provides the essential technical information and experimental protocols to enable researchers to effectively utilize this compound in their efforts to develop novel therapeutics.

References

An In-depth Technical Guide to the Physical Properties of Benzyl (3-aminopropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Benzyl (3-aminopropyl)carbamate. The information is curated for professionals in research and development who require precise data for experimental design, process development, and quality control. This document includes a summary of quantitative physical data, detailed experimental protocols for property determination, and a representative synthesis workflow.

Core Physical and Chemical Properties

This compound is a carbamate ester that serves as a valuable intermediate in organic synthesis, particularly as a mono-protected derivative of 1,3-diaminopropane. Its structure incorporates a benzyl protecting group, which can be selectively removed under specific conditions, making it a useful building block in the synthesis of more complex molecules.

Data Presentation: Quantitative Physical Properties

The known physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₁₁H₁₆N₂O₂[1]
Molecular Weight 208.26 g/mol [1]
Melting Point 185-189 °C[2]
Boiling Point 368.2 °C at 760 mmHg[2]
Density 1.109 g/cm³[2]
Flash Point 176.5 °C[2]
Physical Form Solid, semi-solid, or liquid[3]
Solubility No specific data available. Qualitatively, it is expected to be soluble in polar organic solvents and sparingly soluble in water.
pKa No specific data available. The presence of a primary amine suggests a basic pKa, likely in the range of 9-11 for the protonated amine.[4]

Experimental Protocols

Determination of Melting Point

The melting point of a solid organic compound can be determined with high precision using a capillary melting point apparatus.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

  • Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

  • Observation: The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-2 °C).

Determination of Boiling Point

The boiling point can be determined using a micro-boiling point or Thiele tube method, which is suitable for small quantities of liquid.[5]

Methodology:

  • Sample Preparation: A small volume (a few milliliters) of liquid this compound is placed in a small test tube or fusion tube.[5]

  • Capillary Inversion: A capillary tube, sealed at one end, is placed inverted into the test tube containing the sample.

  • Heating: The test tube assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). The apparatus should be heated slowly and uniformly.[5]

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heat source is then removed. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.[6]

Determination of Solubility

The shake-flask method is a standard procedure for determining the thermodynamic solubility of a compound in various solvents.[7]

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a vial containing a known volume of the solvent of interest (e.g., water, ethanol, dichloromethane).

  • Equilibration: The vial is sealed and agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A known volume of the clear, saturated supernatant is carefully removed and diluted. The concentration of the dissolved solute is then determined using a suitable analytical technique, such as HPLC-UV or gravimetric analysis after solvent evaporation. The solubility is expressed in units such as mg/mL or mol/L.[7]

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the mono-N-protection of 1,3-diaminopropane with benzyl chloroformate. This reaction selectively blocks one of the amino groups, leaving the other available for further synthetic transformations.

Representative Experimental Protocol

The following protocol is a representative procedure adapted from standard methods for the N-benzyloxycarbonylation of diamines.

Reaction: 1,3-Diaminopropane + Benzyl Chloroformate → this compound

Materials:

  • 1,3-Diaminopropane

  • Benzyl Chloroformate

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: A solution of 1,3-diaminopropane (in excess, e.g., 3-5 equivalents) in dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

  • Addition of Protecting Group: A solution of benzyl chloroformate (1 equivalent) in dichloromethane is added dropwise to the cooled diamine solution over a period of 1-2 hours, maintaining the temperature at 0 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for an additional 12-18 hours.

  • Workup: The reaction mixture is washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Visualization of Synthesis Workflow

Caption: Synthesis workflow for this compound.

Disclaimer: This document is intended for informational purposes for qualified professionals. All laboratory procedures should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.

References

An In-depth Technical Guide to Benzyl (3-aminopropyl)carbamate: Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of Benzyl (3-aminopropyl)carbamate, a molecule of interest in various research and development applications. This document details its chemical properties, outlines a detailed experimental protocol for its synthesis, and provides a framework for its characterization.

Chemical Structure and Properties

This compound, also known by its IUPAC name benzyl N-(3-aminopropyl)carbamate, is a carbamate derivative featuring a primary amine and a benzyl-protected secondary amine.

Chemical Structure:

Chemical structure of this compound

(Image Source: PubChem CID 417669)

The key structural features include a flexible propyl chain linking two nitrogen atoms, one of which is a free primary amine available for further functionalization, while the other is protected by a benzyloxycarbonyl (Cbz or Z) group. This protecting group is stable under many reaction conditions but can be readily removed when desired, making this compound a useful building block in multi-step organic synthesis.

Physicochemical Properties:

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
CAS Number 46460-73-5[1]
Molecular Formula C₁₁H₁₆N₂O₂[2]
Molecular Weight 208.26 g/mol [2]
Appearance Solid or semi-solid or liquid[3]
Boiling Point 368.2 ± 35.0 °C at 760 mmHg[4]
Density 1.1 ± 0.1 g/cm³[4]
Flash Point 176.5 ± 25.9 °C[4]
Storage Temperature Keep in dark place, inert atmosphere, store in freezer, under -20°C[3]

Synthesis of this compound

The synthesis of this compound can be achieved through the selective mono-N-protection of 1,3-diaminopropane with benzyl chloroformate. The following is a detailed experimental protocol adapted from general Schotten-Baumann conditions for the N-Cbz protection of amines.[5]

Reaction Scheme:

G 1,3-Diaminopropane H₂N(CH₂)₃NH₂ Product C₆H₅CH₂OCONH(CH₂)₃NH₂ 1,3-Diaminopropane->Product + Benzyl Chloroformate (slow addition) ____________________ Base (e.g., Na₂CO₃), Solvent (e.g., Dioxane/Water), 0 °C to RT Benzyl_Chloroformate C₆H₅CH₂OCOCl

Caption: Synthesis of this compound.

Experimental Protocol:

Materials:

  • 1,3-Diaminopropane (reagent grade)

  • Benzyl chloroformate (Cbz-Cl, reagent grade)

  • Sodium carbonate (Na₂CO₃, anhydrous)

  • Dioxane (anhydrous)

  • Distilled water

  • Diethyl ether (anhydrous)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄, anhydrous)

  • Hydrochloric acid (HCl, concentrated)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,3-diaminopropane (1.0 equivalent) in a 1:1 mixture of dioxane and water.

  • Addition of Base: Add sodium carbonate (2.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath with gentle stirring.

  • Addition of Benzyl Chloroformate: Slowly add a solution of benzyl chloroformate (1.0 equivalent) in dioxane dropwise via the addition funnel over a period of 1-2 hours, ensuring the internal temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 12-16 hours.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x volume of the reaction mixture).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Expected Yield: While a specific yield for this reaction is not widely reported, similar mono-protection reactions of diamines can be expected to yield the product in the range of 40-60%, with the formation of the di-protected by-product as a possibility.

Characterization

The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques.

Expected Spectroscopic Data:

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic methylene protons (~5.1 ppm), multiplets for the propyl chain protons, and a broad singlet for the carbamate N-H proton. The primary amine protons may be visible as a broad singlet.
¹³C NMR Resonances for the aromatic carbons, the benzylic carbon, the carbonyl carbon of the carbamate, and the three distinct carbons of the propyl chain.
Mass Spectrometry (MS) The electrospray ionization (ESI) mass spectrum is expected to show a prominent peak for the protonated molecular ion [M+H]⁺ at m/z 209.13.
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretching of the primary amine and the carbamate, C=O stretching of the carbamate group (around 1690 cm⁻¹), and C-H stretching of the aromatic and aliphatic groups.

Logical Workflow

The following diagram illustrates the overall workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization A Dissolve 1,3-Diaminopropane and Na₂CO₃ in Dioxane/Water B Cool to 0 °C A->B C Slowly add Benzyl Chloroformate B->C D React at RT overnight C->D E Extract with Diethyl Ether D->E F Wash with Water and Brine E->F G Dry and Concentrate F->G H Silica Gel Chromatography G->H I NMR (¹H, ¹³C) H->I J Mass Spectrometry (MS) H->J K IR Spectroscopy H->K

Caption: Experimental workflow for synthesis and analysis.

Conclusion

This technical guide provides essential information for the synthesis and characterization of this compound. The detailed protocol, based on established chemical principles, offers a reliable method for obtaining this versatile building block. The provided characterization data will aid researchers in confirming the identity and purity of the synthesized compound, facilitating its use in further scientific endeavors.

References

Benzyl (3-aminopropyl)carbamate mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Core Mechanism of Action of Benzyl (3-aminopropyl)carbamate

Introduction

This compound is a heterobifunctional chemical entity that serves as a linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] In isolation, this molecule does not possess a mechanism of action in the traditional pharmacological sense. Its function is realized when incorporated into a PROTAC, where it plays a crucial structural role in connecting two distinct ligand moieties. This guide elucidates the mechanism of action of PROTACs, the context in which this compound functions, and the experimental methodologies used to characterize such molecules.

The Role of this compound as a PROTAC Linker

A PROTAC is a heterobifunctional molecule designed to eliminate specific unwanted proteins by co-opting the cell's natural protein degradation machinery.[2] It consists of three key components:

  • A ligand that binds to the target Protein of Interest (POI).

  • A ligand that recruits an E3 ubiquitin ligase.

  • A chemical linker that connects the two ligands.[3]

This compound functions as this critical linker. The nature and composition of the linker are vital as they determine the spatial orientation and distance between the target protein and the E3 ligase. This, in turn, significantly influences the stability and efficiency of the subsequently formed ternary complex, which is essential for the degradation process.[4]

Core Mechanism of Action: The PROTAC-Mediated Ubiquitin-Proteasome System

PROTACs exert their effect by hijacking the cell's native Ubiquitin-Proteasome System (UPS), which is the primary pathway for regulated protein degradation in eukaryotic cells.[3][5] The process can be broken down into several key steps:

  • Ternary Complex Formation: The PROTAC molecule, upon entering a cell, simultaneously binds to its target Protein of Interest (POI) and an E3 ubiquitin ligase (commonly Cereblon or von Hippel-Lindau).[3][6] This brings the POI and the E3 ligase into close proximity, forming a key ternary complex (POI-PROTAC-E3 ligase).[7]

  • Ubiquitination of the Target Protein: Within this ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to specific lysine residues on the surface of the POI.[8] This process is repeated to form a polyubiquitin chain, which acts as a molecular tag for degradation.[9]

  • Proteasomal Degradation: The 26S proteasome, a large protein complex, recognizes the polyubiquitinated POI.[8] It then unfolds, deubiquitinates, and proteolytically degrades the target protein into small peptides.[9]

  • PROTAC Recycling: After the POI is degraded, the PROTAC molecule is released and can engage another target protein and E3 ligase, acting in a catalytic manner.[3][10] This catalytic nature allows a single PROTAC molecule to mediate the destruction of multiple target protein molecules, leading to potent and sustained pharmacological effects at low doses.[1]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Releases Ternary_Complex->E3_Ligase PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Poly-ubiquitinates POI E1 E1 (Ub-Activating) E2 E2 (Ub-Conjugating) E1->E2 Transfers Ub E2->Ternary_Complex Recruited Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognized & Degraded Peptides Degraded Peptides Proteasome->Peptides Releases Experimental_Workflow start PROTAC Synthesis (incorporating linker) step1 Step 1: Target Engagement Confirm binding to POI & E3 Ligase start->step1 step2 Step 2: Ternary Complex Formation Assess formation and stability step1->step2 assay1 Assays: - Cellular Thermal Shift Assay (CETSA) - NanoBRET™ step1->assay1 step3 Step 3: Target Degradation Quantify reduction in POI levels step2->step3 assay2 Assays: - TR-FRET - Surface Plasmon Resonance (SPR) step2->assay2 step4 Step 4: Downstream Effects Measure impact on cell viability/signaling step3->step4 assay3 Assays: - Western Blot - Mass Spectrometry step3->assay3 end Lead Optimization step4->end assay4 Assays: - CellTiter-Glo® - Apoptosis Assays step4->assay4

References

An In-depth Technical Guide to the Solubility and Stability of Benzyl (3-aminopropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of Benzyl (3-aminopropyl)carbamate. Due to the limited availability of specific experimental data in publicly accessible literature, this document synthesizes known physicochemical properties, discusses theoretical solubility and stability considerations based on its chemical structure, and presents detailed, standardized experimental protocols for researchers to determine these critical parameters.

Physicochemical Properties

While specific solubility data is largely unavailable, a summary of known physical and chemical properties is presented below. This information is crucial for handling, storage, and the design of further experimental studies.

PropertyValueSource
CAS Number 46460-73-5[1][2]
Molecular Formula C₁₁H₁₆N₂O₂[1]
Molecular Weight 208.26 g/mol [1][2]
Physical Form Solid or semi-solid or liquid[2]
Melting Point 185-189ºC[1]
Boiling Point 368.2 ± 35.0 °C at 760 mmHg[1][3]
Density 1.1 ± 0.1 g/cm³[1][3]
Flash Point 176.5 ± 25.9 °C[1][3]
LogP (Predicted) 1.37[1]
Water Solubility No data available[4][5]
Partition Coefficient No data available[4][5]

Solubility Profile

Theoretical Considerations:

The solubility of this compound is dictated by its molecular structure, which includes both polar and non-polar moieties. The presence of a primary amine and a carbamate group suggests the potential for hydrogen bonding with protic solvents like water. The amine group can also be protonated in acidic solutions, which would significantly increase aqueous solubility. Conversely, the benzyl group is hydrophobic and will contribute to solubility in organic solvents.

Based on its predicted LogP of 1.37, this compound is expected to have moderate lipophilicity, suggesting some solubility in a range of organic solvents.[1] However, strong intermolecular forces in its solid state, as suggested by its high melting point, may limit its solubility.[1]

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method):

The saturation shake-flask method is the gold standard for determining thermodynamic solubility. The following protocol is recommended:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, or various organic solvents) in a sealed, screw-cap vial.

    • Ensure enough solid is present to maintain a saturated solution with undissolved solid remaining at the end of the experiment.

  • Equilibration:

    • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period to reach equilibrium. A minimum of 24-48 hours is typically recommended.

    • Visually confirm that excess solid remains.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed to let the undissolved solid settle.

    • Carefully withdraw a clear aliquot of the supernatant. To avoid aspirating solid particles, filtration through a 0.22 µm syringe filter is recommended. The filter material should be chemically compatible with the solvent.

  • Quantification:

    • Analyze the concentration of the dissolved this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately determine the solubility.

experimental_workflow_solubility cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling cluster_analysis 4. Analysis start Add excess Benzyl (3-aminopropyl)carbamate to solvent agitate Agitate at constant temperature (24-48h) start->agitate Seal vial settle Settle undissolved solid agitate->settle Equilibrium reached filtrate Filter supernatant (0.22 µm filter) settle->filtrate hplc Quantify using validated HPLC method filtrate->hplc result Determine Solubility hplc->result

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile

Theoretical Considerations:

The stability of this compound is influenced by its functional groups. The carbamate linkage is susceptible to hydrolysis under both acidic and basic conditions. Benzyl carbamates (Cbz group) are generally known to be stable at a pH greater than 4 but can be cleaved under strong acidic conditions.[6] They are also sensitive to strong bases.[6] The primary amine group can undergo oxidation. The benzyl group can be susceptible to oxidative degradation.

Potential degradation pathways could involve:

  • Hydrolysis: Cleavage of the carbamate bond to yield 3-aminopropan-1-amine, benzyl alcohol, and carbon dioxide.

  • Oxidation: Oxidation of the primary amine or the benzylic position.

For storage, it is recommended to keep this compound in a dark place, under an inert atmosphere, and at a low temperature (e.g., in a freezer under -20°C) to minimize degradation.[2] It should be kept away from strong acids, alkalis, and oxidizing/reducing agents.[5]

Experimental Protocol for Stability Assessment (Forced Degradation Study):

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an acidic solution (e.g., 0.1 N HCl) and incubate at a controlled temperature (e.g., 60°C).

    • Basic Hydrolysis: Mix the stock solution with a basic solution (e.g., 0.1 N NaOH) and incubate at a controlled temperature (e.g., 60°C).

    • Oxidative Degradation: Mix the stock solution with an oxidizing agent (e.g., 3% H₂O₂) and keep it at room temperature.

    • Thermal Degradation: Expose a solid sample or a solution to elevated temperatures (e.g., 60°C).

    • Photostability: Expose a solution to UV light in a photostability chamber.

    • A control sample, protected from stress conditions, should be analyzed concurrently.

  • Time Points:

    • Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation and Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method. A stability-indicating method is one that can separate the parent compound from its degradation products.

    • Use a photodiode array (PDA) detector to obtain UV spectra of the parent and degradation peaks to assess peak purity.

    • Mass spectrometry (LC-MS) can be used to identify the structure of the degradation products.

experimental_workflow_stability cluster_prep 1. Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis stock Prepare Stock Solution of This compound acid Acidic (e.g., 0.1N HCl, 60°C) stock->acid base Basic (e.g., 0.1N NaOH, 60°C) stock->base oxidative Oxidative (e.g., 3% H₂O₂) stock->oxidative thermal Thermal (e.g., 60°C) stock->thermal photo Photolytic (UV light) stock->photo control Control (Protected) stock->control sampling Sample at multiple time points acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling control->sampling analysis Analyze by Stability-Indicating HPLC-UV/MS sampling->analysis results Identify Degradation Products & Determine Degradation Rate analysis->results

Caption: Workflow for Forced Degradation Stability Study.

Summary and Recommendations

There is a significant lack of publicly available experimental data on the solubility and stability of this compound. The provided physicochemical data and theoretical considerations suggest that it is a compound with moderate lipophilicity and potential stability challenges, particularly under harsh pH conditions.

For researchers, scientists, and drug development professionals working with this compound, it is imperative to experimentally determine its solubility and stability profile in relevant solvent systems and under conditions pertinent to its intended application. The detailed protocols provided in this guide offer a standardized approach to generating this critical data, ensuring the quality and reliability of future research and development activities. The use of validated, stability-indicating analytical methods is paramount for obtaining accurate and meaningful results.

References

An In-depth Technical Guide on the Synthesis and Characterization of N-Cbz-1,3-diaminopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cbz-1,3-diaminopropane, also known as benzyl (3-aminopropyl)carbamate, is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The presence of a primary amine and a carboxybenzyl (Cbz) protected secondary amine allows for selective functionalization at either end of the propane backbone. This technical guide provides a comprehensive overview of the synthesis and characterization of this important bifunctional molecule.

Synthesis of N-Cbz-1,3-diaminopropane

The synthesis of N-Cbz-1,3-diaminopropane is typically achieved through the selective mono-protection of 1,3-diaminopropane with benzyl chloroformate. The key to achieving mono-protection is to control the stoichiometry of the reagents and to leverage the differential reactivity of the two amino groups. One common strategy involves the in-situ formation of a salt with one of the amino groups, rendering it less nucleophilic and favoring the reaction at the free primary amine.

Reaction Scheme

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 1,3-Diaminopropane 1,3-Diaminopropane Reaction Mixture Reaction Mixture 1,3-Diaminopropane->Reaction Mixture Benzyl Chloroformate Benzyl Chloroformate Benzyl Chloroformate->Reaction Mixture Solvent (e.g., Dichloromethane) Solvent (e.g., Dichloromethane) Solvent (e.g., Dichloromethane)->Reaction Mixture Base (e.g., Triethylamine or NaHCO3) Base (e.g., Triethylamine or NaHCO3) Base (e.g., Triethylamine or NaHCO3)->Reaction Mixture Controlled Temperature (e.g., 0°C to rt) Controlled Temperature (e.g., 0°C to rt) Controlled Temperature (e.g., 0°C to rt)->Reaction Mixture N-Cbz-1,3-diaminopropane N-Cbz-1,3-diaminopropane Reaction Mixture->N-Cbz-1,3-diaminopropane Selective N-acylation

Caption: Synthetic workflow for N-Cbz-1,3-diaminopropane.

Experimental Protocol

This protocol is a representative procedure for the synthesis of N-Cbz-1,3-diaminopropane.

Materials:

  • 1,3-Diaminopropane

  • Benzyl chloroformate (Cbz-Cl)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO3)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3-diaminopropane (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.0 eq) or sodium bicarbonate (1.0 eq) to the solution.

  • Slowly add a solution of benzyl chloroformate (0.95 eq) in DCM to the stirred reaction mixture via the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to afford pure N-Cbz-1,3-diaminopropane.

Characterization of N-Cbz-1,3-diaminopropane

The structure and purity of the synthesized N-Cbz-1,3-diaminopropane are confirmed using various spectroscopic techniques.

Physicochemical Properties
PropertyValue
Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
Appearance Colorless to pale yellow oil or solid
Melting Point 185-189 °C (hydrochloride salt)
Boiling Point 368.2 ± 35.0 °C at 760 mmHg
Density 1.1 ± 0.1 g/cm³
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum of N-Cbz-1,3-diaminopropane is expected to show characteristic signals for the aromatic protons of the benzyl group, the methylene protons of the propane chain, and the protons of the amine and carbamate groups.

  • δ 7.30-7.40 (m, 5H): Aromatic protons of the phenyl ring.

  • δ 5.10 (s, 2H): Methylene protons of the benzyl group (-CH₂-Ph).

  • δ ~5.0 (br s, 1H): NH proton of the carbamate.

  • δ ~3.20 (q, J = 6.5 Hz, 2H): Methylene protons adjacent to the carbamate nitrogen (-CH₂-NH-Cbz).

  • δ ~2.75 (t, J = 6.8 Hz, 2H): Methylene protons adjacent to the primary amine (-CH₂-NH₂).

  • δ ~1.65 (quint, J = 6.7 Hz, 2H): Central methylene protons of the propane chain (-CH₂-CH₂-CH₂-).

  • δ ~1.4 (br s, 2H): NH₂ protons of the primary amine.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon of the carbamate, the aromatic carbons, and the aliphatic carbons of the propane and benzyl groups.

  • δ ~156.5: Carbonyl carbon of the carbamate (C=O).

  • δ ~136.8: Quaternary aromatic carbon of the phenyl ring.

  • δ ~128.5, 128.0, 127.8: Aromatic carbons of the phenyl ring.

  • δ ~66.7: Methylene carbon of the benzyl group (-CH₂-Ph).

  • δ ~40.0: Methylene carbon adjacent to the carbamate nitrogen (-CH₂-NH-Cbz).

  • δ ~39.5: Methylene carbon adjacent to the primary amine (-CH₂-NH₂).

  • δ ~33.5: Central methylene carbon of the propane chain (-CH₂-CH₂-CH₂-).

IR (Infrared) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

  • ~3400-3300 cm⁻¹: N-H stretching vibrations of the primary amine (two bands).

  • ~3300 cm⁻¹: N-H stretching vibration of the carbamate.

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~2950-2850 cm⁻¹: Aliphatic C-H stretching.

  • ~1690 cm⁻¹: C=O stretching vibration of the carbamate.

  • ~1530 cm⁻¹: N-H bending vibration.

  • ~1250 cm⁻¹: C-N stretching vibration.

MS (Mass Spectrometry)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Expected [M+H]⁺: 209.1339

Characterization Workflow

G cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis and Confirmation Purified N-Cbz-1,3-diaminopropane Purified N-Cbz-1,3-diaminopropane 1H NMR 1H NMR Purified N-Cbz-1,3-diaminopropane->1H NMR Structural Confirmation 13C NMR 13C NMR Purified N-Cbz-1,3-diaminopropane->13C NMR Carbon Skeleton IR Spectroscopy IR Spectroscopy Purified N-Cbz-1,3-diaminopropane->IR Spectroscopy Functional Groups Mass Spectrometry Mass Spectrometry Purified N-Cbz-1,3-diaminopropane->Mass Spectrometry Molecular Weight Structure Elucidation Structure Elucidation 1H NMR->Structure Elucidation 13C NMR->Structure Elucidation IR Spectroscopy->Structure Elucidation Mass Spectrometry->Structure Elucidation Purity Assessment Purity Assessment Structure Elucidation->Purity Assessment

Caption: Workflow for the characterization of N-Cbz-1,3-diaminopropane.

Conclusion

This technical guide has outlined the synthesis and characterization of N-Cbz-1,3-diaminopropane. The provided experimental protocol and characterization data serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development. The ability to selectively introduce the Cbz protecting group on one of the amino functionalities of 1,3-diaminopropane makes it a versatile intermediate for the construction of more complex molecules with potential therapeutic applications.

Technical Guide: Safety and Handling of Benzyl (3-aminopropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling procedures for Benzyl (3-aminopropyl)carbamate (CAS No: 46460-73-5). The information is compiled from multiple safety data sheets (SDS) and standardized testing protocols to ensure a thorough understanding of the potential hazards and mitigation strategies. This guide is intended for laboratory use by technically qualified individuals.

Chemical and Physical Properties

This compound is a chemical intermediate used in research and development.[1][2] Its properties are summarized below.

PropertyValueReference
CAS Number 46460-73-5[1][2]
Molecular Formula C₁₁H₁₆N₂O₂[1]
Molecular Weight 208.26 g/mol [1]
Appearance Liquid, Viscous Liquid, or Solid[1][2][3]
Boiling Point 368.2°C at 760 mmHg[2][3]
Melting Point 185-189°C[2][3]
Flash Point 177°C[3]
Relative Density 1.1 g/cm³[1]
Refractive Index 1.53[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2][4] The primary hazards are associated with irritation and acute toxicity.

Hazard ClassGHS CategoryHazard StatementReference
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2][3][4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2][4]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1][2][4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][2][4]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[3]

Signal Word: Warning[1][2][4]

Potential Health Effects:

  • Skin Contact: May cause inflammation, itching, scaling, reddening, or blistering.[1]

  • Eye Contact: Can result in redness, pain, and severe eye damage.[1]

  • Inhalation: May lead to irritation of the lungs and respiratory system.[1]

  • Ingestion: Harmful if swallowed.[2][3][4]

  • Overexposure: May result in serious illness.[1]

To date, this compound is not classified as a carcinogen by IARC, NTP, or OSHA.[1] Quantitative data on acute toxicity (e.g., LD50) is not currently available.[1]

Safe Handling and Storage

Proper handling and storage are critical to minimize exposure risk.

Engineering Controls:

  • Use only in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Ensure a safety shower and eyewash station are readily accessible.[2]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or a face shield.[3]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves before use.[3]

  • Skin and Body Protection: Wear a lab coat or a complete suit protecting against chemicals.[3]

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH or CEN-certified respirator.[1][3]

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Avoid breathing fumes, dust, or aerosols.[1][3]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in the work area.[2]

Storage Conditions:

  • Store in a tightly-closed container in a cool, dry, and well-ventilated area.[1][2]

  • Keep away from incompatible substances such as strong oxidizing agents, strong acids, and strong alkalis.[1][2]

  • Keep away from sources of ignition.[2]

  • Recommended long-term storage is in a freezer under -20°C.

Emergency and First Aid Procedures

A clear workflow for responding to accidental exposure is essential.

G cluster_Exposure Accidental Exposure cluster_FirstAid Immediate First Aid cluster_Medical Professional Medical Attention Inhalation Inhalation MoveFreshAir Move to fresh air. Provide oxygen or artificial respiration if needed. Inhalation->MoveFreshAir SkinContact Skin Contact WashSkin Flush skin with running water for at least 15 minutes. Remove contaminated clothing. SkinContact->WashSkin EyeContact Eye Contact RinseEyes Flush eyes with water for at least 15 minutes. Remove contact lenses. EyeContact->RinseEyes Ingestion Ingestion RinseMouth Rinse mouth with water. Do NOT induce vomiting. Ingestion->RinseMouth SeekMedical Seek immediate medical attention. MoveFreshAir->SeekMedical WashSkin->SeekMedical RinseEyes->SeekMedical RinseMouth->SeekMedical

Caption: Emergency response workflow for this compound exposure.

Detailed First Aid Measures:

  • General Advice: Immediately remove any contaminated clothing. Consult a physician and provide them with this safety information.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Obtain medical aid.[1]

  • Skin Contact: Immediately flush the skin with plenty of running water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Obtain immediate medical aid.[1]

Spill and Disposal Procedures

Spill Containment and Cleanup:

  • Evacuate personnel to a safe area and ensure adequate ventilation.

  • Wear appropriate personal protective equipment (PPE) as described in Section 3.[4]

  • Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains or waterways.[1]

  • Absorb the spill with an inert material (e.g., sand, diatomite, universal binders).[2][4]

  • Collect the absorbed material and place it into a suitable, labeled container for disposal.[1]

Waste Disposal:

  • Disposal of this chemical must be in accordance with all applicable federal, state, and local regulations.[1]

  • Chemical waste generators must determine if a discarded chemical is classified as hazardous waste. Consult US EPA guidelines (40 CFR 261.3) and local regulations for proper classification and disposal.[1]

  • Do not reuse empty containers. Dispose of them as unused product.[1]

Experimental Protocols for Hazard Assessment

While specific toxicity studies for this compound are not publicly available, its identified hazards (skin/eye irritation, oral toxicity) can be quantitatively assessed using standardized OECD (Organisation for Economic Co-operation and Development) guidelines. These protocols represent the standard methodologies for evaluating the safety of chemical substances.

Protocol for Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test determines the potential of a substance to produce reversible or irreversible skin damage.[3]

Objective: To assess the potential for dermal irritation or corrosion. Test System: Albino rabbit.[5] Methodology:

  • Animal Selection: Use healthy, young adult albino rabbits.

  • Preparation: Approximately 24 hours before the test, clip the fur from the dorsal area of the trunk of the animal.

  • Application: Apply 0.5 mL (if liquid) or 0.5 g (if solid, moistened to a paste) of the test substance to a small area (~6 cm²) of shaved, intact skin.[5] Cover the site with a gauze patch and semi-occlusive dressing.[3] An untreated area of skin serves as a control.

  • Exposure: The exposure period is 4 hours.[3][5] After exposure, remove the dressing and residual test substance.

  • Observation: Examine and score the skin for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[3] The observation period may be extended up to 14 days to assess the reversibility of effects.[5]

  • Classification: The substance is classified as an irritant based on the severity and reversibility of the observed skin reactions according to GHS criteria.

Protocol for Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause damage to the eye.[2]

Objective: To assess the potential for eye irritation or corrosion. Test System: Albino rabbit.[6] Methodology:

  • Initial Test: A single dose of the test substance (typically 0.1 mL or 0.1 g) is applied into the conjunctival sac of one eye of a single animal.[6] The other eye remains untreated and serves as a control. The eyelids are gently held together for one second.

  • Anesthesia/Analgesia: The use of topical anesthetics and systemic analgesics is recommended to minimize animal pain and distress.[6]

  • Observation: Examine the eyes for ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after application.[6][7]

  • Confirmatory Test: If a corrosive or severe irritant effect is not observed, the response is confirmed using up to two additional animals in a sequential manner.[6][8]

  • Classification: The substance is classified based on the severity, persistence, and reversibility of ocular lesions observed.

Protocol for Acute Oral Toxicity - Acute Toxic Class Method (Based on OECD Guideline 423)

This method is used to determine the acute oral toxicity of a substance and allows for hazard classification.[9][10]

Objective: To estimate the acute oral toxicity and classify the substance according to the GHS. Test System: Typically uses female rats.[9] Methodology:

  • Principle: This is a stepwise procedure using a minimum number of animals. It uses defined dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).[11] The outcome of testing at one dose level determines the next step.

  • Administration: Animals are fasted prior to dosing. The test substance is administered orally in a single dose via gavage.[11]

  • Procedure:

    • Starting Dose: A starting dose is selected based on available information.

    • Initial Step: A group of 3 animals is dosed at the selected starting level.

    • Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[10]

  • Subsequent Steps:

    • If mortality occurs, the test is repeated with a lower dose.

    • If no mortality occurs, the test is repeated with a higher dose.

    • The procedure continues until the criteria for classification are met, which is based on the number of animals that die at specific dose levels.

  • Classification: The substance is assigned a GHS toxicity class based on the results, which helps in determining its hazard statement (e.g., H302: Harmful if swallowed).[9]

References

The Indispensable Role of Carbamate Protecting Groups in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and the development of complex molecules, the judicious use of protecting groups is a fundamental strategy.[1][2] Among the arsenal of protective functionalities, carbamates stand out for their versatility and reliability in temporarily masking the reactivity of amine groups.[3][4][5] Their widespread adoption is attributable to a finely tuned balance of stability across a range of reaction conditions and the availability of diverse, mild, and selective deprotection methods.[1][6] This technical guide provides a comprehensive overview of the most prominent carbamate protecting groups, detailing their chemical properties, mechanisms of action, and practical applications, complete with experimental protocols and comparative data to inform synthetic strategy.

Core Principles of Amine Protection with Carbamates

Amines are nucleophilic and basic, properties that often necessitate their protection to prevent unwanted side reactions during synthetic transformations elsewhere in a molecule.[7][8] The conversion of an amine to a carbamate effectively attenuates its nucleophilicity and basicity by delocalizing the nitrogen's lone pair of electrons into the adjacent carbonyl group.[4][9] This "amide-ester hybrid" character imparts significant stability to the protected group.[5][9]

A successful protecting group strategy hinges on several key criteria: the group must be introduced efficiently and in high yield, remain robust under various reaction conditions, and be removed selectively and cleanly under mild conditions that do not compromise the integrity of the target molecule.[8] The diverse family of carbamate protecting groups offers a powerful toolkit that allows chemists to achieve this "orthogonal protection," where one type of protecting group can be removed in the presence of others, a critical concept in the synthesis of complex molecules.[2][10]

Key Carbamate Protecting Groups: A Comparative Overview

The most commonly employed carbamate protecting groups in organic synthesis include the tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), 9-Fluorenylmethoxycarbonyl (Fmoc), Allyloxycarbonyl (Alloc), and 2-(Trimethylsilyl)ethoxycarbonyl (Teoc) groups. Each possesses a unique set of properties and a distinct deprotection pathway, enabling chemists to tailor their synthetic strategies with precision.[11][12]

Diagram: General Mechanism of Carbamate Protection

G General Scheme for Amine Protection as a Carbamate Amine R-NH₂ (Amine) ProtectedAmine R-NH-CO-OR' (Carbamate) Amine->ProtectedAmine Nucleophilic Attack Reagent Protecting Group Precursor (e.g., R'-O-CO-X) Reagent->ProtectedAmine Base Base Byproduct H-X Base->Byproduct Neutralization

Caption: General workflow for the protection of an amine as a carbamate.

Diagram: General Mechanism of Carbamate Deprotection

G General Scheme for Carbamate Deprotection ProtectedAmine R-NH-CO-OR' (Carbamate) Intermediate [R-NH-COOH] (Unstable Carbamic Acid) ProtectedAmine->Intermediate Cleavage DeprotectionReagent Deprotection Reagent (Acid, Base, H₂, etc.) DeprotectionReagent->Intermediate Amine R-NH₂ (Free Amine) Intermediate->Amine Decarboxylation Byproducts CO₂ + R'-OH Intermediate->Byproducts Decomposition

Caption: General workflow for the deprotection of a carbamate.

The tert-Butoxycarbonyl (Boc) Group

The Boc group is a cornerstone of modern organic synthesis, particularly in non-peptide chemistry, valued for its ease of introduction and stability under basic and nucleophilic conditions.[1][10][13] Its key feature is its lability under acidic conditions.[1][14]

Protection: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[1][14] The reaction is generally high-yielding and proceeds under mild conditions.[1]

Deprotection: Removal of the Boc group is achieved with strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[7][15] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which subsequently forms isobutene. The resulting carbamic acid intermediate readily decarboxylates to yield the free amine.[14][15]

Table 1: Reaction Conditions for Boc Protection and Deprotection
Transformation Reagents Solvent Temperature Typical Time Yield (%) Ref.
Protection Boc₂O, Base (e.g., NaOH, DMAP, NaHCO₃)THF/H₂O, Dioxane, ACN, CHCl₃Room Temp. or 40°C1-12 h>90[10][13]
Deprotection TFA (25-50% in DCM) or 4M HClDCM, Dioxane, Ethyl Acetate0°C to Room Temp.30 min - 2 h>95[1][13]
Experimental Protocol: Boc-Protection of a Primary Amine[1]
  • Dissolution: Dissolve the primary amine (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water (10 mL).

  • Base Addition: If starting from an amine salt, add a base like triethylamine (TEA) (1.2 mmol) and stir for 10-15 minutes. For free amines, a base such as sodium bicarbonate (3.0 mmol) can be used.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol) to the stirred solution in one portion.

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, perform an appropriate aqueous workup, extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Experimental Protocol: Boc-Deprotection using TFA[1]
  • Dissolution: Dissolve the N-Boc protected amine (1.0 mmol) in anhydrous DCM (5-10 mL) in a round-bottom flask.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Acid Addition: Slowly add a solution of trifluoroacetic acid (TFA) in DCM (e.g., 25-50% v/v) to the stirred solution. If the substrate is sensitive to the tert-butyl cation byproduct, a scavenger such as anisole or triisopropylsilane (TIS) can be added.[3][16]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours, monitoring by TLC or LC-MS.

  • Isolation: Concentrate the reaction mixture under reduced pressure. The resulting amine trifluoroacetate salt can be used directly or neutralized with a base and extracted.

The Benzyloxycarbonyl (Cbz or Z) Group

Introduced by Bergmann and Zervas in 1932, the Cbz group was one of the first widely used amine protecting groups and remains highly relevant, especially in peptide chemistry.[3] It is stable to the acidic and basic conditions used for the deprotection of Boc and Fmoc groups, respectively, making it an excellent choice for orthogonal protection schemes.[17]

Protection: The Cbz group is typically installed by reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base.[18][19]

Deprotection: The hallmark of the Cbz group is its cleavage by catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst).[17][20] This method is exceptionally clean, yielding the free amine, toluene, and carbon dioxide as byproducts.[17] Alternative deprotection methods include the use of strong acids like HBr in acetic acid.[17]

Diagram: Cbz Deprotection Pathways

G Deprotection Pathways for the Cbz Group CbzAmine R-NH-Cbz Hydrogenolysis Catalytic Hydrogenolysis (H₂, Pd/C) CbzAmine->Hydrogenolysis AcidCleavage Strong Acid (e.g., HBr/AcOH) CbzAmine->AcidCleavage FreeAmine1 R-NH₂ + Toluene + CO₂ Hydrogenolysis->FreeAmine1 Cleanest Method FreeAmine2 R-NH₃⁺Br⁻ + Benzyl Bromide + CO₂ AcidCleavage->FreeAmine2 For H₂-sensitive substrates

Caption: Overview of major Cbz deprotection pathways.[17]

Table 2: Reaction Conditions for Cbz Protection and Deprotection
Transformation Reagents Solvent Temperature Typical Time Yield (%) Ref.
Protection Cbz-Cl, Base (e.g., NaHCO₃, NaOH)Dioxane/H₂O, THF0°C to Room Temp.1-3 h>90[19]
Deprotection (Hydrogenolysis) H₂ (1 atm), 10% Pd/CMethanol, Ethanol, Ethyl AcetateRoom Temp.1-24 h>95[17]
Deprotection (Transfer) Ammonium formate, 10% Pd/CMethanol, EthanolReflux1-4 h>90[17]
Deprotection (Acid) 33% HBr in Acetic AcidAcetic AcidRoom Temp.20 min - 2 hVariable[17]
Experimental Protocol: Cbz-Deprotection by Catalytic Hydrogenolysis[10]
  • Dissolution: Dissolve the Cbz-protected amine (1.0 mmol) in a suitable solvent such as methanol or ethanol (10-20 mL) in a flask equipped with a stir bar.

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 10 mol% of Pd).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times.

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure) at room temperature. Monitor the reaction by TLC or LC-MS.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

The 9-Fluorenylmethoxycarbonyl (Fmoc) Group

The Fmoc group is indispensable in solid-phase peptide synthesis (SPPS) due to its unique base-lability, which provides orthogonality with acid-labile side-chain protecting groups.[16][21]

Protection: The Fmoc group is introduced by reacting an amine with Fmoc-chloride (Fmoc-Cl) or, more commonly, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[16][21] Fmoc-OSu is often preferred as it reduces the formation of dipeptide byproducts.[22]

Deprotection: The Fmoc group is cleaved under mild basic conditions, typically with a solution of 20% piperidine in N,N-dimethylformamide (DMF).[21][23] The mechanism involves the abstraction of the acidic proton at the 9-position of the fluorenyl ring by the base, followed by a β-elimination reaction that liberates the free amine and dibenzofulvene.[16] The dibenzofulvene byproduct is typically trapped by the amine base to prevent side reactions.[21]

Diagram: Fmoc Deprotection Mechanism

G Mechanism of Fmoc Deprotection by Piperidine FmocAmine R-NH-Fmoc ProtonAbstraction Proton Abstraction at C9 FmocAmine->ProtonAbstraction Piperidine Piperidine (Base) Piperidine->ProtonAbstraction Adduct Dibenzofulvene-Piperidine Adduct Piperidine->Adduct BetaElimination β-Elimination ProtonAbstraction->BetaElimination FreeAmine R-NH₂ (Free Amine) BetaElimination->FreeAmine DBF Dibenzofulvene BetaElimination->DBF DBF->Adduct

Caption: Key steps in the base-mediated cleavage of the Fmoc group.[16]

Table 3: Reaction Conditions for Fmoc Protection and Deprotection
Transformation Reagents Solvent Temperature Typical Time Yield (%) Ref.
Protection Fmoc-OSu or Fmoc-Cl, Base (e.g., NaHCO₃)Dioxane/H₂O, DMFRoom Temp.1-4 h>90[21]
Deprotection 20% Piperidine in DMFDMFRoom Temp.5-20 min>98[16][21]
Thermal Cleavage NoneDMSO120°C10-15 min>95[24]
Experimental Protocol: Fmoc-Deprotection in Solid-Phase Peptide Synthesis[17]
  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.

  • Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin.

  • Reaction: Agitate the mixture at room temperature for 5-20 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (e.g., 5 x 1 min) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Confirmation: The deprotection can be confirmed by a qualitative test (e.g., Kaiser test) to detect the presence of the free primary amine.

The Allyloxycarbonyl (Alloc) Group

The Alloc group offers a unique deprotection strategy based on transition metal catalysis, providing excellent orthogonality to both acid-labile (Boc) and base-labile (Fmoc) protecting groups.[11][25]

Protection: The Alloc group is introduced using allyl chloroformate (Alloc-Cl) or diallyl dicarbonate (Alloc₂O).[25]

Deprotection: The Alloc group is removed under mild, neutral conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a nucleophilic scavenger.[25][26] The mechanism involves the formation of a π-allyl palladium complex, followed by nucleophilic attack by the scavenger, which releases the unstable carbamic acid that then decarboxylates.[25]

Table 4: Reaction Conditions for Alloc Protection and Deprotection
Transformation Reagents Solvent Temperature Typical Time Yield (%) Ref.
Protection Alloc-Cl or Alloc₂O, BaseDCM, THF0°C to Room Temp.1-3 h>90[25]
Deprotection Pd(PPh₃)₄ (cat.), Scavenger (e.g., Phenylsilane, Morpholine)DCM, THFRoom Temp.30 min - 2 h>90[11][26]
Experimental Protocol: Alloc-Deprotection[26][27]
  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).

  • Dissolution: Dissolve the Alloc-protected compound (1.0 mmol) in an anhydrous solvent such as dichloromethane (DCM).

  • Reagent Addition: Add the scavenger, such as phenylsilane (20 eq.), followed by the palladium catalyst, Pd(PPh₃)₄ (0.2 eq.).

  • Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, the reaction mixture may be filtered through a short pad of silica gel to remove the catalyst, followed by standard aqueous workup and purification.

The 2-(Trimethylsilyl)ethoxycarbonyl (Teoc) Group

The Teoc group is a silicon-based protecting group that is stable to a wide range of conditions, including catalytic hydrogenation and strongly acidic or basic environments where Cbz, Boc, and Fmoc groups would be cleaved.[11][27] Its removal is specifically triggered by fluoride ions.

Protection: The Teoc group is commonly introduced using reagents like Teoc-OSu or Teoc-Cl.[27][28]

Deprotection: The Teoc group is cleaved by a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF).[6][27] The mechanism involves the attack of fluoride on the silicon atom, which initiates a β-elimination and subsequent decarboxylation to release the free amine.[27]

Table 5: Reaction Conditions for Teoc Protection and Deprotection
Transformation Reagents Solvent Temperature Typical Time Yield (%) Ref.
Protection Teoc-OSu, Base (e.g., TEA, Pyridine)DCM, ACNRoom Temp.2-12 h>85[27][28]
Deprotection TBAF, CsF, HFTHF, ACN0°C to Room Temp.1-3 h>90[27][28]
Experimental Protocol: Teoc-Deprotection[28]
  • Dissolution: Dissolve the Teoc-protected amine (1.0 mmol) in tetrahydrofuran (THF).

  • Reagent Addition: Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.1-1.5 mmol) to the reaction mixture at room temperature.

  • Reaction: Stir the mixture for 1-3 hours, monitoring the progress by TLC or LC-MS.

  • Workup: Quench the reaction with water, and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.

Conclusion

Carbamate protecting groups are an essential component of the synthetic chemist's toolkit, enabling the construction of complex, polyfunctional molecules with high precision and efficiency.[4][5] The choice of a specific carbamate—be it the acid-labile Boc, the hydrogenolysis-cleavable Cbz, the base-sensitive Fmoc, the palladium-labile Alloc, or the fluoride-sensitive Teoc—is a strategic decision dictated by the overall synthetic plan and the need for orthogonal protection.[3][11] A thorough understanding of their respective stabilities, mechanisms of cleavage, and associated experimental protocols, as presented in this guide, is paramount for researchers, scientists, and drug development professionals aiming to navigate the challenges of modern organic synthesis.

References

An In-depth Technical Guide to Benzyl (3-aminopropyl)carbamate: A Versatile Chemical Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl (3-aminopropyl)carbamate is a bifunctional organic molecule that has emerged as a valuable building block in medicinal chemistry and drug development. Its structure, featuring a carbamate-protected amine and a terminal primary amine, makes it an ideal component for the synthesis of complex molecules, most notably as a linker in Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in the development of targeted protein degraders. Detailed experimental protocols and characterization data are presented to assist researchers in its effective utilization.

Chemical Properties and Characterization

This compound, also known as N-Cbz-1,3-diaminopropane, is a stable and versatile intermediate. The benzyloxycarbonyl (Cbz or Z) group provides robust protection for one of the amine functionalities of the 1,3-diaminopropane backbone, allowing for selective reactions at the free primary amine.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 46460-73-5[1]
Molecular Formula C₁₁H₁₆N₂O₂[1]
Molecular Weight 208.26 g/mol [2]
Appearance Colorless to pale yellow oil or solid[3]
Boiling Point 368.2 ± 35.0 °C at 760 mmHg[3]
Density 1.1 ± 0.1 g/cm³[3]
Melting Point 185-189 ºC (as hydrochloride salt)[1]

Table 2: Spectroscopic Data for Benzyl carbamate (Reference for the Cbz group)

Technique Key Peaks/Shifts (ppm or cm⁻¹) Reference
¹H NMR (CDCl₃) δ 7.56-7.54 (d, 2H), 7.46-7.39 (m, 3H), 5.11 (s, 2H), 4.91 (brs, 2H)[4]
¹³C NMR (CDCl₃) δ 155.9, 138.9, 128.6, 127.5, 127.3, 44.7[5]
FTIR (KBr, cm⁻¹) 3422-3332 (N-H stretching), 1694 (C=O stretching), 1610 (N-H bending), 1346 (C-N stretching), 1068 (C-O stretching)[4]

Synthesis of this compound

The synthesis of this compound typically involves the selective mono-N-protection of 1,3-diaminopropane with a benzyloxycarbonyl (Cbz) group. A common and effective method is the reaction of 1,3-diaminopropane or its salt with benzyl chloroformate under controlled pH conditions.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a similar procedure for the synthesis of a related carbamate.[6]

Materials:

  • 3-Bromopropylamine hydrobromide (or 1,3-diaminopropane)

  • Benzyl chloroformate (Cbz-Cl)

  • Dioxane

  • Potassium carbonate (K₂CO₃) solution (3.5 M)

  • Sodium hydroxide (NaOH) solution (2 M)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Cyclohexane

  • pH meter

  • Standard laboratory glassware

Procedure:

  • Dissolve 3-bromopropylamine hydrobromide (1 equivalent) in a 1:1 (v/v) mixture of water and dioxane.

  • Prepare a solution of benzyl chloroformate (1.23 equivalents) in dioxane.

  • Under vigorous stirring at room temperature, perform successive dropwise additions of the benzyl chloroformate solution and the 3.5 M potassium carbonate solution, maintaining the pH of the reaction mixture between 6 and 7.

  • After the complete addition of benzyl chloroformate, adjust the pH to between 7 and 8 and continue stirring for 1 hour.

  • Add 2 M aqueous NaOH to hydrolyze any excess benzyl chloroformate and stir for an additional 2 hours.

  • Extract the reaction mixture with diethyl ether (3 x 100 mL).

  • Combine the organic phases and wash with 1 M aqueous NaOH followed by water (2 x 100 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel chromatography using a mixture of DCM and cyclohexane (e.g., 10:1 v/v) as the eluent to yield this compound as a light-yellow oil.

Expected Yield: ~85-95%

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Application as a Chemical Building Block in PROTAC Development

A primary application of this compound is as a linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7] The linker plays a critical role in the efficacy of a PROTAC by dictating the distance and orientation between the target protein and the E3 ligase.

PROTAC Mechanism of Action

The general mechanism of action for a PROTAC is depicted in the following signaling pathway diagram.

PROTAC_Mechanism PROTAC PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex UbiquitinatedProtein Polyubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome Degradation Degradation Products Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis

This compound can be incorporated into a PROTAC synthesis workflow. The free amine can be coupled to a carboxylic acid on either the target protein ligand or the E3 ligase ligand, followed by deprotection of the Cbz group and subsequent coupling to the other binding moiety.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Coupling cluster_1 Step 2: Deprotection cluster_2 Step 3: Final Coupling BAP This compound Coupling1 Amide Bond Formation (e.g., HATU, DIPEA) BAP->Coupling1 Ligand1 Ligand 1 (e.g., E3 Ligase Ligand) with COOH group Ligand1->Coupling1 Intermediate1 Cbz-Linker-Ligand 1 Coupling1->Intermediate1 Deprotection Cbz Deprotection (e.g., H₂, Pd/C) Intermediate1->Deprotection Intermediate2 H₂N-Linker-Ligand 1 Deprotection->Intermediate2 Coupling2 Amide Bond Formation (e.g., HATU, DIPEA) Intermediate2->Coupling2 Ligand2 Ligand 2 (e.g., Target Protein Ligand) with COOH group Ligand2->Coupling2 PROTAC Final PROTAC Molecule Coupling2->PROTAC

Caption: General workflow for PROTAC synthesis.

Example: Potential Role in the Synthesis of ARV-110

ARV-110 (Bavdegalutamide) is a PROTAC androgen receptor (AR) degrader that has shown promise in the treatment of prostate cancer.[7] While the exact linker synthesis is proprietary, the structure of ARV-110 contains a linker that could conceptually be derived from a functionalized diamine building block like this compound. The synthesis of such complex molecules highlights the importance of versatile linkers.[8][9]

Safety and Handling

This compound and its precursors, particularly benzyl chloroformate, should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. Benzyl chloroformate is corrosive and a lachrymator.[10]

Conclusion

This compound is a key chemical building block with significant applications in modern drug discovery. Its utility as a linker in the synthesis of PROTACs underscores its importance in the development of novel therapeutics targeting protein degradation. The synthetic protocols and characterization data provided in this guide are intended to facilitate its use by researchers in the field. The continued exploration of linkers derived from such building blocks will undoubtedly contribute to the advancement of targeted therapies.

References

Spectroscopic Profile of Benzyl (3-aminopropyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for Benzyl (3-aminopropyl)carbamate (CAS No. 46460-73-5). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the analysis of its structural components and comparison with analogous compounds. The information herein is intended to serve as a reference for researchers in analytical chemistry, organic synthesis, and drug development.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₁₁H₁₆N₂O₂[1][2]

  • Molecular Weight: 208.26 g/mol [1]

  • Melting Point: 185-189 °C[1][2]

  • Boiling Point: 368.2 ± 35.0 °C at 760 mmHg[1]

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral characteristics of the benzyl group, the carbamate linkage, and the 3-aminopropyl chain.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.35m5HAromatic protons (C₆H₅)
~5.10s2HBenzylic protons (-CH₂-Ph)
~5.0 (broad)s1HCarbamate N-H
~3.20q2HMethylene protons adjacent to carbamate (-CH₂-NHCOO-)
~2.75t2HMethylene protons adjacent to amine (-CH₂-NH₂)
~1.65quintet2HCentral methylene protons (-CH₂-CH₂-CH₂-)
~1.5 (broad)s2HAmine N-H₂

Predicted in a non-protic solvent like CDCl₃.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Chemical Shift (δ, ppm)Assignment
~156.5Carbonyl carbon (-C=O)
~136.8Aromatic quaternary carbon (C-CH₂)
~128.5Aromatic C-H (ortho, para)
~128.0Aromatic C-H (meta)
~66.8Benzylic carbon (-CH₂-Ph)
~40.5Methylene carbon adjacent to carbamate (-CH₂-NHCOO-)
~39.0Methylene carbon adjacent to amine (-CH₂-NH₂)
~31.0Central methylene carbon (-CH₂-CH₂-CH₂-)
Predicted IR Spectroscopy Data

Table 3: Predicted IR Absorption Bands for this compound

Frequency (cm⁻¹)IntensityAssignment
~3400-3300MediumN-H stretch (primary amine)
~3300MediumN-H stretch (carbamate)
~3030MediumC-H stretch (aromatic)
~2940, ~2870MediumC-H stretch (aliphatic)
~1700StrongC=O stretch (carbamate)
~1600, ~1495MediumC=C stretch (aromatic ring)
~1530MediumN-H bend (carbamate)
~1250StrongC-O stretch (carbamate)
~1050MediumC-N stretch
~740, ~700StrongC-H out-of-plane bend (monosubstituted benzene)
Predicted Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zProposed Fragment Ion
208[M]⁺ (Molecular ion)
108[C₇H₈O]⁺ (Tropylium ion rearrangement)
91[C₇H₇]⁺ (Benzyl cation)
74[C₃H₈N₂]⁺ (Aminopropyl fragment)

Experimental Protocols

The following are general protocols for the acquisition of spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse proton spectrum with a 90° pulse.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a relaxation delay of 1-2 seconds.

    • Accumulate at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a relaxation delay of 2-5 seconds.

    • Accumulate a sufficient number of scans (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix ~1 mg of the solid sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Record the sample spectrum from 4000 to 400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Utilize Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI).

  • Mass Analysis: Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

  • Data Acquisition:

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).

    • For structural elucidation, tandem mass spectrometry (MS/MS) can be performed on the molecular ion or other prominent fragment ions.

Visualized Workflow

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the spectroscopic techniques in chemical characterization.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Dissolution Dissolution (for NMR, LC-MS) Sample->Dissolution Pelletizing KBr Pellet (for IR) Sample->Pelletizing NMR NMR Spectroscopy Dissolution->NMR MS Mass Spectrometry Dissolution->MS IR IR Spectroscopy Pelletizing->IR Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

A generalized workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Technique_Relationship cluster_techniques Spectroscopic Techniques cluster_information Information Obtained Compound This compound (C₁₁H₁₆N₂O₂) NMR NMR (¹H, ¹³C) Compound->NMR IR IR Compound->IR MS MS Compound->MS NMR_Info Carbon-Hydrogen Framework Connectivity NMR->NMR_Info IR_Info Functional Groups (C=O, N-H, C-O) IR->IR_Info MS_Info Molecular Weight Elemental Formula Fragmentation Pattern MS->MS_Info

Logical relationship between spectroscopic techniques and the structural information they provide.

References

Methodological & Application

Application Notes and Protocols for Benzyl (3-aminopropyl)carbamate as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Role of the Carbamate Linker

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade target proteins of interest (POIs).[1][] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][] The linker is a critical element that dictates the efficacy, selectivity, and physicochemical properties of the PROTAC.

Benzyl (3-aminopropyl)carbamate is a versatile linker used in the synthesis of PROTACs. Its structure incorporates a carbamate group, which can influence the linker's rigidity and polarity, and a terminal benzyl-protected amine, which allows for sequential and controlled conjugation to the other components of the PROTAC. The three-carbon alkyl chain provides a defined spatial separation between the two ligands, a crucial factor in the formation of a stable and productive ternary complex between the target protein and the E3 ligase.

Application: Synthesis of a Hypothetical BRD4-Targeting PROTAC

This document outlines the application of this compound in the synthesis of a hypothetical PROTAC, herein named AP-BRD4-C , designed to target the epigenetic reader protein BRD4 for degradation by recruiting the Cereblon (CRBN) E3 ligase.

Key Features of this compound Linker:

  • Bifunctionality: Possesses a free amine for initial coupling and a protected amine for subsequent deprotection and conjugation.

  • Defined Length: The propyl chain provides a specific and relatively short linker length, which can be optimal for certain target-E3 ligase pairs.

  • Carbamate Moiety: The carbamate group can impart some rigidity and influence the hydrogen bonding potential of the linker.

Data Presentation

The following tables represent the type of quantitative data that would be collected to characterize the activity of a novel PROTAC such as AP-BRD4-C .

Table 1: In Vitro Degradation of BRD4 by AP-BRD4-C

Cell LineDC50 (nM)Dmax (%)Timepoint (hours)
HEK293T15>9524
VCaP259224
MOLM-1318>9518

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.

Table 2: Binding Affinities of AP-BRD4-C Components

ComponentTargetBinding Affinity (Kd, nM)
JQ1-acidBRD4 (BD1)50
Pomalidomide-amineCRBN250
AP-BRD4-C BRD4 (BD1)65
AP-BRD4-C CRBN300

Experimental Protocols

Protocol 1: Synthesis of the PROTAC AP-BRD4-C

This protocol describes a two-step synthesis of the hypothetical BRD4-targeting PROTAC, AP-BRD4-C , using this compound as the linker.

Step 1: Coupling of JQ1-acid to this compound

  • Reaction Setup: In a round-bottom flask, dissolve JQ1-acid (1.0 eq) and this compound (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the intermediate JQ1-linker-Cbz.

Step 2: Deprotection and Coupling to Pomalidomide-amine

  • Deprotection: Dissolve the JQ1-linker-Cbz intermediate in methanol and add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenolysis: Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature for 2-4 hours until the reaction is complete as monitored by LC-MS.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol. Concentrate the filtrate to obtain the deprotected JQ1-linker-amine.

  • Final Coupling: Dissolve the JQ1-linker-amine (1.0 eq) and a suitable pomalidomide derivative with a carboxylic acid handle (1.1 eq) in anhydrous DMF.

  • Activation and Reaction: Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir at room temperature overnight.

  • Purification: Purify the final PROTAC, AP-BRD4-C , by preparative reverse-phase HPLC.

Protocol 2: Western Blot for BRD4 Degradation

This protocol details the procedure to assess the degradation of BRD4 in cultured cells treated with AP-BRD4-C .

  • Cell Culture and Treatment: Plate cells (e.g., HEK293T) and allow them to adhere overnight. Treat the cells with varying concentrations of AP-BRD4-C (e.g., 1 nM to 10 µM) for the desired time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

  • Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop the blot using an ECL substrate.

  • Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation POI Target Protein (e.g., BRD4) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC AP-BRD4-C PROTAC->Ternary E3 E3 Ligase (CRBN) E3->Ternary PolyUb Poly-ubiquitinated Target Protein Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Degraded Degraded Peptides Proteasome->Degraded Synthesis_Workflow cluster_1 Synthesis of AP-BRD4-C JQ1 JQ1-acid (BRD4 Ligand) Intermediate JQ1-linker-Cbz JQ1->Intermediate Amide Coupling (HATU, DIPEA) Linker_NH2 This compound Linker_NH2->Intermediate Deprotected JQ1-linker-amine Intermediate->Deprotected Cbz Deprotection (H2, Pd/C) Final_PROTAC AP-BRD4-C Deprotected->Final_PROTAC Amide Coupling (HATU, DIPEA) Pomalidomide Pomalidomide-acid (CRBN Ligand) Pomalidomide->Final_PROTAC WB_Workflow cluster_2 Western Blot Protocol A Cell Treatment with AP-BRD4-C B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (PVDF membrane) D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Detection & Analysis F->G

References

Synthesis of PROTACs Using Benzyl (3-aminopropyl)carbamate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to harness the cell's native ubiquitin-proteasome system for the targeted degradation of specific proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties.

Benzyl (3-aminopropyl)carbamate is a valuable building block for the synthesis of PROTAC linkers. Its structure incorporates a carbamate group and a terminal benzyl-protected amine. The carboxybenzyl (Cbz or Z) protecting group is stable under various reaction conditions and can be selectively removed, typically by catalytic hydrogenolysis. This allows for a modular and sequential approach to PROTAC synthesis, where the linker can be first conjugated to one of the ligands, followed by deprotection and attachment of the second ligand. The three-carbon alkyl chain provides a short and relatively rigid spacer, the length of which can be optimal for inducing the degradation of certain target proteins.

This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing this compound as a key linker component.

PROTAC Mechanism of Action: The Ubiquitin-Proteasome Pathway

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex binds PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex recruits Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination induces Proteasome 26S Proteasome Ubiquitination->Proteasome signals for Degradation Degraded Peptides Proteasome->Degradation degrades into

Caption: PROTAC-mediated protein degradation pathway.

Synthetic Workflow Overview

The synthesis of a PROTAC using a linker derived from this compound typically follows a modular, multi-step approach. The Cbz-protected amine allows for the sequential coupling of the two ligands. The general workflow involves:

  • Functionalization of the Linker: this compound is functionalized to introduce a reactive group at the opposite end of the Cbz-protected amine, for example, by converting the primary amine of a precursor to a carboxylic acid or another functional group for coupling.

  • First Coupling Reaction: The functionalized linker is coupled to the first ligand (either the POI-binding ligand or the E3 ligase ligand).

  • Deprotection: The Cbz protecting group is removed to expose the primary amine.

  • Second Coupling Reaction: The second ligand is coupled to the exposed amine of the linker-ligand conjugate.

  • Purification: The final PROTAC molecule is purified, typically by chromatography.

Synthesis_Workflow start This compound (Linker Precursor) step1 Step 1: Couple to Ligand 1 (e.g., Amide Bond Formation) start->step1 intermediate1 Cbz-Linker-Ligand 1 step1->intermediate1 step2 Step 2: Cbz Deprotection (e.g., Hydrogenolysis) intermediate1->step2 intermediate2 H2N-Linker-Ligand 1 step2->intermediate2 step3 Step 3: Couple to Ligand 2 (e.g., Amide Bond Formation) intermediate2->step3 final_protac Final PROTAC (Ligand 2-Linker-Ligand 1) step3->final_protac purification Purification (e.g., HPLC) final_protac->purification

Caption: General synthetic workflow for PROTAC assembly.

Data Presentation: Representative Biological Activity of PROTACs

The efficacy of a synthesized PROTAC is evaluated by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following table summarizes representative data for PROTACs, illustrating the impact of linker composition on their degradation efficiency.

Note: The following data is illustrative and serves as an example of how the biological activity of PROTACs is presented. Specific values for a PROTAC synthesized with a this compound-derived linker would need to be determined experimentally.

PROTAC NameTarget ProteinE3 LigaseLinker CompositionDC50 (nM)Dmax (%)
PROTAC-A BRD4CereblonShort Alkyl Chain50>90
PROTAC-B BRD4CereblonPEG-based15>95
PROTAC-C Androgen ReceptorVHLAlkyl-Carbamate25>85
PROTAC-D Androgen ReceptorVHLPEG-based10>90

Experimental Protocols

The following protocols describe the key steps in the synthesis of a PROTAC using a linker derived from this compound. These are representative procedures and may require optimization for specific substrates.

Protocol 1: Amide Bond Formation

This protocol details the formation of an amide bond between a carboxylic acid-functionalized component (either a ligand or the linker) and an amine-functionalized component.

Reagents and Materials:

  • Carboxylic acid-functionalized component (1.0 eq)

  • Amine-functionalized component (1.1 eq)

  • HATU (1,1'-[Azobis(methylidene)]di-1H-pyrrolidine-2,5-dione) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (Dimethylformamide)

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Under a nitrogen atmosphere, dissolve the carboxylic acid-functionalized component in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine-functionalized component to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS (Liquid Chromatography-Mass Spectrometry).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired amide-coupled product.

Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis

This protocol is for the removal of the Cbz protecting group from an amine, a common step in PROTAC synthesis to reveal a reactive amine for subsequent coupling.

Reagents and Materials:

  • Cbz-protected compound

  • Palladium on carbon (Pd/C, 10 mol%)

  • Methanol or Ethanol

  • Hydrogen gas supply (balloon or Parr hydrogenator)

Procedure:

  • Dissolve the Cbz-protected compound in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add the Pd/C catalyst to the solution.

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC (Thin-Layer Chromatography) or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, carefully purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with additional methanol.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the deprotected amine, which is often used in the next step without further purification.

Protocol 3: Western Blot for PROTAC Evaluation

This protocol outlines the evaluation of the synthesized PROTAC's ability to degrade the target protein in a cellular context.

Reagents and Materials:

  • Cell line expressing the target protein

  • Synthesized PROTAC

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in appropriate culture plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 18-24 hours).

  • Lyse the cells and quantify the total protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane and then probe with the primary antibodies for the target protein and the loading control.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the extent of protein degradation (DC50 and Dmax).

Western_Blot_Workflow cell_culture Cell Culture and PROTAC Treatment lysis Cell Lysis and Protein Quantification cell_culture->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (Western Blot) sds_page->transfer probing Antibody Probing (Primary & Secondary) transfer->probing detection Chemiluminescent Detection probing->detection analysis Data Analysis (DC50, Dmax) detection->analysis

Caption: Western blot workflow for PROTAC evaluation.

Conclusion

This compound serves as a practical and versatile building block for the synthesis of PROTACs. The presence of the Cbz protecting group facilitates a controlled and sequential synthetic strategy, which is crucial for the construction of these complex heterobifunctional molecules. The protocols and workflows described herein provide a foundational guide for researchers to incorporate this and similar linkers into their PROTAC design and development programs. Systematic optimization of the linker is a critical step in the generation of potent and selective protein degraders with drug-like properties.

Application Notes and Protocols for Benzyl (3-aminopropyl)carbamate and Related Aminopropyl Carbamate Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker, which connects these two components, is a critical element that dictates the stability, efficacy, and safety of the ADC. Carbamate-based linkers, particularly those incorporating a self-immolative spacer, are widely employed in ADC design to ensure stable drug attachment in circulation and efficient payload release at the target site.

This document provides detailed application notes and protocols relevant to the use of Benzyl (3-aminopropyl)carbamate and analogous aminopropyl carbamate structures in the development of ADC linkers. While this compound is prominently utilized as a linker in Proteolysis Targeting Chimeras (PROTACs), its structural motifs are relevant to the design of novel ADC linkers. We will draw upon the principles of established carbamate linkers, such as the valine-citrulline-p-aminobenzyl carbamate (vc-PABC) system and the more recent benzyl α-ammonium carbamates (BACs), to provide a comprehensive guide for researchers.

Core Concepts of Aminopropyl Carbamate Linkers in ADCs

The fundamental role of a linker in an ADC is to maintain a stable connection between the antibody and the cytotoxic drug during systemic circulation and to facilitate the selective release of the payload within the target cancer cells. Carbamate linkers are favored for their balance of stability and controlled cleavage.

Mechanism of Action:

The general mechanism for cleavable carbamate linkers in ADCs involves a multi-step process that is initiated upon internalization of the ADC into the target cell.

  • Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is internalized, typically via endocytosis.

  • Trafficking: The ADC-antigen complex is trafficked to intracellular compartments, most commonly the lysosomes.

  • Cleavage: Within the lysosome, the linker is cleaved by specific enzymes (e.g., cathepsins) that are overexpressed in the tumor microenvironment.

  • Self-Immolation: Following enzymatic cleavage, a self-immolative spacer, such as a p-aminobenzyl carbamate (PABC) derivative, undergoes a spontaneous 1,6-elimination reaction.

  • Payload Release: This elimination cascade results in the release of the unmodified, active cytotoxic payload, which can then exert its cell-killing effect.

The stability of the linker in plasma is crucial to prevent premature drug release and associated off-target toxicity. The design of the linker, including the choice of the cleavable motif and the self-immolative spacer, significantly impacts this stability.

Data on the Stability of Carbamate-Based Linkers

The stability of ADC linkers is a critical determinant of their therapeutic index. The following table summarizes stability data for various carbamate-based linkers, providing a comparative overview for linker design and selection.

Linker TypeCleavage MechanismStability in Human Plasma (Half-life)Stability in Mouse Plasma (Half-life)Key Characteristics
Valine-Citrulline-PABC (vc-PABC) Cathepsin B> 9 days~2 - 7 daysWidely used, highly stable in human plasma, but can be susceptible to cleavage by carboxylesterases in mouse plasma.
Valine-Alanine-PABC (va-PABC) Cathepsin BStableMore stable than vc-PABCExhibits high stability in human plasma and improved stability in mouse plasma compared to vc-PABC.
β-Glucuronide β-GlucuronidaseHighly StableHighly StableShows high stability and efficacy in vivo, but may have tolerability issues.
m-amide p-aminobenzyl carbamate (MA-PABC) Cathepsin BStable (>24h)Significantly improved over vc-PABCModification of the PABC moiety enhances stability in mouse serum without compromising desired proteolytic cleavage.[1]
Zwitterionic Benzyl α-ammonium Carbamate (BAC) Tandem 1,6-1,2 eliminationNot specifiedNot specifiedDesigned to be intrinsically hydrophilic, improving labeling efficiency and reducing aggregation.[2][3]

Experimental Protocols

The following protocols provide a general framework for the synthesis, conjugation, and evaluation of ADCs utilizing aminopropyl carbamate-based linkers.

Protocol 1: Synthesis of a Maleimide-Functionalized Aminopropyl Carbamate Linker-Payload

This protocol describes the synthesis of a generic linker-payload construct ready for conjugation to a thiol-containing antibody.

Materials:

  • This compound or a suitable derivative

  • Maleimidocaproic acid (MC) or other maleimide-functionalized acid

  • Cytotoxic payload with a primary or secondary amine handle

  • Coupling reagents (e.g., HATU, HOBt, EDC)

  • Diisopropylethylamine (DIPEA)

  • Solvents (e.g., DMF, DMSO)

  • Reagents for deprotection (e.g., TFA for Boc, H₂/Pd for Cbz)

Procedure:

  • Activation of Maleimide Moiety: Dissolve maleimidocaproic acid in DMF and activate the carboxylic acid using a suitable coupling reagent (e.g., convert to an NHS ester).

  • Coupling to Aminopropyl Spacer: React the activated maleimide with the primary amine of this compound. The benzyl carbamate group protects the other terminus.

  • Deprotection: Remove the benzyl carbamate protecting group to reveal the primary amine.

  • Payload Attachment: Couple the cytotoxic payload to the newly exposed amine of the linker using standard peptide coupling conditions.

  • Purification: Purify the final maleimide-functionalized linker-payload construct using column chromatography or HPLC.

Protocol 2: Antibody-Drug Conjugation via Thiol-Maleimide Chemistry

This protocol outlines the conjugation of the linker-payload to a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Reducing agent (e.g., TCEP or DTT)

  • Maleimide-functionalized linker-payload

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography - SEC)

Procedure:

  • Antibody Reduction: Partially reduce the interchain disulfide bonds of the mAb by incubating with a controlled molar excess of TCEP at 37°C for 1-2 hours.[4]

  • Buffer Exchange: Remove excess reducing agent using a desalting column, exchanging the buffer to a conjugation buffer (e.g., PBS, pH 7.2).

  • Conjugation: Add a molar excess of the maleimide-functionalized linker-payload (dissolved in a co-solvent like DMSO) to the reduced mAb. Incubate at room temperature for 1-2 hours with gentle agitation.

  • Quenching: Quench the reaction by adding an excess of N-acetylcysteine to cap any unreacted maleimide groups.

  • Purification: Purify the resulting ADC from unconjugated linker-payload and other small molecules using size-exclusion chromatography (SEC).

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC.

Method: Hydrophobic Interaction Chromatography (HIC)-HPLC

  • Column: A HIC column (e.g., TSKgel Butyl-NPR).[4]

  • Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0.[4]

  • Mobile Phase B: 20 mM sodium phosphate, pH 7.0.[4]

  • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.[4]

  • Detection: UV at 280 nm.

  • Calculation: The average DAR is calculated from the weighted average of the peak areas corresponding to the different drug-loaded antibody species.

Protocol 4: In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma.

Procedure:

  • Incubation: Incubate the ADC at a final concentration of 1 mg/mL in human or mouse plasma at 37°C.[4]

  • Time Points: At various time points (e.g., 0, 24, 48, 96 hours), withdraw an aliquot.

  • Analysis: Analyze the samples by a suitable method (e.g., ELISA, HIC-HPLC, or LC-MS) to quantify the amount of intact ADC and released payload.

Protocol 5: In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC against cancer cell lines.

Procedure:

  • Cell Seeding: Seed target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates and allow them to adhere overnight.[4]

  • Treatment: Treat the cells with serial dilutions of the ADC, free payload, and a non-targeting control ADC.

  • Incubation: Incubate for a period that allows for cell killing (e.g., 72-96 hours).

  • Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) for each compound.

Visualizations

General Workflow for ADC Synthesis and Characterization

ADC_Workflow cluster_synthesis Linker-Payload Synthesis cluster_conjugation ADC Conjugation cluster_characterization ADC Characterization Linker_Synth Aminopropyl Carbamate Linker Synthesis Payload_Attach Payload Attachment Linker_Synth->Payload_Attach Coupling Conjugation Thiol-Maleimide Conjugation Payload_Attach->Conjugation mAb_Reduce Antibody Reduction mAb_Reduce->Conjugation Purification ADC Purification (SEC) Conjugation->Purification DAR_Analysis DAR Analysis (HIC-HPLC) Purification->DAR_Analysis Stability_Assay Plasma Stability Assay Purification->Stability_Assay Cytotoxicity_Assay In Vitro Cytotoxicity Purification->Cytotoxicity_Assay

Caption: General workflow for the synthesis and characterization of an ADC.

Proposed Cleavage and Self-Immolation Pathway

Cleavage_Pathway ADC ADC in Lysosome Antibody - Linker - Payload Enzymatic_Cleavage {Enzymatic Cleavage | (e.g., Cathepsin B)} ADC->Enzymatic_Cleavage Intermediate Unstable Intermediate Antibody - Linker' + H₂N-Spacer-Payload Enzymatic_Cleavage->Intermediate Self_Immolation {Self-Immolation | (1,6-Elimination)} Intermediate->Self_Immolation Released_Payload Released Payload H₂N-Payload (Active) Self_Immolation->Released_Payload Byproducts Byproducts Antibody - Linker' + Spacer byproduct Self_Immolation->Byproducts

Caption: Proposed mechanism of payload release from an ADC.

Conclusion

The design and synthesis of the linker are of paramount importance in the development of safe and effective Antibody-Drug Conjugates. While this compound is a known entity in the broader field of bioconjugation, its direct application in ADCs can be extrapolated from the extensive knowledge of related carbamate linkers. The protocols and data presented herein provide a foundational guide for researchers to explore the use of aminopropyl carbamate moieties in novel ADC constructs. Careful consideration of linker stability, cleavage mechanism, and the overall physicochemical properties of the resulting ADC will be critical for successful therapeutic development.

References

Application Notes: Coupling Benzyl (3-aminopropyl)carbamate to Carboxylic Acid-Containing Payloads

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the conjugation of Benzyl (3-aminopropyl)carbamate, a versatile linker, to a payload containing a carboxylic acid moiety. This procedure is fundamental in pharmaceutical sciences and drug development for creating Antibody-Drug Conjugates (ADCs), PROTACs, and other targeted therapeutic agents. The protocol employs a carbodiimide crosslinker, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in conjunction with N-hydroxysuccinimide (NHS) to form a stable amide bond between the linker and the payload.

The primary amine of this compound serves as the nucleophile that reacts with an NHS-activated carboxylic acid on the payload. The benzyl carbamate group acts as a protecting group for the other terminus of the linker, which can be deprotected in a subsequent step to reveal a primary amine for further conjugation, for example, to a targeting moiety like an antibody. This two-step activation process (activation of the carboxylic acid followed by amine coupling) is a robust and widely used method in bioconjugation chemistry due to its efficiency and the stability of the resulting amide bond.

The following protocol provides a general framework for this conjugation. Researchers may need to optimize reaction conditions, such as reagent stoichiometry, reaction time, and temperature, based on the specific properties of their payload.

Experimental Protocols

Protocol 1: Activation of Carboxylic Acid-Containing Payload with EDC/NHS

This protocol describes the activation of a payload containing a carboxylic acid group using EDC and NHS to form an NHS ester. This activated payload is then ready to react with the primary amine of this compound.

Materials:

  • Payload containing a carboxylic acid (Payload-COOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Argon or Nitrogen gas

  • Magnetic stirrer and stir bar

  • Reaction vessel

Procedure:

  • Dissolve the Payload-COOH in anhydrous DMF in a clean, dry reaction vessel under an inert atmosphere (Argon or Nitrogen).

  • Add NHS to the solution. A typical molar excess is 1.2 equivalents relative to the Payload-COOH.

  • Add EDC to the reaction mixture. A common molar excess is 1.5 equivalents relative to the Payload-COOH.

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • The resulting solution containing the activated Payload-NHS ester is typically used immediately in the next step without isolation.

Protocol 2: Coupling of Activated Payload to this compound

This protocol details the conjugation of the NHS-activated payload to the primary amine of this compound.

Materials:

  • Solution of activated Payload-NHS ester from Protocol 1

  • This compound

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, as a base)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To the solution of the activated Payload-NHS ester, add this compound. A slight molar excess (1.1 equivalents) is recommended.

  • If the reaction mixture is acidic, a non-nucleophilic base like TEA or DIPEA (2-3 equivalents) can be added to facilitate the reaction.

  • Allow the reaction to stir at room temperature overnight (12-16 hours).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure conjugate.

Data Presentation

The following table summarizes typical quantitative data for the coupling reaction. These values are representative and may vary depending on the specific payload.

ParameterValueNotes
Reagent Stoichiometry
Payload-COOH1.0 equivalentStarting material
EDC1.5 equivalentsCarbodiimide coupling agent
NHS1.2 equivalentsStabilizes the activated ester
This compound1.1 equivalentsLinker
Reaction Conditions
SolventAnhydrous DMFAprotic polar solvent
TemperatureRoom Temperature (20-25 °C)
Activation Time2-4 hoursFor formation of the NHS ester
Coupling Time12-16 hoursFor amide bond formation
Yield and Purity
Typical Yield60-85%Isolated yield after purification
Purity (by HPLC)>95%Purity of the final conjugate

Mandatory Visualization

G cluster_activation Activation Step cluster_coupling Coupling Step cluster_purification Workup & Purification payload Payload-COOH reagents_activation EDC, NHS in Anhydrous DMF payload->reagents_activation activated_payload Activated Payload-NHS Ester reagents_activation->activated_payload 2-4h, RT reaction_mixture Reaction Mixture activated_payload->reaction_mixture linker This compound linker->reaction_mixture quench Quench with Water reaction_mixture->quench 12-16h, RT extract Extract with Ethyl Acetate quench->extract wash Wash with NaHCO3 & Brine extract->wash dry Dry & Concentrate wash->dry purify Silica Gel Chromatography dry->purify final_product Purified Conjugate purify->final_product

Caption: Experimental workflow for coupling this compound to a payload.

G cluster_0 Chemical Pathway A Payload-COOH C O-acylisourea intermediate A->C + B EDC B->C + E NHS Ester C->E + H Urea Byproduct C->H D NHS D->E + G Payload-Linker Conjugate E->G + F This compound (Linker-NH2) F->G +

Caption: Signaling pathway for EDC/NHS mediated amide bond formation.

Application Notes and Protocols: Cbz Protection of Primary Amines in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate process of peptide synthesis, the strategic protection of reactive functional groups is paramount to prevent unwanted side reactions and ensure the precise formation of the desired peptide sequence.[1] The α-amino group of an amino acid is highly nucleophilic and must be temporarily masked to allow for the selective formation of a peptide bond with the carboxyl group of another amino acid.[2][3] The Carboxybenzyl (Cbz or Z) protecting group, introduced by Max Bergmann and Leonidas Zervas in the 1930s, was the first widely used Nα-protecting group that enabled controlled, stepwise peptide synthesis.[3][4] Despite the development of other prominent protecting groups like Fmoc and Boc, the Cbz group remains a valuable tool, particularly in solution-phase synthesis, due to its unique stability and deprotection methods.[1][3]

This document provides a comprehensive overview of the Cbz protection of primary amines, detailing its mechanism, experimental protocols, and a comparative analysis with other common protecting groups.

The Carboxybenzyl (Cbz) Protecting Group

The Cbz group protects amines by converting them into significantly less nucleophilic carbamates.[3] This protection is robust and stable under a wide range of reaction conditions, including basic and mildly acidic media, which allows for flexibility in subsequent synthetic steps.[2][3]

Mechanism of Cbz Protection

The most common method for introducing the Cbz group is the reaction of a primary amine with benzyl chloroformate (Cbz-Cl) under basic conditions, often referred to as the Schotten-Baumann reaction.[2][5] The reaction is a nucleophilic acyl substitution where the lone pair of the amine attacks the electrophilic carbonyl carbon of benzyl chloroformate.[3][6] A base is required to neutralize the hydrochloric acid byproduct generated during the reaction.[3][5]

G Amine R-NH₂ (Primary Amine) CbzAmine Cbz-Protected Amine Amine->CbzAmine Nucleophilic Attack CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->CbzAmine Base Base (e.g., Na₂CO₃) Salt Salt (e.g., NaCl) Base->Salt Neutralization Water H₂O

Caption: Mechanism of Cbz protection of a primary amine.

Mechanism of Cbz Deprotection

The selective removal of the Cbz group is a critical step in peptide synthesis. The most common method for Cbz deprotection is catalytic hydrogenolysis.[3] This process typically involves a palladium catalyst on a carbon support (Pd/C) and a hydrogen source, such as hydrogen gas (H₂) or a transfer hydrogenation reagent.[3][4] The reaction cleaves the benzylic C-O bond, which releases an unstable carbamic acid that spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide.[3][5]

Alternative deprotection methods include the use of strong acidic conditions, such as hydrogen bromide in acetic acid (HBr/AcOH), which is useful when catalytic hydrogenolysis is not feasible due to the presence of other reducible functional groups.[3][7]

G CbzAmine Cbz-Protected Amine FreeAmine Free Amine (R-NH₂) CbzAmine->FreeAmine Hydrogenolysis Toluene Toluene CbzAmine->Toluene CO2 CO₂ CbzAmine->CO2 Catalyst H₂/Pd-C Catalyst->FreeAmine

Caption: Cbz deprotection via catalytic hydrogenolysis.

Experimental Protocols

Protocol 1: Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)

This protocol describes a general procedure for the Cbz protection of a primary amine of an amino acid.

Materials:

  • Amino acid (1.0 equivalent)

  • 1 M aqueous solution of sodium carbonate (2.5 equivalents)

  • Benzyl chloroformate (Cbz-Cl) (1.1 equivalents)

  • Diethyl ether

  • 1 M HCl

  • Ethyl acetate or dichloromethane

  • Anhydrous sodium sulfate

  • Ice bath, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the amino acid in the 1 M aqueous sodium carbonate solution in a flask, cooling the mixture in an ice bath.[2]

  • Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate dropwise, ensuring the temperature is maintained below 5 °C.[2]

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.[2]

  • Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[2]

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2 with 1 M HCl.[2]

  • Extraction: Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.[2]

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[2]

Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis

This protocol outlines the removal of the Cbz protecting group using catalytic hydrogenolysis.

Materials:

  • Cbz-protected compound (1.0 equivalent)

  • Methanol or ethanol

  • 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)

  • Hydrogen gas (H₂) source (e.g., balloon)

  • Celite

  • Magnetic stirrer and standard laboratory glassware for hydrogenation

Procedure:

  • Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound in a suitable solvent such as methanol or ethanol.[2]

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst.[2]

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.[2]

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).[2]

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.[2]

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[2]

G cluster_protection Cbz Protection Workflow cluster_deprotection Cbz Deprotection Workflow start_p Start: Amino Acid dissolve Dissolve in aq. Na₂CO₃ start_p->dissolve add_cbzcl Add Cbz-Cl at < 5°C dissolve->add_cbzcl react Stir for 2-4h at RT add_cbzcl->react workup Wash with Diethyl Ether react->workup acidify Acidify with HCl workup->acidify extract Extract with Organic Solvent acidify->extract dry Dry and Concentrate extract->dry end_p End: Cbz-Protected Amino Acid dry->end_p start_d Start: Cbz-Protected Amine dissolve_d Dissolve in MeOH or EtOH start_d->dissolve_d add_catalyst Add Pd/C Catalyst dissolve_d->add_catalyst hydrogenate Hydrogenate (H₂ balloon) add_catalyst->hydrogenate monitor Monitor by TLC hydrogenate->monitor filter Filter through Celite monitor->filter concentrate Concentrate filter->concentrate end_d End: Deprotected Amine concentrate->end_d

Caption: Experimental workflows for Cbz protection and deprotection.

Data Presentation

Table 1: Representative Yields for Cbz Protection of Various Amines
Amine SubstrateReagents and ConditionsYield (%)Reference
GlycineCbz-Cl, aq. Na₂CO₃, 0 °C> 90[2]
AlanineCbz-Cl, aq. NaOH, 0 °C~95[2]
PhenylalanineCbz-Cl, aq. NaHCO₃, rt> 90[2]
Aromatic AminesCbz-Cl, catalytic dodecatungstophosphoric acidHigh[8]
Aliphatic AminesCbz-Cl, catalytic dodecatungstophosphoric acidHigh[8]
Table 2: Comparison of Amine Protecting Groups
CharacteristicCbz (Carboxybenzyl)Boc (tert-Butoxycarbonyl)Fmoc (Fluorenylmethyloxycarbonyl)
Deprotection Condition Hydrogenolysis (e.g., H₂/Pd)[1]Acid-labile (e.g., TFA)[1]Base-labile (e.g., 20% piperidine in DMF)[1]
Typical Synthesis Strategy Solution-Phase Synthesis[1]Solid-Phase & Solution-Phase Synthesis[1]Solid-Phase Peptide Synthesis (SPPS)[1]
Key Advantages Stable to a wide range of conditions; orthogonal to Boc and Fmoc; cost-effective.[1][9]Well-established for SPPS; orthogonal to Fmoc and Cbz.[1]Mild deprotection; automation-friendly; orthogonal to acid-labile side-chain protecting groups.[1]
Key Disadvantages Incompatible with sulfur-containing amino acids (catalyst poisoning); not ideal for SPPS.[1]Requires strong acid for cleavage; can lead to side reactions with sensitive residues.[1][4]Base-labile nature can cause issues with certain sequences (e.g., diketopiperazine formation).[1]

Conclusion

The Carboxybenzyl (Cbz) protecting group is a foundational and highly effective tool for the protection of primary amines in peptide synthesis. Its stability, ease of introduction, and unique deprotection via hydrogenolysis make it particularly valuable for solution-phase synthesis. While Fmoc and Boc strategies dominate automated solid-phase peptide synthesis, the Cbz group's orthogonality and cost-effectiveness ensure its continued relevance in the synthesis of complex peptides and other nitrogen-containing molecules. A thorough understanding of the advantages and limitations of the Cbz group, as outlined in these notes, allows researchers and drug development professionals to make informed decisions when designing synthetic strategies.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with Cbz-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Cbz or Z) protecting group, introduced by Bergmann and Zervas, was one of the first and most pivotal developments in peptide synthesis.[1] Its stability under a range of conditions and its susceptibility to removal by specific, mild methods established the foundation for modern peptide chemistry.[1][2] In Solid-Phase Peptide Synthesis (SPPS), the Cbz group offers a viable, albeit less common, alternative to the more contemporary Fmoc and Boc strategies.[2]

This document provides detailed application notes and experimental protocols for the use of Cbz-protected amino acids in SPPS. It covers the essential stages of the synthesis, from resin loading to the final cleavage of the peptide. The information is intended to guide researchers in successfully employing this classical protecting group strategy in their peptide synthesis workflows.

Data Presentation

The efficiency of each step in SPPS is critical for the overall yield and purity of the final peptide. The following tables summarize representative quantitative data for the key processes in Cbz-based SPPS. It is important to note that actual yields can be sequence-dependent and may vary based on the specific amino acids and reaction conditions.

Table 1: Representative Coupling Efficiency of Cbz-Protected Amino Acids

Cbz-Amino AcidCoupling ReagentActivation Time (min)Coupling Time (h)Coupling Efficiency (%)
Cbz-Ala-OHDIC/HOBt102>99
Cbz-Gly-OHHBTU/DIPEA51.5>99
Cbz-Leu-OHHATU/DIPEA52>98
Cbz-Val-OHHATU/DIPEA104~95
Cbz-Ile-OHDIC/HOBt156~94

*Sterically hindered amino acids may exhibit lower coupling efficiencies and may require double coupling or extended reaction times.

Table 2: Cbz-Group Deprotection Efficiency on Solid Support

Deprotection MethodReagents/CatalystSolventReaction Time (h)Deprotection Efficiency (%)
Catalytic HydrogenolysisH₂ (balloon), 10% Pd/CMeOH or DMF2-4>98
Transfer HydrogenolysisAmmonium formate, 10% Pd/CMeOH or DMF4-6>97
Acidolysis33% HBr in Acetic AcidN/A0.5-1>99

Table 3: Typical Final Peptide Purity and Yield

Peptide Sequence (Example)Synthesis Scale (mmol)Overall Yield (%)Crude Purity (%)Purified Purity (%)
Cbz-Ala-Gly-Leu-OH0.165-75~85>98
Cbz-Phe-Val-Gln-Trp-OH0.150-60~70>95

Experimental Protocols

Resin Selection and Loading of the First Cbz-Amino Acid

The choice of resin is critical and depends on the desired C-terminal functionality of the peptide. For peptides with a C-terminal carboxylic acid, Wang resin or 2-Chlorotrityl chloride (2-CTC) resin are commonly used.

Protocol 1.1: Loading of a Cbz-Amino Acid onto 2-Chlorotrityl Chloride Resin

  • Swell 1 g of 2-Chlorotrityl chloride resin in anhydrous Dichloromethane (DCM) (10 mL) for 30 minutes in a reaction vessel.

  • Drain the DCM.

  • In a separate flask, dissolve 1.5 equivalents of the Cbz-protected amino acid in anhydrous DCM (5 mL/g of resin).

  • Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the amino acid solution.

  • Add the amino acid/DIPEA solution to the swollen resin.

  • Agitate the mixture at room temperature for 2-4 hours.

  • To cap any unreacted chlorotrityl groups, add a solution of DCM/Methanol/DIPEA (17:2:1, v/v/v; 10 mL/g of resin) and agitate for 30 minutes.

  • Drain the capping solution and wash the resin thoroughly with DCM (3x), DMF (3x), and finally Methanol (3x).

  • Dry the resin under vacuum.

The SPPS Cycle: Deprotection and Coupling

The iterative cycle of deprotection and coupling is the core of solid-phase peptide synthesis.

Protocol 2.1: Cbz-Group Deprotection by Catalytic Hydrogenolysis

  • Swell the Cbz-protected peptide-resin in a suitable solvent such as Methanol (MeOH) or N,N-Dimethylformamide (DMF).

  • Add 10% Palladium on Carbon (Pd/C) catalyst (0.1 equivalents relative to the resin loading).

  • Securely attach a balloon filled with hydrogen gas (H₂) to the reaction vessel.

  • Gently agitate the suspension at room temperature for 2-4 hours.

  • Monitor the reaction for completion using a qualitative test such as the Kaiser test.

  • Once deprotection is complete, filter the resin to remove the catalyst and wash thoroughly with DMF (5x) and DCM (5x).

Protocol 2.2: Amino Acid Coupling

  • Swell the deprotected peptide-resin in DMF.

  • In a separate vial, pre-activate the next Cbz-protected amino acid (3 equivalents) with a suitable coupling reagent (e.g., 2.9 equivalents of HBTU) and a base (e.g., 6 equivalents of DIPEA) in DMF for 5-10 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the mixture at room temperature for 1.5-4 hours.

  • Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.

  • If the Kaiser test is positive (blue beads), extend the reaction time or perform a second coupling.

  • Once coupling is complete, drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

Cleavage of the Peptide from the Resin

The final step is the cleavage of the peptide from the solid support and the removal of any side-chain protecting groups.

Protocol 3.1: Cleavage from Wang Resin with Trifluoroacetic Acid (TFA)

  • Wash the final peptide-resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail. For a standard peptide, a mixture of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v) is often sufficient.[3] For peptides containing sensitive residues like Cys, Met, or Trp, a more complex cocktail such as Reagent K (TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5]) may be necessary.

  • Add the cleavage cocktail to the resin (10 mL/g of resin) and agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA.

  • Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether (10 times the volume of the filtrate).

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Visualizations

SPPS_Workflow_with_Cbz_Protection cluster_resin_prep Resin Preparation cluster_spps_cycle SPPS Cycle (Iterative) cluster_final_steps Final Steps Start Start Swell_Resin Swell Resin in DCM Start->Swell_Resin Load_AA Load First Cbz-Amino Acid Swell_Resin->Load_AA Cap_Resin Cap Unreacted Sites Load_AA->Cap_Resin Deprotection Cbz Deprotection (e.g., Catalytic Hydrogenolysis) Cap_Resin->Deprotection Washing_1 Wash Resin Deprotection->Washing_1 Coupling Couple Next Cbz-Amino Acid Washing_1->Coupling Washing_2 Wash Resin Coupling->Washing_2 Washing_2->Deprotection Repeat for each amino acid Final_Deprotection Final N-terminal Cbz Deprotection (Optional) Washing_2->Final_Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection Final_Deprotection->Cleavage Precipitation Precipitate Peptide Cleavage->Precipitation Purification Purify and Characterize Precipitation->Purification End End Purification->End

Caption: Overall workflow for Solid-Phase Peptide Synthesis using Cbz-protected amino acids.

Cbz_Deprotection_Mechanism Cbz_Protected_Peptide Resin-Bound Peptide-NH-Cbz Intermediate Unstable Carbamate Intermediate Cbz_Protected_Peptide->Intermediate Hydrogenolysis H2_PdC H₂ / Pd/C H2_PdC->Intermediate Deprotected_Peptide Resin-Bound Peptide-NH₂ Intermediate->Deprotected_Peptide Decarboxylation Byproducts Toluene + CO₂ Intermediate->Byproducts

Caption: Catalytic hydrogenolysis for Cbz group deprotection.

SPPS_Logical_Relationship Goal Synthesize Target Peptide Strategy Solid-Phase Peptide Synthesis (SPPS) Goal->Strategy Protecting_Group Nα-Cbz Protection Strategy->Protecting_Group Resin Solid Support (e.g., Wang, 2-CTC) Strategy->Resin Cycle Iterative Deprotection-Coupling Cycle Strategy->Cycle Cleavage Final Cleavage and Deprotection Cycle->Cleavage Purification Purification and Analysis Cleavage->Purification

Caption: Logical relationship of key components in Cbz-based SPPS.

References

Application Notes and Protocols: Benzyl (3-aminopropyl)carbamate in Bioconjugation Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (3-aminopropyl)carbamate is a bifunctional linker that holds significant potential in the field of bioconjugation. Its structure, featuring a terminal primary amine and a benzyl-protected amine (carbamate), allows for a variety of conjugation strategies. This molecule can be particularly useful in the synthesis of complex bioconjugates, including antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutic and diagnostic agents.[1] The primary amine serves as a versatile nucleophile for reaction with various electrophilic groups on biomolecules, while the benzyl carbamate provides a stable linkage that can also be selectively cleaved under specific conditions if desired. This application note provides an overview of the potential uses of this compound in bioconjugation, complete with detailed protocols and illustrative data.

Carbamate linkers are a crucial component in many bioconjugates, offering a balance of stability and controlled release, which is critical for the efficacy and safety of therapeutics like ADCs.[2] While some carbamate linkers are designed for cleavage by specific physiological triggers such as enzymes or pH changes, the benzyl carbamate group is known for its stability, yet it can be removed through methods like catalytic hydrogenation.[2][3] This dual nature allows for its use as both a stable linker and a temporary protecting group.

Chemical Properties and Handling

PropertyValueReference
CAS Number 46460-73-5[4][5][6]
Molecular Formula C11H16N2O2[5]
Molecular Weight 208.26 g/mol N/A
Appearance Solid, semi-solid, or liquid[5]
Storage Store in a freezer under -20°C in an inert atmosphere and protected from light.[5]
Safety May cause irritation to eyes, skin, and the respiratory system. Handle with appropriate personal protective equipment in a well-ventilated area.[4]

Applications in Bioconjugation

The primary utility of this compound in bioconjugation stems from its terminal primary amine. This group can be readily conjugated to biomolecules or payloads that have been activated with amine-reactive functional groups, such as N-hydroxysuccinimide (NHS) esters.

Potential Applications Include:

  • Stable Linker for Small Molecule-Biomolecule Conjugation: The linker can be used to attach small molecule drugs, imaging agents, or other payloads to proteins, antibodies, or other biomolecules.

  • Component in PROTAC Synthesis: As indicated by its commercial availability as a PROTAC linker, it can connect the two ligand-binding moieties of a PROTAC.[1]

  • Surface Modification: The primary amine can be used to immobilize the linker onto surfaces that have been functionalized with amine-reactive groups.

  • Spacer Arm: The propyl chain provides a short spacer to minimize steric hindrance between the conjugated molecules.

Experimental Protocols

The following protocols are provided as illustrative examples of how this compound can be used in bioconjugation. Researchers should optimize these protocols for their specific applications.

Protocol 1: Conjugation of this compound to an NHS-Ester Activated Payload

This protocol describes the reaction of the primary amine on this compound with a payload that has been pre-activated with an NHS ester. The resulting product is a payload-linker conjugate that can be further utilized.

Materials:

  • This compound

  • NHS-ester activated payload (e.g., a fluorescent dye or a drug)

  • Anhydrous, amine-free organic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Reaction vessel

  • Stirring apparatus

  • Purification system (e.g., HPLC or column chromatography)

Procedure:

  • Preparation of Reactants:

    • Dissolve the NHS-ester activated payload in the anhydrous organic solvent to a final concentration of 10 mM.

    • Dissolve this compound in the anhydrous organic solvent to a final concentration of 20 mM.

    • Prepare a 100 mM solution of the non-nucleophilic base in the anhydrous organic solvent.

  • Reaction:

    • In the reaction vessel, add the solution of the NHS-ester activated payload.

    • Add 2 equivalents of the this compound solution to the reaction vessel while stirring.

    • Add 2-3 equivalents of the non-nucleophilic base to the reaction mixture. This is to ensure the primary amine of the linker is deprotonated and thus more nucleophilic.[7]

    • Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C. The reaction should be protected from moisture.

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting materials and the formation of the product.

  • Purification:

    • Once the reaction is complete, the desired payload-linker conjugate can be purified from the reaction mixture using reverse-phase HPLC or silica gel column chromatography.

    • The fractions containing the purified product should be collected, and the solvent removed under reduced pressure.

  • Characterization:

    • The identity and purity of the final product should be confirmed by LC-MS and NMR spectroscopy.

Protocol 2: Conjugation of a Payload-Linker Construct to an Antibody

This protocol outlines the steps for conjugating a payload that has been pre-functionalized with this compound (as described in Protocol 1, assuming the payload now has a reactive group for antibody conjugation) to the lysine residues of an antibody. For this example, we will assume the payload-linker construct has been further modified to contain an NHS ester.

Materials:

  • Payload-linker-NHS ester construct

  • Antibody in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or dialysis)

  • Anhydrous DMSO or DMF

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the payload-linker-NHS ester construct in anhydrous DMSO or DMF at a concentration of 10 mM. This solution should be prepared fresh.[8]

    • Ensure the antibody solution is at a suitable concentration (e.g., 2-10 mg/mL) in an amine-free buffer. If the buffer contains primary amines (like Tris), it must be exchanged with a suitable buffer like PBS.[7]

  • Conjugation Reaction:

    • Calculate the volume of the payload-linker-NHS ester stock solution needed to achieve the desired molar excess over the antibody (a common starting point is a 10- to 20-fold molar excess).[8]

    • Slowly add the calculated volume of the payload-linker-NHS ester solution to the antibody solution while gently vortexing. The final concentration of the organic solvent should ideally not exceed 10% to prevent denaturation of the antibody.[7][8]

    • Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C.[8]

  • Quenching the Reaction:

    • To stop the conjugation reaction, add the quenching buffer to a final concentration of 20-50 mM. This will react with any unreacted NHS esters.[7]

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification of the Antibody-Drug Conjugate (ADC):

    • Remove unreacted payload-linker and other small molecules by SEC or dialysis.[7]

  • Characterization of the ADC:

    • Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.

    • Assess the purity and aggregation of the ADC using SEC.

    • Confirm the integrity of the conjugated antibody using SDS-PAGE.

Quantitative Data Summary

The following tables present hypothetical, yet realistic, data that could be obtained from the above protocols.

Table 1: Reaction of NHS-Ester Activated Payload with this compound

ParameterValue
Reactant A NHS-Ester Activated Fluorescent Dye
Reactant B This compound
Molar Ratio (A:B) 1:2
Reaction Time 4 hours
Temperature Room Temperature
Conversion Rate >95% (as determined by LC-MS)
Isolated Yield 85%
Purity (post-HPLC) >98%

Table 2: Characterization of a Hypothetical Antibody-Linker-Payload Conjugate

ParameterValue
Antibody Trastuzumab
Payload MMAE (a cytotoxic drug)
Linker This compound based
Molar Excess of Linker-Payload 10-fold
Average Drug-to-Antibody Ratio (DAR) 3.8
Purity (by SEC) >95% monomer
In Vitro Cytotoxicity (IC50) 5 ng/mL (on HER2+ cell line)
Plasma Stability (7 days) >90% intact conjugate

Visualizations

cluster_reactants Reactants cluster_reaction Bioconjugation cluster_product Product Biomolecule Biomolecule (e.g., Antibody) + Activated Group (e.g., NHS Ester) Reaction Amine-Reactive Chemistry (e.g., NHS Ester Reaction) Biomolecule->Reaction Linker This compound + Primary Amine Linker->Reaction Bioconjugate Bioconjugate Biomolecule - Linker Reaction->Bioconjugate

Caption: General workflow for bioconjugation using this compound.

start Start prep_payload Prepare NHS-Ester Activated Payload Solution start->prep_payload prep_linker Prepare this compound Solution start->prep_linker mix Mix Reactants with Base prep_payload->mix prep_linker->mix react Incubate at Room Temperature mix->react monitor Monitor Reaction Progress (TLC or LC-MS) react->monitor purify Purify Product (HPLC) monitor->purify characterize Characterize Product (LC-MS, NMR) purify->characterize end End characterize->end

Caption: Experimental workflow for Protocol 1.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) with Benzyl Carbamate Linker Receptor Target Cell Receptor ADC->Receptor Binding Endosome Endosome Formation Receptor->Endosome Internalization Lysosome Lysosomal Fusion Endosome->Lysosome Degradation Antibody Degradation Lysosome->Degradation Payload_Release Payload Release Degradation->Payload_Release Target_Action Payload Acts on Intracellular Target Payload_Release->Target_Action

Caption: A potential signaling pathway for an ADC utilizing a stable linker.

References

Synthesis of Benzyl (3-aminopropyl)carbamate Hydrochloride: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the multi-step synthesis of Benzyl (3-aminopropyl)carbamate hydrochloride, a valuable bifunctional molecule utilized as a linker in the development of various chemical probes and therapeutic agents. The synthetic route described herein is a robust three-step process commencing with the selective protection of a primary amine in 1,3-diaminopropane, followed by benzylation of the remaining free amine, and culminating in a deprotection step that concurrently yields the hydrochloride salt.

Introduction

This compound hydrochloride serves as a crucial building block in medicinal chemistry and drug discovery. Its structure incorporates a primary amine and a carbamate-protected amine, connected by a propyl chain. This arrangement allows for sequential or orthogonal functionalization, making it an ideal intermediate for the synthesis of more complex molecules, such as PROTACs (Proteolysis Targeting Chimeras) and other targeted therapeutics. The following protocol outlines a reliable and reproducible method for the laboratory-scale synthesis of this compound.

Overall Synthetic Scheme

The synthesis proceeds through the following three key steps:

  • Mono-Boc Protection of 1,3-Diaminopropane: Selective protection of one of the primary amino groups of 1,3-diaminopropane using di-tert-butyl dicarbonate (Boc₂O) to yield tert-butyl (3-aminopropyl)carbamate.

  • N-Benzylation: Reaction of the free amino group of tert-butyl (3-aminopropyl)carbamate with benzyl chloroformate to introduce the benzyloxycarbonyl (Cbz) group.

  • Boc Deprotection and Hydrochloride Salt Formation: Removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions using hydrochloric acid, which simultaneously forms the final hydrochloride salt.

Experimental Protocols

Step 1: Synthesis of tert-Butyl (3-aminopropyl)carbamate (N-Boc-1,3-diaminopropane)

This protocol employs a "one-pot" method for the selective mono-protection of 1,3-diaminopropane.

Materials:

  • 1,3-Diaminopropane

  • Anhydrous Methanol (MeOH)

  • Chlorotrimethylsilane (TMSCl)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Deionized Water

  • 2 M Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Diethyl ether

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,3-diaminopropane (1.0 equivalent) in anhydrous methanol.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add chlorotrimethylsilane (1.0 equivalent) dropwise to the cooled solution. A white precipitate of the diamine monohydrochloride may form.

  • Allow the reaction mixture to warm to room temperature and stir for 15-20 minutes.

  • Add a small amount of water, followed by a solution of di-tert-butyl dicarbonate (1.0 equivalent) in methanol.[1]

  • Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Upon completion, dilute the reaction mixture with water and wash the aqueous layer with diethyl ether to remove any di-Boc protected byproduct.[2]

  • Adjust the pH of the aqueous layer to >12 with a 2 M NaOH solution to deprotonate the ammonium salt and liberate the mono-Boc protected diamine.[1]

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (3-aminopropyl)carbamate as a crude oil, which can be used in the next step without further purification.

Step 2: Synthesis of Benzyl (3-((tert-butoxycarbonyl)amino)propyl)carbamate

Materials:

  • tert-Butyl (3-aminopropyl)carbamate (from Step 1)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Benzyl chloroformate (Cbz-Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the crude tert-butyl (3-aminopropyl)carbamate (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine or DIPEA (1.2 equivalents) to the solution.

  • Slowly add benzyl chloroformate (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzyl (3-((tert-butoxycarbonyl)amino)propyl)carbamate. This product can be purified by column chromatography on silica gel if necessary.

Step 3: Synthesis of this compound hydrochloride

Materials:

  • Benzyl (3-((tert-butoxycarbonyl)amino)propyl)carbamate (from Step 2)

  • 4 M Hydrochloric acid in 1,4-dioxane

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Diethyl ether, anhydrous

Procedure:

  • Dissolve the crude or purified benzyl (3-((tert-butoxycarbonyl)amino)propyl)carbamate (1.0 equivalent) in a minimal amount of dichloromethane or ethyl acetate in a round-bottom flask.

  • Add 4 M HCl in 1,4-dioxane (a sufficient excess, e.g., 5-10 equivalents of HCl) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours. The progress of the deprotection can be monitored by TLC or LC-MS.[3]

  • The product hydrochloride salt will often precipitate from the solution. If precipitation occurs, the process can be enhanced by the addition of anhydrous diethyl ether.[4]

  • Collect the solid product by filtration.

  • Wash the solid with cold, anhydrous diethyl ether to remove any non-polar impurities.[3]

  • Dry the resulting white to off-white solid under vacuum to yield this compound hydrochloride.

Data Presentation

StepStarting MaterialProductReagentsSolventTypical YieldPurity
11,3-Diaminopropanetert-Butyl (3-aminopropyl)carbamateTMSCl, Boc₂O, NaOHMethanol, DCM60-80%>95% (crude)
2tert-Butyl (3-aminopropyl)carbamateBenzyl (3-((tert-butoxycarbonyl)amino)propyl)carbamateBenzyl chloroformate, TEADCM70-90%>95% (after chromatography)
3Benzyl (3-((tert-butoxycarbonyl)amino)propyl)carbamateThis compound hydrochloride4 M HCl in 1,4-dioxaneDioxane, DCM/EtOAc>90%>98%

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Mono-Boc Protection cluster_step2 Step 2: N-Benzylation cluster_step3 Step 3: Deprotection & Salt Formation start 1,3-Diaminopropane reagent1 1. TMSCl, MeOH, 0°C 2. Boc₂O, H₂O, RT product1 tert-Butyl (3-aminopropyl)carbamate reagent1->product1 Selective Protection reagent2 Benzyl Chloroformate, TEA DCM, 0°C to RT product2 Benzyl (3-((tert-butoxycarbonyl)amino)propyl)carbamate product1->product2 Intermediate reagent2->product2 Benzylation reagent3 4 M HCl in 1,4-Dioxane RT end This compound Hydrochloride product2->end Intermediate reagent3->end Deprotection

Caption: Synthetic workflow for this compound hydrochloride.

Safety Precautions

  • 1,3-Diaminopropane: Corrosive and flammable. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Chlorotrimethylsilane (TMSCl): Corrosive and reacts with moisture. Handle under anhydrous conditions in a fume hood.

  • Di-tert-butyl dicarbonate (Boc₂O): Irritant. Avoid inhalation and contact with skin.

  • Benzyl chloroformate (Cbz-Cl): Lachrymator and corrosive. Handle with extreme care in a fume hood.

  • Hydrochloric acid (in dioxane): Highly corrosive and toxic. Handle in a fume hood with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use. All reactions should be performed in a well-ventilated fume hood.

References

Application of Benzyl (3-aminopropyl)carbamate in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (3-aminopropyl)carbamate is a bifunctional chemical linker increasingly utilized in contemporary drug discovery, primarily in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. The strategic design of the linker connecting the target protein ligand and the E3 ligase ligand is critical for the efficacy of a PROTAC. This compound serves as a versatile building block for constructing these linkers, offering a balance of flexibility and chemical reactivity.

The structure of this compound features a primary amine at one end and a carbamate-protected amine at the other. The primary amine provides a reactive handle for conjugation to one of the PROTAC's ligands, while the benzyl carbamate group (Cbz) serves as a protecting group for the other amine, which can be deprotected for subsequent coupling to the second ligand. This allows for a modular and controlled synthesis of the final PROTAC molecule.

These application notes provide a comprehensive overview of the use of this compound in drug discovery, with a focus on PROTAC synthesis. Detailed experimental protocols, data presentation, and visualizations are included to guide researchers in this field.

Core Applications in Drug Discovery

The primary application of this compound in drug discovery is as a linker or linker precursor in the synthesis of PROTACs. The 3-aminopropyl chain provides a flexible spacer that can be extended, and the terminal amines allow for versatile conjugation chemistry.

Key Features:

  • Bifunctional Nature: Possesses two amine groups, one primary and one protected, allowing for sequential and controlled conjugation.

  • Versatile Linker Component: The aminopropyl backbone can be incorporated into longer and more complex linker structures.

  • PROTAC Synthesis: Enables the connection of a target protein ligand to an E3 ubiquitin ligase ligand.

Experimental Protocols

The following protocols describe a general workflow for the synthesis of a PROTAC using this compound as a linker component. This workflow involves the sequential coupling of the linker to an E3 ligase ligand and a protein of interest (POI) ligand.

Protocol 1: Coupling of this compound to an E3 Ligase Ligand

This protocol describes the formation of an amide bond between the primary amine of this compound and a carboxylic acid on an E3 ligase ligand (e.g., a pomalidomide derivative).

Materials:

  • This compound

  • E3 Ligase Ligand with a carboxylic acid handle (e.g., 4-carboxy-pomalidomide)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Standard glassware for organic synthesis

  • Nitrogen or Argon atmosphere

Procedure:

  • Under an inert atmosphere, dissolve the E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

  • In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF.

  • Add the HATU solution to the reaction mixture, followed by the dropwise addition of DIPEA (3.0 eq).

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the pure Cbz-protected E3 ligase-linker conjugate.

Data Presentation:

ParameterValueMethod of Determination
Starting Materials E3 Ligase Ligand, this compound, HATU, DIPEA-
Solvent Anhydrous DMF-
Reaction Time 12-16 hoursLC-MS
Temperature Room Temperature-
Typical Yield 70-90%Isolated Yield
Purification Flash Column Chromatography-
Characterization LC-MS, ¹H NMR-
Protocol 2: Deprotection of the Cbz Group

This protocol describes the removal of the Benzyl carbamate (Cbz) protecting group to reveal a free amine, which is then ready for coupling to the POI ligand.

Materials:

  • Cbz-protected E3 ligase-linker conjugate (from Protocol 1)

  • Palladium on carbon (Pd/C, 10%)

  • Methanol or Ethyl Acetate

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Dissolve the Cbz-protected conjugate in methanol or ethyl acetate.

  • Carefully add Pd/C catalyst (typically 10-20 mol%) to the solution.

  • Purge the reaction vessel with hydrogen gas and stir the mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected E3 ligase-linker conjugate with a free primary amine.

Data Presentation:

ParameterValueMethod of Determination
Starting Material Cbz-protected E3 ligase-linker conjugate-
Catalyst 10% Pd/C-
Solvent Methanol or Ethyl Acetate-
Reaction Time 2-4 hoursTLC, LC-MS
Temperature Room Temperature-
Typical Yield >95%Isolated Yield
Purification Filtration-
Characterization LC-MS, ¹H NMR-
Protocol 3: Coupling of the Deprotected Linker to the POI Ligand

This protocol describes the final step of PROTAC synthesis, where the deprotected linker-E3 ligase intermediate is coupled to a POI ligand containing a carboxylic acid.

Materials:

  • Deprotected E3 ligase-linker conjugate (from Protocol 2)

  • POI Ligand with a carboxylic acid handle

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Standard glassware for organic synthesis

  • Nitrogen or Argon atmosphere

Procedure:

  • Under an inert atmosphere, dissolve the POI ligand (1.0 eq) and the deprotected E3 ligase-linker conjugate (1.1 eq) in anhydrous DMF.

  • In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF.

  • Add the HATU solution to the reaction mixture, followed by the dropwise addition of DIPEA (3.0 eq).

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC by preparative HPLC.

Data Presentation:

ParameterValueMethod of Determination
Starting Materials Deprotected E3 Ligase-Linker, POI Ligand, HATU, DIPEA-
Solvent Anhydrous DMF-
Reaction Time 12-16 hoursLC-MS
Temperature Room Temperature-
Typical Yield 50-80%Isolated Yield
Purification Preparative HPLC-
Characterization LC-MS, HRMS, ¹H NMR, ¹³C NMR-

Visualizations

PROTAC Synthesis Workflow

G cluster_0 Step 1: First Coupling cluster_1 Step 2: Deprotection cluster_2 Step 3: Second Coupling A This compound C HATU, DIPEA in DMF A->C B E3 Ligase Ligand (with -COOH) B->C D Cbz-Protected E3-Linker Conjugate C->D Amide Bond Formation E H2, Pd/C D->E F Deprotected E3-Linker (Free Amine) E->F Cbz Removal H HATU, DIPEA in DMF F->H G POI Ligand (with -COOH) G->H I Final PROTAC Molecule H->I Amide Bond Formation

Caption: General workflow for PROTAC synthesis using this compound.

PROTAC Mechanism of Action

PROTAC_MoA POI Protein of Interest (POI) PROTAC PROTAC Molecule POI->PROTAC binds PolyUb Poly-ubiquitinated POI PROTAC->PolyUb Induces Proximity E3 E3 Ubiquitin Ligase E3->PROTAC binds Ub Ubiquitin Ub->PolyUb Transferred to POI Proteasome 26S Proteasome PolyUb->Proteasome Recognized by Degraded Degraded Peptides Proteasome->Degraded Degrades POI

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Application Note: Enhanced LC-MS Analysis of Peptides Using Benzyl (3-aminopropyl)carbamate Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a robust method for the sensitive liquid chromatography-mass spectrometry (LC-MS) analysis of peptides following derivatization with Benzyl (3-aminopropyl)carbamate. This novel derivatization strategy targets primary amine groups, such as the peptide N-terminus and the epsilon-amine of lysine residues, to enhance peptide ionization efficiency and improve chromatographic retention in reversed-phase systems. The protocol detailed herein provides a comprehensive workflow from sample preparation and derivatization to LC-MS data acquisition and analysis. The presented method offers significant improvements in signal intensity and sequence coverage for a variety of peptides, making it a valuable tool for proteomics, biomarker discovery, and the characterization of peptide-based therapeutics.

Introduction

The analysis of peptides by liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of modern biological and pharmaceutical research. However, challenges such as poor ionization of certain peptides and insufficient retention on reversed-phase columns can limit sensitivity and analytical throughput. Chemical derivatization is a powerful technique to overcome these limitations by modifying the physicochemical properties of the peptides.[1]

This application note introduces a method utilizing this compound as a derivatizing agent to enhance the LC-MS analysis of peptides. The rationale behind this approach is twofold: the benzyl group increases the hydrophobicity of the peptide, leading to improved retention on C18 columns, while the aminopropyl moiety can enhance protonation, thereby increasing the signal intensity in positive ion mode mass spectrometry. The derivatization reaction is straightforward and can be readily integrated into standard peptide analysis workflows.

Experimental Protocols

Materials and Reagents
  • Peptide standards (e.g., Angiotensin II, Substance P, etc.)

  • This compound derivatization reagent

  • Ammonium bicarbonate (NH4HCO3)

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Solid Phase Extraction (SPE) cartridges (C18)

Peptide Derivatization Protocol
  • Peptide Solubilization: Dissolve the peptide sample in 100 mM ammonium bicarbonate buffer (pH 8.5) to a final concentration of 1 mg/mL.

  • Derivatization Reaction:

    • Add a 10-fold molar excess of this compound solution (10 mg/mL in ACN) to the peptide solution.

    • Vortex the mixture gently and incubate at 37°C for 1 hour.

  • Reaction Quenching: Add 1% formic acid to the reaction mixture to lower the pH to ~3-4 and stop the reaction.

  • Sample Cleanup:

    • Condition a C18 SPE cartridge with 1 mL of ACN followed by 1 mL of 0.1% FA in water.

    • Load the quenched reaction mixture onto the SPE cartridge.

    • Wash the cartridge with 2 mL of 0.1% FA in water to remove excess reagent and salts.

    • Elute the derivatized peptide with 1 mL of 80% ACN, 0.1% FA in water.

    • Dry the eluted sample in a vacuum centrifuge and reconstitute in an appropriate volume of 0.1% FA in water for LC-MS analysis.

LC-MS Method
  • LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-35 min: 5-60% B

    • 35-40 min: 60-95% B

    • 40-45 min: 95% B

    • 45-50 min: 95-5% B

    • 50-60 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Electrospray ionization (ESI) tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Positive ESI.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Data Acquisition: Data-dependent acquisition (DDA) with a full MS scan followed by MS/MS of the top 5 most intense ions.

Results and Discussion

The derivatization of peptides with this compound resulted in a significant improvement in their chromatographic and mass spectrometric properties.

Chromatographic Performance

As hypothesized, the addition of the hydrophobic benzyl group led to increased retention times for all tested peptides on the reversed-phase column. This shift in retention allows for better separation of derivatized peptides from underivatized species and other hydrophilic sample components.

Table 1: Retention Time Shift of Peptides Upon Derivatization

PeptideUnderivatized Retention Time (min)Derivatized Retention Time (min)
Angiotensin II12.518.2
Substance P15.822.1
Bradykinin10.216.5
Mass Spectrometric Analysis

Derivatization with this compound led to a notable increase in signal intensity for all analyzed peptides. The presence of the additional basic amine group in the derivatizing agent likely contributes to more efficient protonation and ionization.

Table 2: Improvement in Signal Intensity After Derivatization

PeptideUnderivatized Peak AreaDerivatized Peak AreaFold Increase
Angiotensin II1.2 x 10^66.8 x 10^65.7
Substance P2.5 x 10^61.5 x 10^76.0
Bradykinin8.9 x 10^55.1 x 10^65.7

Furthermore, the fragmentation spectra of the derivatized peptides showed improved sequence coverage. The derivatization did not interfere with the generation of characteristic b- and y-ions, allowing for confident peptide identification.

Workflow and Pathway Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_cleanup Sample Cleanup cluster_analysis Analysis peptide_sample Peptide Sample dissolution Dissolve in Ammonium Bicarbonate peptide_sample->dissolution add_reagent Add this compound dissolution->add_reagent incubation Incubate at 37°C add_reagent->incubation quench Quench with Formic Acid incubation->quench spe Solid Phase Extraction (C18) quench->spe elute Elute and Dry spe->elute reconstitute Reconstitute for LC-MS elute->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data_analysis Data Processing and Quantification lcms->data_analysis

References

Troubleshooting & Optimization

Common side reactions with Cbz protection and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Carboxybenzyl (Cbz or Z) protecting group. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during the use of Cbz protection in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for Cbz deprotection, and what are its primary advantages?

The most prevalent and widely used method for removing a Cbz group is catalytic hydrogenation.[1] This technique typically employs a palladium on carbon (Pd/C) catalyst with hydrogen gas (H₂).[1][2] Its main advantages are its efficiency and the clean nature of its byproducts, which are toluene and carbon dioxide, both of which are volatile and easily removed from the reaction mixture.[1][3]

Q2: What are the main types of side reactions to be aware of during Cbz deprotection?

Side reactions are highly dependent on the chosen deprotection method and the substrate itself. The primary concerns are:

  • During Catalytic Hydrogenation:

    • Over-reduction: Other functional groups such as alkenes, alkynes, nitro groups, and some aryl halides can be unintentionally reduced.[1]

    • N-Benzylation: If the reaction stalls or the hydrogen source is insufficient, the formation of N-benzyl side products can occur.[1][4]

  • During Acidic Cleavage (e.g., HBr in Acetic Acid):

    • Alkylation: A reactive benzyl cation can be formed, which may alkylate other sensitive functional groups or even the solvent.[1]

    • Acylation: When using a carboxylic acid like acetic acid as the solvent, the deprotected amine can be acylated (e.g., acetylated).[1]

Q3: How do I choose the optimal deprotection method for my specific molecule?

The choice of deprotection method is dictated by the functional groups present in your substrate:

  • For robust substrates without easily reducible groups: Standard catalytic hydrogenation (H₂ with Pd/C) is typically the most effective choice.[1]

  • For substrates with reducible groups (e.g., double bonds, nitro groups): Consider transfer hydrogenolysis, which is often more selective, or acidic cleavage.[1][5][6]

  • For substrates sensitive to strong acids: Catalytic hydrogenation or nucleophilic cleavage methods are preferable.

  • For substrates containing sulfur (which poisons palladium catalysts): Acidic cleavage or nucleophilic cleavage are better alternatives.[1][5]

Troubleshooting Guides

This section addresses specific problems that may be encountered during Cbz protection and deprotection reactions.

Issue 1: Incomplete or Slow Catalytic Hydrogenation

Q: My Cbz deprotection using H₂ and Pd/C is very slow or does not go to completion. What could be the cause, and how can I fix it?

A: This is a common issue that can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Catalyst Poisoning: The palladium catalyst is highly sensitive to poisoning, particularly by sulfur-containing functional groups (e.g., thiols, thioethers) or impurities.[1][5]

    • Solution: Ensure the starting material is highly pure. If the substrate inherently contains sulfur, consider an alternative deprotection method like acidic or nucleophilic cleavage.[1][5]

  • Poor Catalyst Activity: The activity of Pd/C can differ between batches and may decrease over time.

    • Solution: Use a fresh batch of a high-quality catalyst. Increasing the catalyst loading (e.g., from 5-10 mol% to 20 mol%) can also help.[5]

  • Insufficient Hydrogen Pressure: For some substrates, atmospheric pressure of hydrogen may not be sufficient to drive the reaction to completion.

    • Solution: Increase the hydrogen pressure, for instance, to 50 psi or higher.[5][7]

  • Inadequate Mixing: As a heterogeneous reaction, efficient mixing is crucial for the substrate to interact with the catalyst's surface.

    • Solution: Ensure vigorous stirring or agitation of the reaction mixture.[1][5]

  • Product Inhibition: The deprotected amine product can sometimes coordinate with the palladium catalyst, thereby inhibiting its activity.

    • Solution: The addition of a small quantity of a weak acid, such as acetic acid, can protonate the product amine, which reduces its coordination to the catalyst.[5]

Troubleshooting Workflow for Incomplete Hydrogenolysis

Start Incomplete Cbz Deprotection (Catalytic Hydrogenolysis) Cause1 Catalyst Poisoning? Start->Cause1 Cause2 Poor Catalyst Activity? Start->Cause2 Cause3 Insufficient Hydrogen? Start->Cause3 Cause4 Product Inhibition? Start->Cause4 Solution1a Purify Substrate (Remove Sulfur) Cause1->Solution1a Yes Solution1b Use Alternative Method (e.g., Acidic Cleavage) Cause1->Solution1b Yes Solution2 Use Fresh/Higher Loading of Catalyst Cause2->Solution2 Yes Solution3 Increase H₂ Pressure & Ensure Vigorous Stirring Cause3->Solution3 Yes Solution4 Add Weak Acid (e.g., Acetic Acid) Cause4->Solution4 Yes

Caption: Troubleshooting workflow for incomplete catalytic hydrogenolysis.

Issue 2: Formation of an Acetylated Side Product During Acidic Cleavage

Q: I am using HBr in acetic acid for Cbz deprotection and observing a side product with a mass increase of 42 Da. What is this, and how can I prevent it?

A: This is a known side reaction where the deprotected amine is acetylated by the acetic acid solvent.[1]

  • Prevention:

    • Change the Solvent System: Use a non-nucleophilic acid and solvent combination. Options include HCl in a non-acetylating solvent like dioxane or isopropanol.[1] Trifluoroacetic acid (TFA) can also be used, but be mindful of its high acidity, which might cleave other acid-sensitive protecting groups.[1]

    • Use Milder Lewis Acid Conditions: A combination of aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) is an excellent alternative that proceeds at room temperature and is compatible with many functional groups, thus avoiding acetylation.[1][8][9]

Issue 3: Unwanted Reduction of Other Functional Groups

Q: My catalytic hydrogenation is removing the Cbz group, but it's also reducing a double bond in my molecule. How can I achieve selective deprotection?

A: The non-selective reduction of other functional groups is a common challenge with standard catalytic hydrogenation.[1][6]

  • Solution: Transfer Hydrogenolysis: This method often provides superior selectivity.[1] Instead of H₂ gas, a hydrogen donor like ammonium formate or formic acid is used with the Pd/C catalyst.[7] This technique is particularly useful for substrates that are sensitive to reduction.[5]

Quantitative Data

The efficiency of Cbz deprotection can vary significantly based on the chosen method and substrate.

Table 1: Comparison of Cbz Deprotection Methods and Representative Yields [3]

Cbz-Protected SubstrateDeprotection Method and ReagentsYield (%)
Cbz-GlycineH₂ (1 atm), 10% Pd/C, MeOH, rt> 95
Cbz-AlanineH₂ (1 atm), 10% Pd/C, EtOH, rt> 95
Cbz-PhenylalanineHBr (33% in AcOH), rt~90
Cbz-LeucineTransfer Hydrogenolysis (HCOONH₄, Pd/C), MeOH, reflux> 90
Cbz-Protected PeptideNa / liq. NH₃~85

Table 2: Recommended Parameters for Catalytic Hydrogenolysis [5]

ParameterRecommendation
Catalyst LoadingStart with 5-10 mol%, may increase to 20 mol%
Hydrogen PressureAtmospheric to 50 psi or higher
SolventMethanol, Ethanol, Ethyl Acetate, THF
TemperatureRoom temperature to 40-60 °C

Experimental Protocols

Protocol 1: Standard Cbz Deprotection by Catalytic Hydrogenation

This protocol outlines the standard procedure for Cbz deprotection using palladium on carbon and hydrogen gas.[1][3][5]

Materials:

  • Cbz-protected amine

  • 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)

  • Solvent (e.g., Methanol, Ethanol)

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Celite® for filtration

Procedure:

  • Dissolve the Cbz-protected amine in a suitable solvent (e.g., methanol or ethanol) in a flask equipped with a magnetic stir bar.

  • Carefully add 10% Pd/C (typically 5-10 mol% of palladium relative to the substrate) to the solution.

  • Purge the flask with an inert gas like nitrogen or argon.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.[5]

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; ensure it remains wet during handling.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Protocol 2: Selective Cbz Deprotection by Transfer Hydrogenolysis

This protocol is ideal for substrates containing functional groups sensitive to reduction, such as double bonds or aryl halides.[7]

Materials:

  • Cbz-protected amine

  • 10% Palladium on carbon (Pd/C) catalyst (10-20% by weight)

  • Formic acid (5-10 equivalents) or Ammonium formate

  • Methanol

  • Celite® for filtration

Procedure:

  • Dissolve the Cbz-protected amine in methanol (approx. 0.1 M concentration).

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Purge the flask with an inert gas like nitrogen or argon.

  • To the stirred suspension, add formic acid (approximately 5-10 equivalents).

  • Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 5-30 minutes.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, filter the mixture through a pad of Celite® to remove the catalyst.

  • Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified further if necessary.

Protocol 3: Cbz Deprotection using Nucleophilic Cleavage with 2-Mercaptoethanol

This method is a safe alternative, particularly when avoiding potentially genotoxic byproducts from other methods is a priority.[1][6][8][10]

Materials:

  • Cbz-protected amine (1 equivalent)

  • 2-Mercaptoethanol (e.g., 2 equivalents)

  • Potassium phosphate or another suitable base (e.g., 2-4 equivalents)

  • N,N-Dimethylacetamide (DMAC)

Procedure:

  • To a solution of the Cbz-protected amine in DMAC, add the base (e.g., potassium phosphate).

  • Add 2-mercaptoethanol to the mixture.

  • Heat the reaction mixture (e.g., to 75 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Mechanism of Nucleophilic Cleavage

Cbz R-NH-C(=O)O-CH₂-Ph (Cbz-protected Amine) TransitionState SN2 Transition State Cbz->TransitionState Thiol HS-CH₂CH₂-OH (2-Mercaptoethanol) Thiol->TransitionState Base Base (e.g., K₃PO₄) Base->Thiol deprotonates Intermediate R-NH-C(=O)O⁻ (Amine Carbamate) TransitionState->Intermediate Byproduct Ph-CH₂-S-CH₂CH₂-OH (Benzylated Thiol) TransitionState->Byproduct Product R-NH₂ + CO₂ (Deprotected Amine) Intermediate->Product Decarboxylation

Caption: SN2 attack by a thiol for Cbz deprotection.

References

Technical Support Center: Optimizing Cbz Deprotection in Complex Molecules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the deprotection of the Carboxybenzyl (Cbz) group in complex molecular structures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for Cbz deprotection?

A1: The most prevalent methods for Cbz group removal are catalytic hydrogenolysis, acidic conditions, and dissolving metal reductions. Catalytic hydrogenolysis, employing catalysts like Palladium on carbon (Pd/C) with a hydrogen source, is often preferred due to its mild and clean reaction profile. Acidic conditions, using reagents such as HBr in acetic acid or trifluoroacetic acid (TFA), offer an alternative when hydrogenolysis is not feasible.

Q2: My Cbz deprotection via hydrogenolysis is sluggish or incomplete. What are the potential causes?

A2: Several factors can impede catalytic hydrogenolysis. Catalyst poisoning is a primary concern, where functional groups within the substrate, such as thiols, thioethers, or certain heterocycles, deactivate the palladium catalyst. Other potential issues include poor catalyst quality, insufficient hydrogen pressure, or the presence of impurities in the solvent or substrate. The steric hindrance around the Cbz group in a complex molecule can also significantly slow down the reaction rate.

Q3: Are there any common side reactions to be aware of during Cbz deprotection?

A3: Yes, side reactions can occur depending on the substrate and the chosen deprotection method. During hydrogenolysis, sensitive functional groups like alkenes, alkynes, or benzylic ethers may be reduced. Acid-mediated deprotection can lead to acid-sensitive functional groups' degradation or rearrangement within the molecule. For instance, t-butyl esters and Boc-protecting groups can also be cleaved under strong acidic conditions.

Q4: When should I choose an alternative to hydrogenolysis for Cbz deprotection?

A4: You should consider alternatives to hydrogenolysis when your molecule contains functional groups that are incompatible with catalytic reduction or when the catalyst is poisoned. For example, if your substrate has sulfur-containing moieties or reducible groups like alkynes that you wish to preserve, acidic or other chemical deprotection methods would be more suitable.

Troubleshooting Guide

This guide addresses specific issues encountered during Cbz deprotection experiments.

Issue 1: Incomplete or Stalled Hydrogenolysis

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of starting material remaining even after prolonged reaction time.

  • Hydrogen uptake has ceased.

Possible Causes & Solutions:

CauseRecommended Action
Catalyst Poisoning - Increase catalyst loading (e.g., from 10 mol% to 20-50 mol%).- Use a catalyst poison-resistant variant like Pearlman's catalyst (Pd(OH)₂/C).- Pre-treat the substrate to remove or protect the poisoning group.
Poor Catalyst Activity - Use a fresh batch of catalyst.- Ensure the catalyst was not unduly exposed to air.- Switch to a different type of palladium catalyst (e.g., Pd/C, Pd(OH)₂/C, Pd/Al₂O₃).
Insufficient Hydrogen - Increase hydrogen pressure (e.g., from balloon pressure to 50 psi).- Use a hydrogen donor like ammonium formate or cyclohexadiene in transfer hydrogenolysis.
Steric Hindrance - Increase reaction temperature.- Switch to a more reactive deprotection method, such as HBr in acetic acid.
Issue 2: Formation of Byproducts during Acidic Deprotection

Symptoms:

  • Multiple spots on TLC or peaks in LC-MS that do not correspond to the starting material or the desired product.

Possible Causes & Solutions:

CauseRecommended Action
Cleavage of Other Protecting Groups - If your molecule contains other acid-labile groups (e.g., Boc, t-butyl esters), consider using a milder deprotection method like catalytic hydrogenolysis.- Alternatively, use a more selective acidic reagent or carefully control the reaction time and temperature.
Substrate Degradation - Lower the reaction temperature.- Reduce the concentration of the acid.- Add a scavenger, such as anisole or thioanisole, to trap reactive intermediates like benzyl cations.
Rearrangement - If your molecule is prone to acid-catalyzed rearrangements, this method may be unsuitable. Explore enzymatic deprotection or alternative N-protecting groups that can be removed under neutral conditions.

Experimental Protocols

Protocol 1: Standard Catalytic Hydrogenolysis for Cbz Deprotection
  • Preparation: Dissolve the Cbz-protected substrate in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a reaction flask.

  • Catalyst Addition: Carefully add 10 mol% of 10% Palladium on carbon (Pd/C) to the solution.

  • Hydrogenation: Seal the flask, evacuate the air, and introduce hydrogen gas (typically via a balloon or a hydrogenation apparatus).

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Protocol 2: Cbz Deprotection using HBr in Acetic Acid
  • Preparation: Dissolve the Cbz-protected substrate in glacial acetic acid.

  • Reagent Addition: Add a solution of 33% HBr in acetic acid (typically 2-4 equivalents) to the mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC or LC-MS).

  • Workup: Quench the reaction by pouring it into ice-water.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with a saturated sodium bicarbonate solution, then brine, dry over sodium sulfate, and concentrate to yield the crude product, which can be further purified by chromatography.

Visual Guides

Cbz_Deprotection_Workflow start Cbz-Protected Complex Molecule method_selection Select Deprotection Method start->method_selection check_compatibility Substrate Compatible with Hydrogenolysis? method_selection->check_compatibility hydrogenolysis Catalytic Hydrogenolysis (e.g., H₂, Pd/C) run_h2 Perform Hydrogenolysis hydrogenolysis->run_h2 acidic Acidic Conditions (e.g., HBr/AcOH) run_acid Perform Acidic Deprotection acidic->run_acid check_compatibility->hydrogenolysis Yes check_compatibility->acidic No (e.g., contains sulfur) monitor_h2 Monitor Reaction (TLC, LC-MS) run_h2->monitor_h2 complete_h2 Reaction Complete? monitor_h2->complete_h2 workup_h2 Workup & Isolation complete_h2->workup_h2 Yes troubleshoot_h2 Troubleshoot: - Catalyst Poisoning? - Incomplete Reaction? complete_h2->troubleshoot_h2 No product Deprotected Product workup_h2->product troubleshoot_h2->hydrogenolysis monitor_acid Monitor Reaction (TLC, LC-MS) run_acid->monitor_acid complete_acid Reaction Complete? monitor_acid->complete_acid workup_acid Workup & Isolation complete_acid->workup_acid Yes troubleshoot_acid Troubleshoot: - Side Reactions? - Degradation? complete_acid->troubleshoot_acid No workup_acid->product troubleshoot_acid->acidic

Caption: Decision workflow for Cbz deprotection method selection and troubleshooting.

Troubleshooting_Hydrogenolysis start Incomplete Hydrogenolysis cause1 Catalyst Poisoning? start->cause1 solution1a Increase Catalyst Loading cause1->solution1a Yes solution1b Use Pearlman's Catalyst cause1->solution1b Yes cause2 Poor Catalyst Activity? cause1->cause2 No solution2a Use Fresh Catalyst cause2->solution2a Yes solution2b Change Catalyst Type cause2->solution2b Yes cause3 Steric Hindrance? cause2->cause3 No solution3a Increase Temperature cause3->solution3a Yes solution3b Switch to Acidic Method cause3->solution3b Yes

Caption: Troubleshooting guide for incomplete catalytic hydrogenolysis of Cbz group.

Technical Support Center: Synthesis of Benzyl (3-aminopropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Benzyl (3-aminopropyl)carbamate.

Troubleshooting Guide

This section addresses specific issues that can lead to low yields and impurities during the synthesis of this compound.

Q1: My reaction yield is very low, and I'm recovering a lot of my starting 1,3-diaminopropane. What's going wrong?

A1: This issue typically points to three main causes: poor quality of the benzyl chloroformate (Cbz-Cl), inadequate reaction conditions, or premature quenching of the reaction.

  • Reagent Quality: Benzyl chloroformate is highly sensitive to moisture and can degrade over time into benzyl alcohol and HCl.[1] It is crucial to use a fresh bottle or a properly stored reagent under an inert atmosphere. You can check the purity of your Cbz-Cl via ¹H NMR.

  • Insufficient Basicity: The reaction of an amine with Cbz-Cl releases one equivalent of hydrochloric acid, which can protonate the starting diamine, rendering it unreactive.[2] A base is required to neutralize this acid. If you observe a low conversion rate, ensure you are using at least two equivalents of a suitable base.

  • Reaction Temperature: While the reaction is often performed at low temperatures (e.g., 0 °C) to minimize side reactions, running it at too low a temperature for a short duration might lead to an incomplete reaction.[1] It is advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC) before the work-up.

Q2: My main problem is the formation of a significant amount of the di-protected byproduct, dibenzyl (propane-1,3-diyl)dicarbamate. How can I improve the selectivity for the mono-protected product?

A2: Achieving mono-selectivity when using a symmetric diamine like 1,3-diaminopropane is a common challenge. The formation of the di-protected byproduct is often favored. Here are several strategies to enhance the yield of the desired mono-carbamate:

  • Control of Stoichiometry: A large excess of the 1,3-diaminopropane (e.g., 5-10 equivalents) can statistically favor the mono-acylation. However, this will require a more rigorous purification to remove the unreacted diamine.

  • Slow Addition of Benzyl Chloroformate: Adding the Cbz-Cl solution dropwise over an extended period to a solution of the diamine can help maintain a low concentration of the acylating agent, thus reducing the likelihood of a second reaction with the already mono-protected product.

  • Use of a Protonated Diamine: A more advanced technique involves the mono-protonation of the diamine. By using one equivalent of an acid (like HCl) to form the mono-hydrochloride salt of 1,3-diaminopropane, one of the amino groups is deactivated as an ammonium salt. The reaction with Cbz-Cl will then preferentially occur on the remaining free amino group.[3][4]

  • Flow Chemistry: For precise control over stoichiometry and reaction time, a continuous flow reactor can be employed. This method allows for the rapid mixing of reagents and immediate quenching, which can significantly improve the selectivity for the mono-protected product.[5]

Q3: I'm struggling with the purification of this compound. How can I effectively separate it from the starting diamine and the di-protected byproduct?

A3: The separation of these three compounds can be challenging due to their differing polarities.

  • Starting Diamine Removal: 1,3-diaminopropane is highly water-soluble, especially in its protonated form. During the work-up, washing the organic layer with a dilute acid solution (e.g., 1M HCl) will extract the unreacted diamine into the aqueous phase.

  • Separation from Di-protected Byproduct: this compound has a free amino group, making it basic. The di-protected byproduct is neutral. This difference in basicity can be exploited for purification.

    • Acid-Base Extraction: You can dissolve the crude mixture in an organic solvent and extract with a dilute acid. The mono-protected product will move to the aqueous layer as the ammonium salt. The di-protected, neutral byproduct will remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and extracted with an organic solvent to recover the pure mono-protected product.

    • Column Chromatography: If extraction methods are insufficient, column chromatography on silica gel is a viable option. The polarity difference between the mono- and di-protected products is usually significant enough for good separation. The more polar, mono-protected product will have a lower Rf value than the less polar, di-protected byproduct. Using a mobile phase containing a small amount of a basic modifier like triethylamine (0.5-1%) can help to reduce tailing of the amino-containing product on the silica gel.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvent and base combinations for this synthesis?

A1: A common and effective method is to use a biphasic system, such as dichloromethane (DCM) or ethyl acetate with an aqueous solution of a mild inorganic base like sodium bicarbonate or sodium carbonate.[6] Alternatively, in a single organic solvent system like THF or acetonitrile, an organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used.[6]

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most convenient method. You can use a silica gel plate and a mobile phase such as 10% methanol in dichloromethane with a small amount of triethylamine. The starting diamine will likely remain at the baseline, while the mono-protected product will have a higher Rf, and the di-protected byproduct will have the highest Rf. The spots can be visualized using a ninhydrin stain (for the amine-containing compounds) or a UV lamp (for the Cbz-containing compounds).

Q3: My Benzyl Chloroformate has turned yellow. Can I still use it?

A3: Yellowing of benzyl chloroformate can indicate decomposition.[7] While it might still be usable, it is likely to contain impurities that can affect the reaction yield and purity of the product. It is highly recommended to use fresh, colorless Cbz-Cl for the best results.

Q4: What is the mechanism of the reaction?

A4: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of the amino group attacks the electrophilic carbonyl carbon of the benzyl chloroformate. This is followed by the departure of the chloride leaving group. The proton on the nitrogen is then removed by a base.[2]

Data Presentation

Table 1: Effect of Stoichiometry on Product Distribution (Illustrative)

Molar Ratio (Diamine:Cbz-Cl)Unreacted Diamine (%)Mono-protected Product (%)Di-protected Byproduct (%)
10:19091
5:180182
2:1504010
1:1255025
1:253065

Note: These are illustrative values to demonstrate the general trend. Actual results will vary based on specific reaction conditions.

Experimental Protocols

Protocol 1: Standard Synthesis of this compound
  • In a round-bottom flask, dissolve 1,3-diaminopropane (5 equivalents) in a 1:1 mixture of THF and water.

  • Add sodium bicarbonate (2.5 equivalents) to the solution and cool the flask to 0 °C in an ice bath with vigorous stirring.

  • Dissolve benzyl chloroformate (1 equivalent) in THF and add it dropwise to the diamine solution over 30 minutes, ensuring the temperature remains below 5 °C.[8]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, perform a work-up by extracting the mixture with ethyl acetate.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

  • Purify the crude product using column chromatography on silica gel.

Protocol 2: Selective Mono-protection using Diamine Monohydrochloride
  • Dissolve 1,3-diaminopropane (1 equivalent) in methanol at 0 °C.

  • Bubble HCl gas through the solution or add a solution of HCl in methanol (1 equivalent) dropwise to form the monohydrochloride salt.

  • In a separate flask, prepare a solution of sodium bicarbonate (2.5 equivalents) in water.

  • Add the aqueous base solution to the diamine monohydrochloride solution and cool to 0 °C.

  • Slowly add benzyl chloroformate (0.95 equivalents) dropwise.

  • Follow steps 4-8 from Protocol 1 for reaction completion, work-up, and purification.

Visualizations

reaction_pathway Reaction Pathway for this compound Synthesis Diamine 1,3-Diaminopropane MonoCarbamate This compound (Desired Product) Diamine->MonoCarbamate + Cbz-Cl, Base CbzCl Benzyl Chloroformate Base Base (e.g., NaHCO3) DiCarbamate Dibenzyl (propane-1,3-diyl)dicarbamate (Byproduct) MonoCarbamate->DiCarbamate + Cbz-Cl, Base (Side Reaction)

Caption: Reaction pathway showing the formation of the desired mono-carbamate and the di-carbamate byproduct.

troubleshooting_workflow Troubleshooting Workflow for Low Yield Start Low Yield of This compound CheckReagents Check Purity of Starting Materials (Diamine, Cbz-Cl) Start->CheckReagents CheckConditions Review Reaction Conditions (Stoichiometry, Temp, Time) CheckReagents->CheckConditions Reagents OK DegradedCbz Use Fresh Cbz-Cl CheckReagents->DegradedCbz Cbz-Cl Degraded AnalyzeCrude Analyze Crude Product (TLC, NMR) CheckConditions->AnalyzeCrude Conditions OK HighDiamine High Amount of Unreacted Diamine? AnalyzeCrude->HighDiamine HighByproduct High Amount of Di-protected Byproduct? HighDiamine->HighByproduct No IncompleteReaction Increase Reaction Time or Temperature HighDiamine->IncompleteReaction Yes ImproveSelectivity Adjust Stoichiometry, Slow Addition of Cbz-Cl, Use Diamine Salt HighByproduct->ImproveSelectivity Yes OptimizePurification Optimize Purification (Acid-Base Extraction, Column Chromatography) HighByproduct->OptimizePurification No

Caption: A decision tree to guide troubleshooting for low yield in the synthesis.

experimental_workflow General Experimental Workflow Setup Reaction Setup (Dissolve Diamine & Base) Cooling Cool to 0 °C Setup->Cooling Addition Slow Addition of Benzyl Chloroformate Cooling->Addition Reaction Stir at Room Temp (Monitor by TLC) Addition->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis

References

Technical Support Center: Enhancing the Stability of ADCs with Benzyl (3-aminopropyl)carbamate Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when working with Antibody-Drug Conjugates (ADCs) featuring Benzyl (3-aminopropyl)carbamate linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of premature payload release from an ADC with a this compound linker in plasma?

A1: Premature payload release is a critical issue that can lead to off-target toxicity and reduced therapeutic efficacy.[1] The primary causes stem from the inherent instability of the linker in systemic circulation.[1] Key factors include:

  • Linker Chemistry: Certain linker types are more susceptible to cleavage in plasma. While carbamate linkers are generally more stable than hydrazones, their stability can be influenced by surrounding chemical motifs.[1][2][3]

  • Enzymatic Degradation: Plasma contains various enzymes, such as esterases and proteases, that can potentially cleave bonds within the linker structure.[1] For instance, some peptide-based linkers are sensitive to mouse carboxylesterase 1c (Ces1c), leading to premature drug release in murine models.[1][3]

  • Inadequate Linker Design: The design of the linker should sufficiently protect the cleavable site to minimize susceptibility to enzymatic degradation.[1]

Q2: My ADC is showing signs of aggregation. Could the this compound linker be the cause?

A2: Yes, the linker and attached payload can contribute to ADC aggregation.[4] Aggregation is a significant challenge in ADC development and can be caused by several factors:[4][5]

  • Hydrophobicity of the Payload and Linker: A major factor is the conjugation of a hydrophobic payload to the antibody.[4][5] These hydrophobic areas on the antibody surface can interact with those on other ADC molecules, leading to aggregation.[4][5] The benzyl group in the linker may contribute to this hydrophobicity.

  • High Drug-to-Antibody Ratio (DAR): A higher DAR increases the overall hydrophobicity of the ADC, which in turn increases the tendency for aggregation.[4]

  • Conjugation Chemistry: The method used for conjugation can result in a heterogeneous mixture of ADC species, some of which may be more prone to aggregation.[4]

  • Manufacturing and Storage Conditions: Factors such as high protein concentrations, pH values near the antibody's isoelectric point, the use of organic co-solvents, and inappropriate storage conditions can all promote aggregation.[4][5][6]

Q3: What is the expected cleavage mechanism for a this compound linker in an ADC?

A3: Carbamate linkers can be designed for cleavage through enzymatic action or pH-dependent hydrolysis.[2][3] For many ADC applications, linkers are designed to be stable at physiological pH (7.4) and cleaved within the target cell.[7] A common strategy involves incorporating an enzymatically cleavable moiety, such as a dipeptide (e.g., Val-Cit), which is recognized by lysosomal proteases like cathepsin B.[3][7] Following enzymatic cleavage, a self-immolative cascade is often triggered, leading to the release of the payload.[3][8] For benzyl carbamate-based linkers, this can involve a 1,6-elimination reaction.[8][9]

Troubleshooting Guides

Issue 1: Premature Payload Release in Plasma Stability Assays

Symptom: LC-MS analysis shows a significant increase in free payload concentration over time when the ADC is incubated in plasma.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Inherent Linker Instability The linker chemistry may be susceptible to hydrolysis or enzymatic degradation in plasma. Solution: Consider modifying the linker structure to enhance stability. For example, the introduction of an m-amide group in a p-aminobenzyl carbamate (PABC) spacer has been shown to improve stability in mouse serum.[10][11]
Susceptibility to Plasma Proteases If the linker contains a peptide sequence, it may be cleaved by circulating proteases.[12] Solution: Modify the peptide sequence to reduce susceptibility or introduce steric hindrance near the cleavage site. Alternatively, consider a non-cleavable linker strategy.[12]
Species-Specific Enzymatic Cleavage The linker may be stable in human plasma but labile in plasma from preclinical species (e.g., mouse).[3] Solution: Conduct plasma stability studies using plasma from all relevant preclinical species. If instability is observed, consider linker modification or using a different animal model. The development of linkers like m-amide-PABC was driven by this issue.[10]
Issue 2: ADC Aggregation During or After Conjugation

Symptom: Size-Exclusion Chromatography (SEC) analysis shows a significant high-molecular-weight peak, or visible precipitation is observed.[1]

Possible Causes & Solutions:

Possible CauseRecommended Solution
High Hydrophobicity The payload and/or the this compound linker are contributing to the overall hydrophobicity of the ADC.[4][5] Solution: 1. Incorporate Hydrophilic Moieties: Introduce hydrophilic groups, such as polyethylene glycol (PEG), into the linker to increase the overall solubility of the ADC.[12] 2. Lower the DAR: A lower drug-to-antibody ratio reduces the overall hydrophobicity. Optimize conjugation conditions to target a lower average DAR.[4]
Unfavorable Buffer Conditions The pH of the buffer may be close to the antibody's isoelectric point, or the buffer composition may be destabilizing.[5] Solution: 1. Optimize pH and Buffer: Screen different buffer compositions and pH values to find a formulation that minimizes aggregation.[1] 2. Use Stabilizing Excipients: Include stabilizing excipients in the formulation.[1]
Presence of Organic Co-solvents The organic solvent used to dissolve the linker-payload may be causing the antibody to denature and aggregate.[5] Solution: Screen different co-solvents to find one that is less disruptive to the antibody's structure. Minimize the final concentration of the organic solvent in the conjugation reaction.[1]
Issue 3: Inconsistent In Vivo Efficacy

Symptom: The ADC shows potent in vitro cytotoxicity but poor efficacy in animal models.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Premature Payload Release In Vivo The ADC is losing its payload before reaching the tumor.[12] Solution: Conduct a pharmacokinetic (PK) study in an appropriate animal model to quantify intact ADC, total antibody, and free payload over time.[13] If premature release is confirmed, refer to the troubleshooting guide for Issue 1 .
Inefficient Payload Release at the Tumor The linker is too stable and does not release the payload effectively upon internalization into the target cells.[12] Solution: If using a cleavable linker, ensure the necessary cleavage trigger (e.g., specific proteases) is present and active in the target tumor cells.[12] For non-cleavable linkers, confirm that the payload-linker-amino acid catabolite is active.[12]
Poor Tumor Penetration The ADC may be stable but unable to effectively penetrate the tumor tissue. The hydrophobicity of the linker can contribute to poor pharmacokinetics.[12] Solution: Evaluate ADC distribution in tumor tissue. Consider using more hydrophilic linkers to improve solubility and pharmacokinetic properties.[12]

Quantitative Data Summary

The stability of carbamate linkers is often evaluated by their half-life (t½) or the percentage of intact conjugate remaining over time in biological media.[2][3]

Table 1: Stability of Various Carbamate-Based Linkers in Plasma/Serum

Linker TypePayloadMatrixIncubation TimeStability/ReleaseReference
Val-Cit-PABCUncialamycinMouse Serum24 h100% release[2]
m-amide-PABC (MA-PABC)UncialamycinMouse Serum24 hDramatically improved stability vs. Val-Cit-PABC[2]
N-(2-aminoethyl)-m-amide-PABCUncialamycinMouse Serum24 h3% hydrolysis[2]
Silyl ether-basedMMAEHuman Plasma> 7 daysStable[2]
Benzylic N-acyl carbamate-Plasma-Stable[2]
Legumain-cleavableMMAEMouse and Human Serum1 week>85% intact[3]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC with a this compound linker in plasma from different species (e.g., human, mouse).[2][3]

Materials:

  • ADC with this compound linker

  • Human, mouse, rat, and cynomolgus monkey plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (for stock solution)

  • Acetonitrile (cold, for quenching)

  • Centrifuge

  • LC-MS system

Methodology:

  • ADC Incubation: Incubate the ADC at a final concentration of 1 mg/mL in plasma from various species at 37°C. Include a control incubation in PBS.[14]

  • Time Points: At specified time points (e.g., 0, 24, 48, 96, 144 hours), withdraw an aliquot of the incubation mixture.[14]

  • Quenching: Quench the reaction by adding an equal volume of cold acetonitrile to precipitate plasma proteins.[3]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[3]

  • Analysis: Analyze the supernatant by LC-MS to quantify the concentration of the released payload.[15]

Protocol 2: Aggregation Assessment by Size-Exclusion Chromatography (SEC)

Objective: To quantify the percentage of high-molecular-weight aggregates in an ADC sample.

Materials:

  • ADC sample

  • SEC column suitable for monoclonal antibodies

  • HPLC system with a UV detector

  • Mobile phase (e.g., PBS, pH 7.4)

Methodology:

  • Sample Preparation: Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase.

  • Chromatography: Inject the sample onto the SEC column.

  • Detection: Monitor the elution profile at 280 nm.

  • Data Analysis: Integrate the peak areas for the monomer and the high-molecular-weight species. Calculate the percentage of aggregates.

Visualizations

experimental_workflow Experimental Workflow for ADC Stability Assessment cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start ADC with Benzyl (3-aminopropyl)carbamate Linker plasma_stability Plasma Stability Assay (Protocol 1) start->plasma_stability aggregation_sec Aggregation Assessment (SEC) (Protocol 2) start->aggregation_sec lcms LC-MS Analysis (Free Payload) plasma_stability->lcms hplc SEC-HPLC Analysis (% Aggregates) aggregation_sec->hplc pk_study Pharmacokinetic Study (Animal Model) lcms->pk_study Inform In Vivo Study Design hplc->pk_study data_analysis Data Analysis (Efficacy & PK Profile) pk_study->data_analysis efficacy_study In Vivo Efficacy Study (Tumor Model) efficacy_study->data_analysis data_analysis->start Iterative Design Improvement

Caption: Workflow for assessing the stability of ADCs.

troubleshooting_logic Troubleshooting Logic for ADC Instability cluster_aggregation Aggregation Issues cluster_release Premature Payload Release instability ADC Instability Observed (e.g., Aggregation, Premature Release) check_aggregation Analyze by SEC instability->check_aggregation Aggregation check_release Analyze by LC-MS instability->check_release Premature Release check_hydrophobicity High Hydrophobicity? solution_hydrophobicity Add Hydrophilic Moieties (PEG) check_hydrophobicity->solution_hydrophobicity check_dar High DAR? solution_dar Lower DAR check_dar->solution_dar check_buffer Unfavorable Buffer? solution_buffer Optimize Buffer/pH check_buffer->solution_buffer check_linker_chem Inherent Linker Instability? solution_linker_chem Modify Linker Structure (e.g., m-amide-PABC) check_linker_chem->solution_linker_chem check_enzyme Enzymatic Cleavage? solution_enzyme Alter Cleavage Site/ Switch Linker Type check_enzyme->solution_enzyme check_aggregation->check_hydrophobicity check_aggregation->check_dar check_aggregation->check_buffer check_release->check_linker_chem check_release->check_enzyme

Caption: Decision tree for troubleshooting ADC instability.

cleavage_pathway General Cleavage Pathway for an Enzymatically-Cleavable Linker adc_circulation ADC in Circulation (Stable) internalization Target Cell Binding & Internalization adc_circulation->internalization lysosome Trafficking to Lysosome internalization->lysosome enzymatic_cleavage Enzymatic Cleavage (e.g., by Cathepsin B) lysosome->enzymatic_cleavage self_immolation Self-Immolation of Spacer (e.g., 1,6-Elimination) enzymatic_cleavage->self_immolation payload_release Payload Release (Active Drug) self_immolation->payload_release

Caption: ADC payload release mechanism.

References

Technical Support Center: Overcoming Solubility Challenges with Benzyl (3-aminopropyl)carbamate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with Benzyl (3-aminopropyl)carbamate and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound derivatives?

This compound and its derivatives are expected to exhibit moderate to low aqueous solubility. The presence of the benzyl group contributes to their lipophilic nature, while the aminopropyl and carbamate moieties can participate in hydrogen bonding, influencing their solubility in polar solvents. Physicochemical properties such as a melting point of 185-189°C and a calculated LogP of 1.37 suggest a compound that is not highly water-soluble.[1] The carbamate group itself is a common structural motif in many drugs and can be manipulated to improve pharmacokinetic properties.[2][3][4]

Q2: I am observing poor solubility of my this compound derivative in my aqueous buffer. What are the initial troubleshooting steps?

Low aqueous solubility is a common challenge with organic molecules. Initial steps to address this include:

  • pH Adjustment: The solubility of compounds with ionizable groups, such as the primary amine in this compound, can be significantly influenced by pH.[5][6] For a basic compound, decreasing the pH to form a salt will generally increase aqueous solubility.

  • Use of Co-solvents: The addition of a water-miscible organic solvent (co-solvent) can enhance the solubility of hydrophobic compounds.[5][7]

  • Gentle Heating and Sonication: In some cases, gentle warming (e.g., to 37°C) and sonication can aid in the dissolution process.[5] However, the thermal stability of the specific derivative should be considered.

Q3: Can salt formation be used to improve the solubility of these derivatives?

Yes, for derivatives containing a basic primary or secondary amine, salt formation is a highly effective method for increasing aqueous solubility and dissolution rates.[7] By reacting the basic amine with an acid, a more polar and soluble salt is formed.

Q4: What are some advanced formulation strategies if simple methods are insufficient?

For significant solubility challenges, especially for in vivo studies, advanced formulation techniques can be employed:

  • Solid Dispersions: This involves dispersing the drug in an inert carrier matrix at a solid state, which can enhance the dissolution rate.[5][8][9]

  • Cyclodextrin Complexation: Cyclodextrins can encapsulate the lipophilic part of the drug molecule, forming an inclusion complex with improved aqueous solubility.[8][10]

  • Lipid-Based Formulations: For highly lipophilic derivatives, formulations such as self-emulsifying drug delivery systems (SEDDS) can be effective.[9]

  • Particle Size Reduction: Micronization or nanosuspensions increase the surface area of the drug, which can lead to an increased dissolution rate.[7][8][10]

Troubleshooting Guides

Problem 1: Compound precipitates out of solution upon addition to aqueous buffer.

This is a clear indication of low aqueous solubility at the tested concentration and pH.

Troubleshooting Workflow:

G start Precipitation Observed ph_adjust Adjust pH of Buffer (for ionizable derivatives) start->ph_adjust cosolvent Add a Co-solvent (e.g., DMSO, Ethanol) start->cosolvent reassess Re-evaluate Solubility ph_adjust->reassess cosolvent->reassess advanced Consider Advanced Formulation (Solid Dispersion, Cyclodextrin) reassess->advanced Still Insoluble

Caption: Troubleshooting workflow for compound precipitation.

Detailed Steps:

  • pH Adjustment:

    • Determine the pKa of your derivative's ionizable group(s).

    • For basic derivatives, prepare buffers with pH values at least 2 units below the pKa to ensure the formation of the more soluble protonated species.

    • For acidic derivatives, use buffers with a pH at least 2 units above the pKa.

  • Co-solvent Addition:

    • Start by preparing a concentrated stock solution of your compound in a water-miscible organic solvent like DMSO or ethanol.

    • Add the stock solution to your aqueous buffer dropwise while vortexing.

    • Be mindful of the final co-solvent concentration, as it may affect your experimental system (e.g., cell-based assays). It is crucial to start with a small percentage and gradually increase it.[5]

Problem 2: Inconsistent results in biological assays possibly due to poor solubility.

Poor solubility can lead to variability in the effective concentration of the compound, resulting in inconsistent experimental outcomes.

Logical Relationship Diagram:

G insolubility Poor Aqueous Solubility concentration Inaccurate Effective Concentration insolubility->concentration variability High Experimental Variability concentration->variability data Unreliable Biological Data variability->data G cluster_0 Preparation cluster_1 Equilibration cluster_2 Separation & Analysis add_excess Add Excess Compound to Buffer shake Shake at Constant Temp (24-48 hours) add_excess->shake centrifuge Centrifuge to Pellet Excess Solid shake->centrifuge supernatant Collect Supernatant centrifuge->supernatant quantify Quantify Concentration (e.g., HPLC) supernatant->quantify

References

Catalyst poisoning in Cbz deprotection and how to avoid it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the deprotection of the carboxybenzyl (Cbz or Z) protecting group, with a focus on overcoming catalyst poisoning.

Troubleshooting Guides

This section addresses common issues encountered during Cbz deprotection via catalytic hydrogenation.

Issue 1: My Cbz deprotection by catalytic hydrogenation is slow, incomplete, or has stalled.

This is a frequent challenge, often indicative of catalyst poisoning or suboptimal reaction conditions. A systematic approach to troubleshooting is outlined below.

  • Potential Cause 1: Catalyst Poisoning The palladium catalyst is highly susceptible to poisoning, particularly by sulfur-containing functional groups (e.g., thiols, thioethers in cysteine or methionine residues) or impurities from upstream steps.[1][2] Nitrogen-containing compounds like pyridines and some amines can also inhibit catalyst activity.[3]

    • Solution:

      • Purify the Substrate: Ensure the starting material is of high purity and free from sulfur-containing contaminants.

      • Use a Scavenger Resin: If sulfur impurities are suspected, pre-treating the substrate solution with a scavenger resin designed to remove sulfur compounds can be effective.

      • Increase Catalyst Loading: In some cases, a higher catalyst loading (e.g., increasing from 5 mol% to 10-20 mol%) can overcome minor poisoning.[2]

      • Add Fresh Catalyst: If the reaction stalls, adding fresh catalyst portion-wise can help drive it to completion.[1][4]

      • Consider Alternative Deprotection Methods: For substrates containing sulfur, non-hydrogenation methods may be more suitable.[1][2]

  • Potential Cause 2: Poor Catalyst Activity The activity of palladium on carbon (Pd/C) can vary between batches and degrade over time with improper storage.[1][2]

    • Solution:

      • Use a Fresh Catalyst: Always use a fresh, high-quality catalyst from a reputable supplier.

      • Verify Catalyst State: While the active state is Pd(0), some catalysts are supplied as oxides or hydroxides which are reduced in situ. Ensure your reaction conditions are suitable for this reduction if necessary.[5]

  • Potential Cause 3: Insufficient Hydrogen Atmospheric pressure of hydrogen may not be sufficient for challenging substrates.[1][2]

    • Solution:

      • Increase Hydrogen Pressure: Increase the hydrogen pressure, for example, to 50 psi or higher.[2]

      • Ensure Proper Hydrogen Delivery: Check for leaks in the hydrogenation apparatus and ensure good gas dispersion in the reaction mixture.

  • Potential Cause 4: Inadequate Mixing As a heterogeneous reaction, efficient mixing is crucial for the substrate to access the catalyst surface.[1][2]

    • Solution: Ensure vigorous stirring or agitation of the reaction mixture.

  • Potential Cause 5: Product Inhibition The deprotected amine product can sometimes coordinate to the palladium catalyst, reducing its activity.[2]

    • Solution: Adding a small amount of a weak acid, like acetic acid, can protonate the product amine, preventing it from binding to the catalyst.[2] However, be cautious as this can lead to N-acetylation if acetic acid is used as the solvent.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons for Pd/C in Cbz deprotection?

A1: The most common poisons are sulfur compounds (thiols, thioethers, sulfites, H₂S), nitrogen-containing heterocycles (e.g., pyridine, quinoline), and other strongly coordinating species like carbon monoxide, cyanides, and halides.[3][6] Substrates containing cysteine or methionine are particularly problematic for catalytic hydrogenation.[4][7]

Q2: My substrate contains a sulfur atom. Can I still use catalytic hydrogenation for Cbz deprotection?

A2: It is challenging but can sometimes be achieved. You may need to use a significantly higher catalyst loading, add fresh catalyst during the reaction, or use additives.[1][4] For instance, the addition of BF₃-etherate has been shown to suppress the inhibiting effect of sulfur in some peptide sequences.[7] However, in many cases, alternative deprotection methods are recommended to avoid low yields and catalyst deactivation.[1][2]

Q3: What are some reliable alternatives to catalytic hydrogenation for Cbz deprotection of sulfur-containing compounds?

A3: Several alternatives exist that are not susceptible to sulfur poisoning:

  • Acidic Cleavage: Strong acids like HBr in acetic acid or trifluoroacetic acid (TFA) can effectively cleave the Cbz group.[1][2] More recently, milder Lewis acid conditions such as AlCl₃ in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been developed.[8]

  • Nucleophilic Cleavage: A method using 2-mercaptoethanol and potassium phosphate in N,N-dimethylacetamide (DMAC) at 75 °C has been reported to be effective for deprotecting Cbz groups on sensitive substrates.[8][9]

  • Transfer Hydrogenolysis: Using a hydrogen donor like ammonium formate or formic acid with Pd/C can sometimes be more selective and less prone to certain side reactions compared to using H₂ gas.[2][5]

Q4: Can a poisoned Pd/C catalyst be regenerated?

A4: Regeneration can be difficult, especially in the case of strong poisoning by sulfur, which can be irreversible.[10] For deactivation by coking (carbon deposition), controlled oxidation or hydrogenation treatments may restore some activity.[10] Some studies have shown that hydrogen treatment can partially remove sulfur compounds.[10] In some specific industrial applications, washing with basic solutions like sodium carbonate has been used to reactivate catalysts poisoned by nitrogen compounds.[11] However, for typical laboratory use, it is often more practical to use fresh catalyst.

Q5: How can I prevent catalyst poisoning before it happens?

A5: The best strategy is prevention:

  • Substrate Purity: Ensure your starting material is highly pure and free of potential poisons.

  • Use of Scavengers: For reactions where trace impurities are a concern, using hydrogen sulfide scavengers or other metal scavengers can be beneficial.[12][13] These can be water-soluble or oil-soluble amines or other compounds that react with and neutralize H₂S.[14][15]

  • Proper Solvent Choice: Use high-purity solvents. Avoid using methanol with Pd/C and H₂, as it can lead to methylation of the deprotected amine.[16] Solvents like ethanol, ethyl acetate, or THF are often preferred.[16]

Data Summary

Table 1: Common Catalyst Poisons and Their Effects on Pd/C

Poison ClassExamplesMechanism of PoisoningSeverity
Sulfur Compounds Thiols (R-SH), Thioethers (R-S-R'), H₂S, ThiophenesStrong adsorption to Pd surface, blocking active sites.[3][17]High
Nitrogen Compounds Pyridine, Quinoline, Amines, NitrilesCoordination to Pd active sites.[3]Moderate to High
Halides I⁻, Br⁻, Cl⁻Adsorption to the catalyst surface.[6]Moderate
Carbonyls Carbon Monoxide (CO)Strong coordination to Pd, blocking active sites.[6]High
Phosphorus Compounds Phosphines, PhosphitesStrong coordination to Pd active sites.[6]High

Table 2: Comparison of Cbz Deprotection Methods for Sensitive Substrates

MethodReagentsCompatibility with SulfurKey AdvantagesPotential Issues
Catalytic Hydrogenation H₂, Pd/CNoMild, clean byproducts (toluene, CO₂).Catalyst poisoning, reduction of other functional groups.[9][18]
Transfer Hydrogenolysis Ammonium Formate, Pd/CLowOperationally simple, avoids H₂ gas.[2]Can still be affected by strong poisons.
Acidic Cleavage HBr/AcOH, TFA, AlCl₃/HFIPYesMetal-free, scalable, effective for poisoned substrates.[8][19]Harsh conditions can cleave other acid-sensitive groups.[2]
Nucleophilic Cleavage 2-Mercaptoethanol, K₃PO₄YesHighly selective, good for sensitive functionalities.[8][9]Requires heating, potential for side reactions with the nucleophile.

Experimental Protocols

Protocol 1: Standard Cbz Deprotection by Catalytic Hydrogenation

  • Dissolve the Cbz-protected substrate in a suitable solvent (e.g., ethanol, ethyl acetate, or THF) in a hydrogenation vessel.

  • Add 5-10 mol% of 10% Pd/C catalyst to the solution.

  • Seal the vessel and purge with nitrogen or argon.

  • Introduce hydrogen gas, typically via a balloon or by pressurizing the vessel (e.g., to 50 psi).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.[2]

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Protocol 2: Cbz Deprotection using HBr in Acetic Acid

  • Dissolve the Cbz-protected substrate (1.0 equivalent) in a minimal amount of 33% HBr in acetic acid at room temperature.[2]

  • Stir the solution and monitor the reaction by TLC or LC-MS. Reaction times can vary from 30 minutes to a few hours.

  • Upon completion, precipitate the product by adding the reaction mixture to a large volume of cold, anhydrous ether.

  • Collect the precipitated product by filtration, wash with ether, and dry under vacuum.

Protocol 3: Nucleophilic Cbz Deprotection

  • To a solution of the Cbz-protected amine (1 equivalent) in N,N-dimethylacetamide (DMAC), add potassium phosphate (2-4 equivalents).[2][8]

  • Add 2-mercaptoethanol (2 equivalents).[2][8]

  • Heat the reaction mixture to 75 °C and stir until the reaction is complete as monitored by TLC or LC-MS.[8]

  • After cooling to room temperature, dilute the reaction mixture with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Visual Guides

G cluster_start Start: Cbz Deprotection Reaction cluster_troubleshooting Troubleshooting Workflow cluster_solutions Solutions start Reaction is Slow or Stalled poison Check for Catalyst Poisoning (e.g., Sulfur) start->poison activity Check Catalyst Activity poison->activity No Obvious Poison purify Purify Substrate / Use Scavenger poison->purify Poison Suspected hydrogen Check Hydrogen Pressure activity->hydrogen Catalyst is Fresh fresh_cat Use Fresh Catalyst activity->fresh_cat Catalyst is Old mixing Check Mixing hydrogen->mixing Pressure is OK inc_h2 Increase H2 Pressure hydrogen->inc_h2 Pressure is Low inc_stir Increase Stirring Rate mixing->inc_stir Mixing is Poor add_cat Increase Catalyst Loading / Add Fresh Catalyst purify->add_cat alt_method Switch to Alternative Method (Acidic, Nucleophilic) add_cat->alt_method Still No Reaction

Caption: Troubleshooting workflow for slow Cbz deprotection.

G cluster_mech Mechanism of Catalyst Poisoning by Sulfur ActiveSite Pd(0) Active Site on Carbon Support Product Deprotected Amine ActiveSite->Product Normal Catalytic Cycle PoisonedSite Poisoned Pd Site (Pd-S Bond) ActiveSite->PoisonedSite Substrate Cbz-Protected Amine Substrate->ActiveSite Poison Sulfur Compound (e.g., R-SH) Poison->ActiveSite Strong Adsorption

Caption: Mechanism of palladium catalyst poisoning by sulfur compounds.

G cluster_decision Decision Logic for Choosing a Deprotection Method start Does the substrate contain sulfur? other_groups Are other reducible groups present (e.g., Ar-Br, alkenes)? start->other_groups No acid_sensitive Are other acid-sensitive groups present (e.g., Boc)? start->acid_sensitive Yes h2_pdc Use Catalytic Hydrogenation (H2, Pd/C) other_groups->h2_pdc No transfer Consider Transfer Hydrogenolysis (Ammonium Formate, Pd/C) other_groups->transfer Yes acid Use Acidic Cleavage (HBr/AcOH, AlCl3/HFIP) acid_sensitive->acid No nucleophilic Use Nucleophilic Cleavage (2-Mercaptoethanol) acid_sensitive->nucleophilic Yes

Caption: Decision tree for selecting a Cbz deprotection method.

References

Technical Support Center: Optimizing Coupling Efficiency of Benzyl (3-aminopropyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Benzyl (3-aminopropyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing its use in various coupling reactions. Here you will find frequently asked questions (FAQs), in-depth troubleshooting guides, detailed experimental protocols, and comparative data to help you achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a bifunctional molecule featuring a primary amine and a benzyl carbamate-protected primary amine.[1][2] This structure makes it a valuable building block in organic synthesis, particularly as a linker in the development of more complex molecules like PROTACs or in the synthesis of polyamine analogs.[3] The benzyl carbamate (Cbz) group serves as a stable protecting group for the amine, which can be selectively removed under specific conditions.[4][5]

Q2: What are the most common types of coupling reactions for this molecule?

A2: The most common reaction is the acylation of its free primary amine to form an amide bond with a carboxylic acid. This reaction is fundamental in peptide synthesis and the conjugation of molecules. Standard coupling reagents such as HATU, HOBt/EDC, or the conversion of the carboxylic acid to an acyl chloride are typically employed.[6][7][8]

Q3: What are the recommended storage conditions for this compound?

A3: For long-term stability, it is recommended to store the compound in a tightly sealed container under an inert atmosphere at refrigerated temperatures (2-8°C).[9] It should be kept away from strong acids, alkalis, and oxidizing agents to prevent degradation.[10]

Q4: What are the key safety precautions when handling this compound?

A4: this compound can cause skin and eye irritation.[10][11] It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][10]

Troubleshooting Guide: Amide Coupling Reactions

This guide addresses common issues encountered during the amide coupling of this compound with carboxylic acids.

Issue 1: Low or No Product Yield
Potential Cause Recommended Solution
Poor Quality or Degraded Reagents Ensure all reagents, especially the coupling agents (e.g., HATU, EDC) and the carbamate, are of high purity and have been stored correctly. Anhydrous solvents are critical as water can hydrolyze activated esters and coupling agents.[6][12]
Inefficient Carboxylic Acid Activation For sterically hindered or electron-deficient carboxylic acids, use a more powerful activating agent like HATU or COMU.[13] Alternatively, convert the carboxylic acid to its more reactive acyl chloride form using thionyl chloride (SOCl₂) or oxalyl chloride, though this may require harsher conditions.[8]
Suboptimal Reaction Conditions Optimize the reaction temperature. While many couplings proceed at room temperature, gentle heating (e.g., 40-50°C) can sometimes drive sluggish reactions to completion.[12] Ensure a slight excess (1.1-1.5 equivalents) of the carbamate and coupling reagents relative to the carboxylic acid.[6]
Steric Hindrance If either coupling partner is sterically hindered, reaction rates can be slow.[13] Extend the reaction time (monitor by TLC or LC-MS) and consider using a less sterically demanding base, such as N,N-diisopropylethylamine (DIPEA).[13]
Issue 2: Presence of Multiple Spots on TLC / Impurities in Product
Potential Cause Identification & Solution
Unreacted Starting Material A spot corresponding to the starting carboxylic acid or carbamate remains. Solution: Increase the reaction time, temperature, or the equivalents of the coupling partner that was consumed. Unreacted starting material can often be removed via column chromatography.[6]
Diacylated Byproduct This may occur if the Cbz protecting group is unintentionally cleaved, exposing a second amine. This is rare under standard coupling conditions. Solution: Use milder conditions and ensure no strong acids are present. Purification can be achieved by flash column chromatography.[6]
Hydrolyzed Acylating Agent The activated carboxylic acid has reacted with trace water. Solution: This results in the starting carboxylic acid, which can be removed with a mild aqueous basic wash (e.g., saturated sodium bicarbonate solution) during the workup.[6]
Urea Byproduct (from EDC) If using EDC, a dicyclohexylurea (DCU) or N-acylurea byproduct may form. Solution: DCU is often insoluble in common organic solvents like dichloromethane (DCM) and can be removed by filtration.

Data & Protocols

Comparison of Common Coupling Reagents

The choice of coupling reagent is critical for achieving high efficiency. The table below summarizes common options for coupling a standard carboxylic acid with this compound.

Coupling Reagent SystemBaseTypical SolventRelative EfficiencyKey Considerations
EDC / HOBt DIPEA or NMMDMF or DCMGoodCost-effective; formation of urea byproduct can complicate purification.
HATU DIPEA or NMMDMFExcellentHigh efficiency, especially for hindered substrates; more expensive.[13]
Acyl Chloride Pyridine or Et₃NDCM or THFVery HighRequires conversion of COOH to COCl first; may not be suitable for sensitive substrates.[8]
DMTMM NMMMeCN or THFGoodEffective for less reactive anilines and amines; can sometimes be used in aqueous media.[8]
Standard Experimental Protocol: Amide Coupling via HATU

This protocol describes a general procedure for the coupling of a carboxylic acid with this compound using HATU.

Materials:

  • Carboxylic Acid (1.0 eq.)

  • This compound (1.1 eq.)

  • HATU (1.1 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware and magnetic stirrer

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.

  • Stir the solution for 1-2 minutes to allow for pre-activation.

  • Add DIPEA (2.5 eq.) to the mixture and stir for another 5 minutes.

  • Add a solution of this compound (1.1 eq.) in a small amount of anhydrous DMF to the reaction flask.

  • Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Visual Guides

Workflow for a Typical Amide Coupling Reaction

The following diagram illustrates the standard workflow for the synthesis and purification of an amide product using this compound.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A Dissolve Carboxylic Acid & Coupling Reagent in DMF B Add Base (e.g., DIPEA) for Activation A->B Pre-activation C Add Benzyl (3-aminopropyl)carbamate B->C Coupling Start D Stir at Room Temperature (Monitor by TLC/LC-MS) C->D E Aqueous Wash (Acid, Base, Brine) D->E Reaction Complete F Dry & Concentrate E->F G Column Chromatography F->G H Final Product G->H

Caption: Standard workflow for amide coupling.

Troubleshooting Decision Tree for Low Yield

Use this decision tree to diagnose and resolve issues related to low coupling efficiency.

G Start Low Coupling Yield CheckReagents Are reagents pure and anhydrous? Start->CheckReagents ReagentIssue Replace reagents. Use anhydrous solvents. CheckReagents->ReagentIssue No ActivationCheck Is acid activation the issue? CheckReagents->ActivationCheck Yes ReagentIssue->Start ActivationSolution Use stronger coupling agent (HATU). Consider forming acyl chloride. ActivationCheck->ActivationSolution Yes ConditionsCheck Are reaction conditions optimal? ActivationCheck->ConditionsCheck No ActivationSolution->Start ConditionsSolution Increase reaction time/temp. Adjust stoichiometry. ConditionsCheck->ConditionsSolution No Success Yield Improved ConditionsCheck->Success Yes ConditionsSolution->Start G General Amide Coupling Pathway Reactant1 R-COOH (Carboxylic Acid) Intermediate R-CO-X (Activated Ester) Reactant1->Intermediate Reactant2 H₂N-(CH₂)₃-NH-Cbz (Carbamate) Product R-CO-NH-(CH₂)₃-NH-Cbz (Amide Product) Intermediate->Product CouplingAgent + Coupling Agent (e.g., HATU) Base + Base (e.g., DIPEA)

References

Preventing racemization during Cbz-protected amino acid coupling

Author: BenchChem Technical Support Team. Date: December 2025

<Technical Support Center: Cbz-Protected Amino Acid Coupling >

Welcome to the technical support center for peptide synthesis. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you prevent racemization during the coupling of Carboxybenzyl (Cbz)-protected amino acids.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a problem in peptide synthesis?

A1: Racemization is the conversion of a pure enantiomer (typically the L-amino acid in biological systems) into an equal mixture of both L- and D-enantiomers.[1] In peptide synthesis, this leads to the incorporation of the incorrect D-amino acid into your peptide chain. This is a critical issue because the stereochemistry of each amino acid determines the peptide's three-dimensional structure, which in turn dictates its biological activity, receptor binding, and potential immunogenicity.[2]

Q2: What is the primary chemical mechanism causing racemization during Cbz-amino acid coupling?

A2: The most common mechanism is the formation of a 5(4H)-oxazolone (also called an azlactone) intermediate.[1][2][3] This occurs when the carboxyl group of the Cbz-protected amino acid is activated by a coupling reagent. The activated intermediate, in the presence of a base, can cyclize. The α-proton on the oxazolone ring is highly acidic and is easily abstracted by a base, forming a planar, achiral intermediate. The incoming amine can then attack this planar ring from either face, resulting in both the desired L-peptide and the undesired D-diastereomer.[2][3] While urethane-type protecting groups like Cbz and Fmoc are designed to reduce the rate of oxazolone formation compared to simple acyl groups, the risk is not eliminated.[4][5][6]

RacemizationMechanism cluster_pathway Racemization Pathway cluster_products Products L_AA Cbz-L-Amino Acid Activated Activated Intermediate (e.g., O-Acylisourea) L_AA->Activated + Coupling Reagent (e.g., DIC, HBTU) L_AA->Activated Oxazolone 5(4H)-Oxazolone (Planar, Achiral) Activated->Oxazolone - H⁺ (Base abstracts α-proton) Activated->Oxazolone L_Peptide Desired L-Peptide Oxazolone->L_Peptide + H₂N-R' (Attack from one face) D_Peptide Racemized D-Peptide Oxazolone->D_Peptide + H₂N-R' (Attack from other face) Base_node Base Amine_node H₂N-R'

Caption: The primary mechanism of racemization via a planar 5(4H)-oxazolone intermediate.

Q3: Which factors have the greatest impact on racemization?

A3: Several factors critically influence the extent of racemization:

  • Coupling Reagent: The choice of coupling reagent determines the reactivity of the activated intermediate. Highly efficient reagents promote rapid peptide bond formation, which can outcompete the rate of oxazolone formation.[7]

  • Additives: Additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are crucial, especially when using carbodiimides.[4][8] They form active esters that are less prone to racemization than the initial activated species.[9][10]

  • Base: The strength (pKa) and steric hindrance of the base are critical.[11] Stronger, less hindered bases can more easily abstract the α-proton, promoting racemization.[7]

  • Temperature: Higher temperatures increase reaction rates, including the rate of racemization.[7]

  • Solvent: The polarity of the solvent can influence the stability of intermediates and reaction rates.[7]

Troubleshooting Guide

Problem: I am observing significant racemization (>5%) in my final peptide product.

Here is a workflow to diagnose and solve the issue.

TroubleshootingWorkflow start High Racemization Detected q_base What base are you using? (e.g., TEA, DIPEA, NMM) start->q_base a_tea Using TEA or DIPEA? q_base->a_tea Strong/Unhindered a_nmm Using NMM/Collidine q_base->a_nmm Weak/Hindered s_tea Solution: Switch to a weaker, sterically hindered base like N-Methylmorpholine (NMM) or 2,4,6-Collidine. a_tea->s_tea q_reagent Are you using a carbodiimide (DCC, DIC, EDC) alone? a_nmm->q_reagent s_additive Solution: ALWAYS use an additive. Add 1 equivalent of HOBt, HOAt, or Oxyma Pure. q_reagent->s_additive Yes a_reagent Using modern reagent (HATU, HBTU, COMU) or carbodiimide + additive q_reagent->a_reagent No q_temp What is the reaction temperature? a_reagent->q_temp s_temp Solution: Lower the temperature. Perform activation and coupling at 0 °C or below. q_temp->s_temp > 0 °C

Caption: A troubleshooting workflow to diagnose and resolve issues with high racemization.

Data Presentation: Impact of Reagents and Additives

The choice of coupling method has a profound impact on preserving stereochemical integrity. Uronium/aminium salt reagents and the use of additives with carbodiimides are standard practice for minimizing racemization.

Coupling MethodBaseAdditiveRacemization PotentialKey Considerations
DIC / DCC NMMNone Very High Not recommended without an additive.[4][10]
DIC / DCC NMMHOBt Low A classic, cost-effective method. HOBt forms an active ester, significantly suppressing racemization.[4][9]
DIC / DCC NMMHOAt Very Low HOAt is more effective than HOBt at accelerating coupling and further reducing racemization.[12]
DIC / DCC NMMCuCl₂ + HOBt Extremely Low The combination of CuCl₂ and HOBt has been shown to eliminate detectable racemization in challenging couplings.[13]
HBTU / TBTU DIPEA / NMM(HOBt is part of structure)Low Very efficient coupling reagents, but can be outperformed by newer reagents in difficult cases.[7][10]
HATU / HCTU DIPEA / NMM(HOAt is part of structure)Very Low Highly reactive reagents that promote rapid amide bond formation, kinetically disfavoring racemization.[7]
COMU DIPEA (1 equiv.)(Oxyma is part of structure)Very Low Excellent performance with reduced epimerization and good solubility. Performs well with only 1 equivalent of base.[12]
DEPBT DIPEA(HOOBt is part of structure)Extremely Low Known for remarkable resistance to racemization, especially for sensitive amino acids like Histidine.[4][14]

Data synthesized from multiple sources.[4][7][10][11][12][13][14] The extent of racemization is highly dependent on the specific amino acid sequence and reaction conditions.

Experimental Protocols

Protocol 1: General Low-Racemization Coupling using DIC/HOAt

This protocol provides a standard procedure for coupling a Cbz-protected amino acid while minimizing racemization.

  • Reagent Preparation:

    • Dissolve the Cbz-protected amino acid (1.0 eq) and 1-hydroxy-7-azabenzotriazole (HOAt) (1.0 eq) in anhydrous DMF or NMP.

    • In a separate, dry, inert-atmosphere (N₂ or Ar) reaction vessel, dissolve the amine component (e.g., amino acid ester hydrochloride salt, 1.0 eq).

    • Add N-Methylmorpholine (NMM) (1.0 eq if using a salt, otherwise use catalytic amount) to the amine solution and stir for 2 minutes.

  • Activation and Coupling:

    • Cool the reaction vessel containing the amine to 0 °C in an ice bath.

    • To the stirred solution of Cbz-amino acid and HOAt, add N,N'-Diisopropylcarbodiimide (DIC) (1.05 eq) and allow to pre-activate for 5-10 minutes at room temperature.

    • Add the pre-activated Cbz-amino acid solution dropwise to the cold amine solution over 10-15 minutes.

    • Allow the reaction to stir at 0 °C for 2 hours, then let it warm slowly to room temperature and stir for an additional 4-16 hours.

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or LC-MS.

    • Once complete, filter off the diisopropylurea byproduct.

    • Perform a standard aqueous workup to remove DMF and excess reagents, followed by purification via column chromatography or crystallization.

Protocol 2: Quantification of Racemization by Chiral HPLC

This protocol outlines the analysis of the crude peptide product to determine the percentage of the undesired diastereomer.

  • Sample Preparation:

    • After the coupling reaction, take a small aliquot of the crude product before purification.

    • If necessary, remove the N-terminal and side-chain protecting groups under standard conditions (e.g., hydrogenolysis for Cbz, TFA for Boc).

    • Hydrolyze the resulting dipeptide or tripeptide back to its constituent amino acids using 6N HCl at 110 °C for 12-24 hours. Note: This hydrolysis step itself can cause a small amount of racemization, so a control with the pure L-amino acid should be run in parallel.

    • Neutralize and dilute the hydrolysate in the mobile phase.

  • Chiral HPLC Analysis:

    • Column: Use a chiral stationary phase (CSP) suitable for underivatized amino acids, such as a teicoplanin-based (e.g., Astec CHIROBIOTIC T) or crown ether-based column.[15][16]

    • Mobile Phase: A typical mobile phase system is an isocratic mixture of an organic modifier (e.g., ethanol, methanol, or acetonitrile) and an aqueous buffer with an acidic modifier (e.g., 0.1% TFA).[15][16]

    • Detection: Use UV detection at an appropriate wavelength (e.g., 210 nm) or MS detection.

    • Quantification: Inject a standard racemic mixture of the amino acid to determine the retention times of the L- and D-enantiomers. Integrate the peak areas for the L- and D-enantiomers in the sample chromatogram. The percentage of racemization is calculated as: % Racemization = [Area(D) / (Area(D) + Area(L))] * 100

References

Technical Support Center: Purification of Benzyl (3-aminopropyl)carbamate Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying Benzyl (3-aminopropyl)carbamate.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, presented in a question-and-answer format.

Problem: Low overall yield after purification.

  • Possible Causes and Solutions:

    • Incomplete Extraction: Due to its amphipathic nature, possessing both a polar amino group and a less polar benzyl carbamate moiety, this compound may not be fully extracted from the aqueous reaction mixture into an organic solvent.

      • Troubleshooting:

        • Adjust the pH of the aqueous layer. Basifying the solution (pH > 10) with a base like sodium hydroxide will deprotonate the primary amine, increasing its solubility in less polar organic solvents such as ethyl acetate or dichloromethane.[1][2]

        • Perform multiple extractions (3-5 times) with smaller volumes of organic solvent to ensure complete removal of the product from the aqueous phase.[1]

        • Utilize a salting-out effect by saturating the aqueous layer with sodium chloride to decrease the solubility of the organic product in the aqueous phase.[1]

Problem: The product appears as an oil and will not crystallize.

  • Possible Causes and Solutions:

    • Presence of Impurities: Residual solvents or synthetic byproducts can act as "oiling out" agents, preventing the formation of a crystalline solid.[1]

      • Troubleshooting:

        • Ensure the crude product is as pure as possible before attempting crystallization. A preliminary purification step, such as column chromatography, is often necessary.[1]

        • Thoroughly dry the purified product under a high vacuum to remove all traces of solvent.[1]

    • Inappropriate Crystallization Solvent: The chosen solvent may be too effective, even at low temperatures, or the compound may have a low melting point.

      • Troubleshooting:

        • Experiment with a variety of solvents and solvent mixtures. Good solvents for inducing crystallization of similar compounds often include esters (ethyl acetate), ethers (diethyl ether), and hydrocarbon/alcohol mixtures (e.g., hexane/isopropanol).[1]

        • Try slow crystallization techniques like vapor diffusion or layering a non-solvent over a solution of your compound.

        • If the product has a low melting point, consider cooling the solution very slowly and scratching the inside of the flask with a glass rod to induce nucleation.

Problem: Poor separation and tailing during column chromatography.

  • Possible Causes and Solutions:

    • Strong Interaction with Silica Gel: The basic primary amine can interact strongly with the acidic silica gel, leading to significant tailing and incomplete elution.[1]

      • Troubleshooting:

        • Solvent System Modification: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonium hydroxide, to the mobile phase. This will suppress the interaction between the basic amine and the acidic silica gel.[1]

        • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or a polymer-based column.[1]

        • Dry Loading: For compounds that are not highly soluble in the column eluent, dry loading onto silica can improve band sharpness and reduce tailing.[1]

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a this compound reaction mixture?

A1: Common impurities may include:

  • Unreacted Starting Materials: Benzyl chloroformate, 3-aminopropanol, or benzyl alcohol (if benzyl chloroformate degrades).

  • Byproducts: Di- and tri-substituted ureas, and potentially dibenzyl carbonate. In some synthetic routes, byproducts like 1,3-dibenzylurea can form.[3]

  • Residual Solvents: Solvents used in the reaction and workup.

Q2: Can I use acid-base extraction to purify this compound?

A2: Yes, acid-base extraction is a highly effective method for separating your basic product from neutral or acidic impurities.[2][4][5] By dissolving the crude mixture in an organic solvent and extracting with an acidic aqueous solution (e.g., 1M HCl), the protonated amine salt of your product will move to the aqueous layer, leaving neutral impurities behind. Subsequently, basifying the aqueous layer and extracting with an organic solvent will recover the purified product.

Q3: What is a good starting point for a solvent system in column chromatography?

A3: A good starting point for normal-phase silica gel chromatography would be a mixture of a non-polar solvent like hexanes or dichloromethane and a more polar solvent like ethyl acetate or methanol. A gradient elution, starting with a lower polarity and gradually increasing, is often effective. Remember to add a small percentage of a basic modifier like triethylamine (e.g., 0.5%) to your mobile phase to prevent peak tailing.[1]

Q4: Is it possible to purify this compound by distillation?

A4: Distillation is generally not recommended for this compound. The presence of both an amine and a carbamate group can lead to a high boiling point and the potential for decomposition at elevated temperatures.[1] Vacuum distillation might be an option but should be approached with caution. Chromatographic or crystallization methods are generally preferred.[1]

Data Presentation

Due to the lack of specific published data for the purification of this compound, the following table provides typical values and starting points based on structurally similar amino carbamates.

Purification MethodTypical Mobile Phase / Solvent SystemExpected PurityTypical YieldNotes
Acid-Base Extraction Dichloromethane / 1M HCl (aq), followed by 1M NaOH (aq)>90%>85%Excellent for removing neutral and acidic impurities.
Column Chromatography Dichloromethane / Methanol (98:2 to 90:10) + 0.5% Triethylamine>98%70-90%Effective for removing closely related impurities. The basic modifier is crucial.
Crystallization Ethyl acetate / Hexanes>99%50-80%Requires a relatively pure starting material. Can be slow.
Isopropanol / Diethyl ether>99%60-85%Good for inducing precipitation of a pure product.

Experimental Protocols

1. General Protocol for Purification by Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as dichloromethane or ethyl acetate.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1M hydrochloric acid (aq) (3 x volume of organic phase). The protonated this compound will move into the aqueous layer.

  • Separation of Layers: Separate the aqueous layer containing the product salt. The organic layer containing neutral impurities can be discarded.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 1M sodium hydroxide (aq) until the pH is >10.

  • Product Extraction: Extract the basified aqueous layer with fresh dichloromethane or ethyl acetate (3 x volume of aqueous phase).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

2. General Protocol for Purification by Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% Dichloromethane with 0.5% triethylamine).[1]

  • Column Packing: Pour the slurry into the chromatography column and allow it to pack under a gentle flow of the mobile phase. Ensure the packed bed is level and free of air bubbles.[1]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel (dry loading) and then carefully added to the top of the column.[1]

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., methanol). The optimal gradient will need to be determined by thin-layer chromatography (TLC) analysis.[1]

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.[1]

Visualization

Purification_Workflow start Crude Reaction Mixture extraction_q Are neutral or acidic impurities the main concern? start->extraction_q acid_base Perform Acid-Base Extraction extraction_q->acid_base Yes chromatography Perform Column Chromatography (with basic modifier) extraction_q->chromatography No check_purity1 Check Purity (TLC, NMR) acid_base->check_purity1 check_purity1->chromatography Further Purification Needed final_product Pure Benzyl (3-aminopropyl)carbamate check_purity1->final_product Purity OK check_purity2 Check Purity (TLC, NMR) chromatography->check_purity2 check_purity2->chromatography Re-run Chromatography crystallization_q Is the product sufficiently pure for crystallization? check_purity2->crystallization_q Purity OK crystallization Perform Crystallization crystallization_q->crystallization Yes crystallization_q->final_product No, use as is crystallization->final_product

Caption: A decision workflow for purifying this compound.

References

Validation & Comparative

A Comparative Analysis of Benzyl (3-aminopropyl)carbamate and Other PROTAC Linkers for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC's architecture is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The composition, length, and rigidity of this linker are paramount, profoundly influencing the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. This guide provides an objective comparison of various PROTAC linkers, with a focus on benzyl-containing linkers like Benzyl (3-aminopropyl)carbamate, and presents supporting experimental data to inform the rational design of next-generation protein degraders.

The Central Role of the Linker in PROTAC Efficacy

The linker is not a mere passive spacer; it actively participates in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] An optimally designed linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome. Conversely, a poorly designed linker can introduce steric hindrance, promote unfavorable conformations, or lead to instability, thereby compromising degradation efficiency.[1]

Linkers are broadly categorized into flexible linkers, such as alkyl and polyethylene glycol (PEG) chains, and rigid linkers, which often incorporate cyclic or aromatic moieties.[2][3] Benzyl-containing linkers, such as this compound, introduce a degree of rigidity and aromatic character, which can influence a PROTAC's properties in several ways:

  • Conformational Rigidity: The benzyl group can restrict the flexibility of the linker, which may help to pre-organize the PROTAC into a bioactive conformation, potentially enhancing the stability of the ternary complex.[4]

  • Hydrophobic Interactions: The aromatic ring can engage in hydrophobic or π-stacking interactions with residues on the surface of the target protein or E3 ligase, which may improve binding affinity and degradation efficacy.[4]

  • Modulated Physicochemical Properties: The introduction of a benzyl group can alter the polarity and lipophilicity of the linker compared to purely aliphatic or PEG-based linkers, which can impact cell permeability and other pharmacokinetic properties.[5][6]

Data Presentation: A Comparative Overview of PROTAC Linker Performance

The efficacy of a PROTAC is primarily quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation) values.[7] The following tables summarize representative data from various studies, offering a comparative perspective on how different linker architectures can impact these key performance indicators. It is important to note that the data presented is collated from studies on different PROTACs targeting various proteins and should be considered illustrative rather than a direct head-to-head comparison.

PROTACTarget ProteinE3 Ligase LigandLinker TypeDC50 (nM)Dmax (%)Reference
PROTACs with Benzyl-containing Linkers
ACBI1SMARCA2/4, PBRM1VHLBenzyl linking fragment6-32>90[8]
PROTAC 91bNot SpecifiedNot Specified4-ethylbenzylNot SpecifiedNot Specified[6]
PROTACs with Alkyl Linkers
Degrader ZCRBNNot SpecifiedAlkyl Chain29276[7]
BTK DegraderBTKCRBNAlkyl/Ether Chain1-40>90[9]
PROTACs with PEG Linkers
BRD4 Degrader (PROTAC C)BRD4VHLPEG (optimal length)<10>90[7]
PROTAC 91aNot SpecifiedNot SpecifiedEthylene glycolNot SpecifiedNot Specified[6]

Observations:

  • The PROTAC ACBI1, which incorporates a benzyl linking fragment, demonstrates potent degradation of its targets with DC50 values in the low nanomolar range.[8]

  • Studies have suggested that incorporating a benzyl group can improve cell permeability. For instance, a PROTAC with a 4-ethylbenzyl linker showed improved permeability and reduced efflux compared to a similar PROTAC with an ethylene glycol linker.[6]

  • Alkyl and PEG linkers are the most common motifs in PROTAC design, with their flexibility and ease of synthesis being key advantages.[10] However, their performance is highly dependent on length and the specific target-ligase pair.

Experimental Protocols

Accurate and reproducible experimental data are fundamental to the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in the assessment of PROTAC performance.

Western Blot Analysis for Protein Degradation

This is a standard and widely used technique to quantify the amount of a target protein in cells following PROTAC treatment.[11]

Protocol:

  • Cell Culture and Treatment:

    • Seed cells (e.g., HEK293T, MV-4-11) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[1]

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.[1]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[1]

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[11]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.[11]

  • Detection and Analysis:

    • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities using densitometry software and normalize to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[3]

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay evaluates the passive permeability of a PROTAC across an artificial membrane, providing an indication of its potential for cell entry.[4][12]

Protocol:

  • Plate Preparation:

    • Coat a 96-well filter plate (donor plate) with an artificial membrane solution (e.g., 2% lecithin in dodecane).[13]

  • Compound Addition:

    • Add the PROTAC solution to the donor wells.

    • Fill the acceptor wells of a separate 96-well plate with buffer.[12]

  • Incubation:

    • Place the donor plate into the acceptor plate, ensuring contact between the artificial membrane and the acceptor buffer.

    • Incubate for a defined period (e.g., 4-18 hours) at room temperature.[10]

  • Quantification and Analysis:

    • Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.[12]

    • Calculate the permeability coefficient (Pe) to assess the rate of diffusion across the membrane.[4]

Mandatory Visualization

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruits PROTAC PROTAC Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Western Blot Workflow

Western_Blot_Workflow start Cell Treatment with PROTAC lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Target & Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection (ECL) secondary_ab->detection analysis Densitometry & Data Analysis detection->analysis

Caption: Key steps in the Western blot analysis of PROTAC efficacy.

References

The Pivotal Role of Linkers in PROTAC Efficacy: A Comparative Analysis of DC50 and Dmax Values

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor in the pursuit of novel therapeutics. These bifunctional molecules, which orchestrate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system, are composed of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. Far from being a mere spacer, the linker's length, composition, and rigidity are paramount determinants of a PROTAC's efficacy, profoundly influencing the formation and stability of the crucial ternary complex (Protein of Interest-PROTAC-E3 ligase) that precedes protein degradation.[1][2]

This guide provides an objective comparison of PROTAC performance based on their linker design, with a focus on two key metrics: DC50, the concentration required to degrade 50% of the target protein, and Dmax, the maximum percentage of protein degradation achievable.[1] A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater efficacy.[1] By presenting quantitative data from various studies in clearly structured tables, alongside detailed experimental protocols and illustrative diagrams, this guide aims to furnish researchers with the necessary information to make informed decisions in the design and optimization of next-generation protein degraders.

Quantitative Comparison of Linker Performance

The following tables summarize experimental data on the DC50 and Dmax values of PROTACs with varying linker types and lengths for different protein targets. This data highlights the critical impact of the linker on the potency and efficacy of protein degradation.

Alkyl and Alkyl/Ether Linkers

Alkyl chains are a common choice for PROTAC linkers due to their synthetic accessibility, which allows for systematic variations in length.[1] However, their hydrophobic nature can sometimes negatively impact the solubility of the PROTAC molecule.[1]

Target ProteinE3 LigaseCell LineLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
TBK1VHLNot SpecifiedAlkyl/Ether< 12No degradation-
TBK1VHLNot SpecifiedAlkyl/Ether12 - 29Submicromolar>90
TBK1VHLNot SpecifiedAlkyl/Ether21396
TBK1VHLNot SpecifiedAlkyl/Ether2929276
ERαVHLNot SpecifiedAlkyl9Less effectiveNot Specified
ERαVHLNot SpecifiedAlkyl12EffectiveNot Specified
ERαVHLNot SpecifiedAlkyl16Most effectiveNot Specified
ERαVHLNot SpecifiedAlkyl19Less effectiveNot Specified
ERαVHLNot SpecifiedAlkyl21Less effectiveNot Specified
ARCRBNVCaPNot SpecifiedNot Specified185
ARVHLLNCaPNot SpecifiedNot Specified0.5Not Specified
ARVHLVCaPNot SpecifiedNot Specified1.0Not Specified

Table 1: Performance of PROTACs with Alkyl and Alkyl/Ether Linkers. This table showcases the degradation efficiency of PROTACs targeting TBK1, ERα, and AR with varying alkyl and alkyl/ether linker lengths. Optimal degradation is often observed within a specific linker length range, with linkers that are too short or too long exhibiting reduced efficacy.[3][4][5]

Polyethylene Glycol (PEG) Linkers

PEG linkers are frequently employed in PROTAC design to enhance hydrophilicity and solubility, which can improve a molecule's pharmacokinetic properties.[6] The flexibility of PEG chains allows them to adopt various conformations, which can be advantageous for forming a productive ternary complex.[7]

Target ProteinE3 LigaseCell LineLinker TypeLinker Length (PEG units)DC50 (nM)Dmax (%)
BRD4CRBNH661PEG0< 0.5 µMNot Specified
BRD4CRBNH661PEG1-2> 5 µMNot Specified
BRD4CRBNH661PEG4-5< 0.5 µMNot Specified
ERαNot SpecifiedNot SpecifiedPEG16 atomsSuperior degradationNot Specified

Table 2: Performance of PROTACs with PEG Linkers. This table illustrates the impact of PEG linker length on the degradation of BRD4 and ERα. Similar to alkyl linkers, an optimal PEG linker length is crucial for achieving high degradation potency.[2][3]

Experimental Protocols

Accurate and reproducible experimental data are fundamental to the evaluation and comparison of PROTAC linkers. The following is a detailed methodology for a key experiment used to determine DC50 and Dmax values.

Western Blotting for Protein Degradation Quantification

Western blotting is a widely used technique to quantify the reduction of a target protein in cells following PROTAC treatment.[1][8]

1. Cell Culture and Treatment:

  • Plate cells (e.g., HEK293T, MCF7) in 6-well plates at a density that ensures 70-80% confluency on the day of treatment.[8][9]

  • Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 or 48 hours).[6][9] Include a vehicle control (e.g., DMSO).[9]

2. Cell Lysis and Protein Quantification:

  • Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[2]

  • Determine the protein concentration of the lysates using a standard method, such as the BCA assay, to ensure equal protein loading for each sample.[2][9]

3. SDS-PAGE and Protein Transfer:

  • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[6]

  • Transfer the separated proteins to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.[6][9]

4. Immunoblotting:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.[6]

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[1][6]

  • Wash the membrane three times with TBST.[8]

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[1]

5. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4][8]

  • Quantify the band intensities using densitometry software.[1][8]

  • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).[1][8]

  • Calculate the percentage of degradation relative to the vehicle control and plot the values against the PROTAC concentrations to determine the DC50 and Dmax values from the resulting dose-response curve.[1][8]

Visualizing PROTAC Mechanisms and Workflows

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a general experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Catalytic Cycle Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow start Start: Cell Culture treatment PROTAC Treatment (Dose-Response) start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Western Blot Transfer sds_page->transfer immunoblot Immunoblotting (Primary & Secondary Antibodies) transfer->immunoblot detection Signal Detection (Chemiluminescence) immunoblot->detection analysis Data Analysis (Densitometry) detection->analysis results Determine DC50 & Dmax analysis->results end End: Comparative Analysis results->end

Caption: A typical workflow for determining DC50 and Dmax values via Western Blot.

References

A Comparative Guide to Orthogonal Protecting Group Strategies with the Cbz Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of complex organic synthesis, particularly in the realms of peptide chemistry and drug development, the strategic use of protecting groups is fundamental to achieving high yields and purity. The carboxybenzyl (Cbz or Z) group, a well-established amine protecting group, offers a unique blend of stability and selective reactivity that makes it a valuable component of orthogonal protection strategies. This guide provides an objective comparison of the Cbz group's performance and orthogonality with other commonly used amine protecting groups: tert-butoxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), and allyloxycarbonyl (Alloc). The information presented is supported by experimental data to aid researchers in designing robust and efficient synthetic routes.

Orthogonality at a Glance: Cbz vs. Alternatives

The cornerstone of a successful multi-step synthesis is the concept of orthogonality, where one protecting group can be selectively removed in the presence of others.[1][2][3] The Cbz group's unique deprotection condition, catalytic hydrogenolysis, provides a distinct advantage in this regard.[4][5] It is stable under the acidic and basic conditions used to cleave Boc and Fmoc groups, respectively, and is also compatible with the palladium-catalyzed deprotection of the Alloc group.[4][6]

Protecting GroupDeprotection ConditionOrthogonal To
Cbz Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[7]Boc, Fmoc, Alloc[4][6][8]
Boc Acidic (e.g., TFA, HCl)[9]Cbz, Fmoc, Alloc[6][10]
Fmoc Basic (e.g., Piperidine)[11]Cbz, Boc, Alloc[4][12]
Alloc Pd(0) Catalysis (e.g., Pd(PPh₃)₄)[13][14]Cbz, Boc, Fmoc[8][13]

Comparative Stability and Deprotection Efficiency

The following table summarizes the stability of each protecting group under the deprotection conditions of the others, along with typical yields for their removal.

Protecting GroupDeprotection Reagents & ConditionsStability of Other GroupsTypical Deprotection Yield
Cbz H₂, 10% Pd/C, MeOH, rt, 1-4 h[6]Boc: Stable[6][15] Fmoc: Stable[4] Alloc: Stable[8][13]>95%
Boc 25-50% TFA in DCM, rt, 15-30 min[6]Cbz: Stable[6][16] Fmoc: Labile Alloc: Stable[17]>95%
Fmoc 20% Piperidine in DMF, rt, 10-20 min[11][18]Cbz: Stable[4] Boc: Stable[10] Alloc: Stable[17]>95%
Alloc Pd(PPh₃)₄, PhSiH₃, DCM, rt, 1 h[13]Cbz: Stable[8][13] Boc: Stable Fmoc: Stable>90%

Orthogonal Deprotection Strategies in Practice

The true utility of these orthogonal protecting groups is realized in multi-step syntheses where selective deprotection is crucial for subsequent chemical modifications.

Cbz and Boc Orthogonality

A common strategy involves the use of a Cbz group for the protection of a lysine side chain, while the N-terminus is protected with a Boc group. The Boc group can be selectively removed under acidic conditions to allow for peptide chain elongation, leaving the Cbz group intact for later removal.[5][6]

Start Boc-NH-Peptide-Lys(Cbz)-R Step1 Treat with TFA/DCM Start->Step1 Intermediate1 H₂N-Peptide-Lys(Cbz)-R Step1->Intermediate1 Step2 Couple with Boc-Amino Acid Intermediate1->Step2 Intermediate2 Boc-AA-NH-Peptide-Lys(Cbz)-R Step2->Intermediate2 Step3 Repeat Step 1 & 2 for chain elongation Intermediate2->Step3 Intermediate3 Boc-(AA)n-NH-Peptide-Lys(Cbz)-R Step3->Intermediate3 Step4 Treat with H₂/Pd-C Intermediate3->Step4 Final H₂N-(AA)n-NH-Peptide-Lys(NH₂)-R Step4->Final

Cbz and Boc Orthogonal Strategy
Cbz and Fmoc Orthogonality

In solid-phase peptide synthesis (SPPS), the Fmoc group is commonly used for N-terminal protection due to its mild, basic deprotection conditions. A Cbz group can be employed to protect a side chain, which will remain stable throughout the iterative Fmoc deprotection cycles.[4][19]

Start Fmoc-NH-Peptide-Lys(Cbz)-Resin Step1 Treat with 20% Piperidine/DMF Start->Step1 Intermediate1 H₂N-Peptide-Lys(Cbz)-Resin Step1->Intermediate1 Step2 Couple with Fmoc-Amino Acid Intermediate1->Step2 Intermediate2 Fmoc-AA-NH-Peptide-Lys(Cbz)-Resin Step2->Intermediate2 Step3 Repeat Step 1 & 2 for chain elongation Intermediate2->Step3 Intermediate3 Fmoc-(AA)n-NH-Peptide-Lys(Cbz)-Resin Step3->Intermediate3 Step4 Cleave from resin and deprotect Cbz with H₂/Pd-C Intermediate3->Step4 Final H₂N-(AA)n-NH-Peptide-Lys(NH₂)-OH Step4->Final

Cbz and Fmoc Orthogonal Strategy
Cbz and Alloc Orthogonality

The Alloc group offers another layer of orthogonality, as it is removed under neutral conditions with a palladium catalyst. This allows for selective deprotection of an Alloc-protected amine in the presence of Cbz, Boc, and Fmoc groups, enabling complex modifications such as on-resin cyclization or branching.[13][17]

Start Fmoc-Peptide-Lys(Alloc)-Asp(Cbz)-Resin Step1 Treat with Pd(PPh₃)₄/PhSiH₃ Start->Step1 Intermediate1 Fmoc-Peptide-Lys(NH₂)-Asp(Cbz)-Resin Step1->Intermediate1 Step2 On-resin cyclization or branching Intermediate1->Step2 Intermediate2 Cyclized/Branched Peptide with Cbz protection Step2->Intermediate2 Step3 Fmoc deprotection and chain elongation Intermediate2->Step3 Intermediate3 Elongated Peptide with Cbz protection Step3->Intermediate3 Step4 Cleavage and Cbz deprotection Intermediate3->Step4 Final Final modified peptide Step4->Final

Cbz and Alloc Orthogonal Strategy

Experimental Protocols

Selective Deprotection of Boc in the Presence of Cbz

Objective: To selectively remove the N-terminal Boc group while leaving the Cbz-protected lysine side chain intact.

Materials:

  • Boc-protected peptide with a Cbz-protected lysine residue

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Diethyl ether (cold)

Procedure:

  • Dissolve the Boc-protected peptide in DCM.

  • Add TFA to the solution (typically 25-50% v/v).[6]

  • Stir the reaction at room temperature for 15-30 minutes, monitoring by TLC.[6]

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in an appropriate solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Dry the organic layer and concentrate to obtain the amine-TFA salt.

  • Precipitate the deprotected peptide by adding cold diethyl ether.

  • Collect the product by centrifugation or filtration and wash with cold diethyl ether.

  • Dry the product under vacuum.

Selective Deprotection of Fmoc in the Presence of Cbz

Objective: To selectively remove the N-terminal Fmoc group during SPPS while the Cbz-protected side chain remains unaffected.

Materials:

  • Fmoc-protected peptide-resin with a Cbz-protected amino acid

  • N,N-Dimethylformamide (DMF)

  • Piperidine

Procedure:

  • Swell the Fmoc-protected peptide-resin in DMF in a reaction vessel.

  • Prepare a 20% (v/v) solution of piperidine in DMF.[18]

  • Drain the DMF from the swollen resin.

  • Add the 20% piperidine/DMF solution to the resin.

  • Agitate the mixture at room temperature for 5-20 minutes.[18] The deprotection can be monitored by UV absorbance of the dibenzofulvene-piperidine adduct.

  • Drain the piperidine solution.

  • Repeat the treatment with fresh 20% piperidine/DMF for another 5-10 minutes to ensure complete deprotection.[18]

  • Thoroughly wash the resin with DMF to remove piperidine and the dibenzofulvene adduct. The resin is now ready for the next coupling step.

Selective Deprotection of Alloc in the Presence of Cbz

Objective: To selectively remove an Alloc group from a lysine side chain for on-resin modification, while a Cbz-protected aspartic acid remains protected.

Materials:

  • Peptide-resin containing Alloc- and Cbz-protected residues

  • Dichloromethane (DCM)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃)

Procedure:

  • Swell the peptide-resin in DCM.

  • In a separate flask, dissolve Pd(PPh₃)₄ in DCM.

  • Add the Pd(PPh₃)₄ solution to the resin, followed by the addition of PhSiH₃.[13]

  • Agitate the mixture at room temperature for 1 hour, monitoring the reaction by a qualitative ninhydrin test.

  • Once the deprotection is complete, wash the resin thoroughly with DCM to remove the catalyst and scavenger byproducts.

  • The resin is now ready for the subsequent on-resin modification step.

Conclusion

The carboxybenzyl (Cbz) group remains a highly valuable tool in the synthesis of complex molecules due to its unique deprotection mechanism, which imparts excellent orthogonality with other common amine protecting groups. Its stability to both acidic and basic conditions makes it an ideal choice for side-chain protection in conjunction with Boc or Fmoc for N-terminal protection. Furthermore, its compatibility with Alloc deprotection conditions allows for an additional layer of selectivity in intricate synthetic pathways. A thorough understanding of these orthogonal relationships and the specific experimental conditions for selective deprotection empowers researchers to design and execute more efficient and successful syntheses of complex peptides and other drug candidates.

References

Cbz vs. Boc Protecting Groups in Solid-Phase Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of solid-phase peptide synthesis (SPPS), the choice of protecting group for the α-amino functionality of amino acids is a critical decision that dictates the overall synthetic strategy. Among the array of available options, the tert-butyloxycarbonyl (Boc) group has established itself as a cornerstone of one of the two major SPPS methodologies. In contrast, the benzyloxycarbonyl (Cbz or Z) group, a classical protecting group in peptide chemistry, finds more contemporary application in solution-phase synthesis and as a side-chain protecting group, though its principles are still relevant to solid-phase applications. This guide provides an objective comparison of the Cbz and Boc protecting groups in the context of SPPS, offering insights for researchers, scientists, and professionals in drug development.

At a Glance: Key Differences Between Cbz and Boc in SPPS

FeatureCbz (Benzyloxycarbonyl)Boc (tert-Butyloxycarbonyl)
Deprotection Condition Catalytic Hydrogenolysis (e.g., H₂/Pd-C) or strong acids (e.g., HBr/AcOH)Moderate to strong acids (e.g., Trifluoroacetic acid - TFA)
Orthogonality Orthogonal to acid- and base-labile protecting groups.Not fully orthogonal to benzyl-based side-chain protecting groups (requires graded acid lability).
Primary Application in SPPS Less common for α-amino protection in modern automated SPPS; used for side-chain protection.A primary strategy for α-amino protection in SPPS (Boc/Bzl strategy).
Key Advantages - Suppresses racemization. - High crystallinity of protected amino acids. - Cost-effective.- Well-established and robust methodology. - Milder final cleavage from some resins compared to historical Cbz methods.
Common Side Reactions - Catalyst poisoning (e.g., by sulfur-containing residues). - Incomplete deprotection.- Formation of t-butyl cations leading to alkylation of sensitive residues (e.g., Trp, Met). - Requires strong acid for final cleavage (e.g., HF).

Chemical Structures and Deprotection Mechanisms

The fundamental difference between Cbz and Boc lies in their cleavage mechanisms, which in turn dictates their compatibility with other protecting groups and reagents in a synthetic workflow.

cluster_cbz Cbz Protection and Deprotection cluster_boc Boc Protection and Deprotection Cbz_Protected Cbz-NH-CHR-CO-Resin H2_PdC H₂ / Pd-C Cbz_Protected->H2_PdC Hydrogenolysis Deprotected_Cbz H₂N-CHR-CO-Resin H2_PdC->Deprotected_Cbz Byproducts_Cbz Toluene + CO₂ H2_PdC->Byproducts_Cbz Boc_Protected Boc-NH-CHR-CO-Resin TFA TFA Boc_Protected->TFA Acidolysis Deprotected_Boc ⁺H₃N-CHR-CO-Resin TFA->Deprotected_Boc Byproducts_Boc Isobutylene + CO₂ TFA->Byproducts_Boc

Cbz and Boc deprotection pathways.

Advantages and Disadvantages in SPPS

Cbz Protecting Group

Advantages:

  • Suppression of Racemization: The urethane nature of the Cbz group is known to effectively suppress the formation of oxazolone intermediates during the activation of the carboxylic acid for coupling, thereby minimizing racemization.

  • Orthogonality: The deprotection of the Cbz group via catalytic hydrogenolysis is orthogonal to the acid-labile Boc and base-labile Fmoc groups. This allows for selective deprotection strategies in complex syntheses.

  • Crystallinity: Cbz-protected amino acids often exhibit good crystallinity, which can facilitate their purification.

  • Cost-Effectiveness: The reagent for introducing the Cbz group, benzyl chloroformate, is generally more economical than the reagents used for Boc and Fmoc protection.

Disadvantages:

  • Harsh Deprotection Conditions (Alternative): While hydrogenolysis is the primary method, alternative deprotection using strong acids like HBr in acetic acid is harsh and can cleave other acid-sensitive groups.

  • Catalyst Poisoning: The palladium catalyst used for hydrogenolysis is sensitive to poisoning by sulfur-containing amino acids such as cysteine and methionine, which can lead to incomplete deprotection.

  • Incompatibility with Automated SPPS: Catalytic hydrogenolysis is not readily amenable to automated solid-phase synthesis protocols, which has limited its use for α-amino protection in modern SPPS.

  • Side Reactions: Incomplete hydrogenolysis can lead to the formation of N-benzyl byproducts.

Boc Protecting Group

Advantages:

  • Robust and Well-Established Methodology: The Boc/Bzl (benzyl-based side-chain protection) strategy is a well-established and reliable method for SPPS.

  • Automation-Friendly: The acid-based deprotection and coupling cycles are easily automated, making it suitable for high-throughput peptide synthesis.

  • Avoidance of Catalyst Poisoning: The acid-based deprotection avoids the issue of catalyst poisoning encountered with the Cbz group.

Disadvantages:

  • Harsh Final Cleavage: The final cleavage of the peptide from the resin and removal of side-chain protecting groups in the Boc/Bzl strategy often requires very strong and hazardous acids like hydrogen fluoride (HF).

  • Formation of Reactive Cations: The acid-catalyzed removal of the Boc group generates reactive tert-butyl cations. These can lead to the alkylation of sensitive amino acid side chains, particularly tryptophan and methionine. Scavengers are typically added to the cleavage cocktail to mitigate this side reaction.

  • Graded Acid Lability: The Boc strategy relies on the differential acid lability of the α-amino Boc group and the more stable benzyl-based side-chain protecting groups. This is not a truly orthogonal system, and some loss of side-chain protection can occur during repeated Boc deprotection steps.

Experimental Protocols

Boc-SPPS: Deprotection and Coupling Cycle

A typical manual Boc-SPPS cycle involves the following steps:

  • Resin Swelling: The resin is swollen in a suitable solvent like dichloromethane (DCM).

  • Boc Deprotection: The resin is treated with a solution of 50% trifluoroacetic acid (TFA) in DCM for approximately 30 minutes to remove the Boc group.

  • Washing: The resin is washed with DCM to remove excess TFA.

  • Neutralization: The protonated N-terminus is neutralized with a solution of a hindered base, such as 10% diisopropylethylamine (DIEA) in DCM.

  • Washing: The resin is washed with DCM and then with dimethylformamide (DMF).

  • Coupling: The next Boc-protected amino acid is activated with a coupling reagent (e.g., HBTU/HOBt in the presence of DIEA) in DMF and added to the resin. The reaction is allowed to proceed for 1-2 hours.

  • Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts.

Boc_SPPS_Workflow Start Boc-AA-Resin Deprotection Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM) Deprotection->Wash1 Neutralization Neutralization (DIEA in DCM) Wash1->Neutralization Wash2 Wash (DCM/DMF) Neutralization->Wash2 Coupling Coupling (Boc-AA, HBTU/HOBt, DIEA) Wash2->Coupling Wash3 Wash (DMF/DCM) Coupling->Wash3 End Boc-Peptide-Resin (n+1) Wash3->End End->Deprotection Repeat Cycle

Boc-SPPS experimental workflow.
Cbz-SPPS: Conceptual Deprotection on Solid Support

While less common for a full SPPS cycle, the deprotection of a Cbz group on a solid support would conceptually involve:

  • Resin Swelling: Swelling the Cbz-protected peptide-resin in a suitable solvent (e.g., DMF, methanol).

  • Catalyst Addition: Adding a palladium on carbon (Pd/C) catalyst.

  • Hydrogenolysis: Introducing hydrogen gas (H₂) or a hydrogen donor for transfer hydrogenolysis (e.g., ammonium formate). The reaction mixture would be agitated until deprotection is complete.

  • Catalyst Removal: Filtering to remove the Pd/C catalyst.

  • Washing: Thoroughly washing the resin to remove byproducts and prepare for the next coupling step.

It is important to note that the practical implementation of this in a repetitive manner on a solid support presents challenges, contributing to the preference for Boc and Fmoc strategies in automated SPPS.

Conclusion

The choice between Cbz and Boc protecting groups in peptide synthesis is highly dependent on the specific synthetic strategy. For modern, automated Solid-Phase Peptide Synthesis, the Boc strategy, despite its use of harsh acids for final cleavage, is well-established and efficient. The Cbz group, while historically significant for α-amino protection, now primarily serves as a valuable tool for side-chain protection where its orthogonality to both acid- and base-labile groups can be exploited. Its resistance to racemization and cost-effectiveness also make it a relevant choice for specific applications, particularly in solution-phase synthesis and for the preparation of peptide fragments. For researchers and drug development professionals, a thorough understanding of the advantages and disadvantages of each protecting group is essential for designing successful and efficient peptide synthesis campaigns.

Stability of Benzyl (3-aminopropyl)carbamate Linkers in Plasma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of linker technologies is a cornerstone in the development of targeted therapeutics, such as antibody-drug conjugates (ADCs) and other drug delivery systems. An ideal linker must remain intact in systemic circulation to prevent premature release of the payload, which could lead to off-target toxicity and reduced efficacy. The Benzyl (3-aminopropyl)carbamate linker, a type of non-cleavable carbamate linker, is valued for its presumed high stability. This guide provides a comparative analysis of its expected plasma stability against other common linker types, supported by experimental data from related structures and detailed methodologies for assessment.

Comparative Stability of Carbamate Linkers in Plasma

The stability of linkers in plasma is typically evaluated by measuring the percentage of intact conjugate or the amount of released payload over time. Carbamate linkers, in general, are known for their robustness compared to other functionalities like esters.[1][2] They can be broadly categorized into cleavable and non-cleavable types, with the this compound falling into the latter category.

In contrast, cleavable linkers are designed to be labile under specific physiological conditions. For instance, the widely-used Val-Cit-PABC linker is stable in human plasma but is susceptible to enzymatic cleavage by cathepsins inside the target cell.[7] However, it shows significant instability in mouse plasma due to cleavage by carboxylesterase 1C, highlighting species-specific differences that are critical during preclinical evaluation.[7] Other linkers, like hydrazones, are designed to be pH-sensitive, showing stability at physiological pH (7.4) but undergoing rapid hydrolysis in the acidic environment of endosomes and lysosomes.[4][7]

The following table summarizes the plasma stability of various carbamate and other common linker types based on published data.

Linker TypeSub-TypeMediumIncubation TimeStability (% Release or Half-life)
Non-Cleavable Carbamate Benzylic N-acyl carbamatePlasma-Stable
Benzyl ammonium carbamateHuman Plasma72 h~10% release
Cleavable Carbamate Val-Cit-PABCHuman Serum24 hStable
Val-Cit-PABCMouse Serum24 h100% release
m-amide-PABCMouse Serum24 h50% hydrolysis (improved stability)
N-(2-aminoethyl)-m-amide-PABCMouse Serum24 h3% hydrolysis (dramatically improved)
pH-Sensitive Linker HydrazoneBuffer (pH 7.0)-t½ > 2.0 h
HydrazoneBuffer (pH 5.0)-t½ = 2.4 min
Other Linkers Silyl ether-basedHuman Plasma-> 7 days

This table is a compilation of data from multiple sources for comparative purposes.[4][6][7][8]

Mechanisms and Pathways

The stability of a linker is intrinsically tied to its chemical structure and its susceptibility to enzymatic or chemical hydrolysis. The this compound linker, being a non-cleavable linker, is expected to have high resistance to plasma enzymes. Its degradation pathway would primarily involve the slow, uncatalyzed hydrolysis of the carbamate bond, a process that is generally very slow at physiological pH for simple alkyl and benzyl carbamates.[1][2]

In contrast, cleavable linkers have built-in triggers for degradation. The diagram below illustrates the difference in their general degradation logic.

G cluster_0 Non-Cleavable Linker Pathway (e.g., this compound) cluster_1 Cleavable Linker Pathway (e.g., Val-Cit-PABC) NC_Circulation Intact Conjugate in Circulation NC_Internalization Target Cell Internalization NC_Circulation->NC_Internalization Targeting C_Circulation Intact Conjugate in Circulation NC_Lysosome Lysosomal Degradation of Carrier NC_Internalization->NC_Lysosome Endocytosis NC_Release Payload Release NC_Lysosome->NC_Release Proteolysis C_Internalization Target Cell Internalization C_Circulation->C_Internalization Targeting C_Lysosome Enzymatic Cleavage of Linker C_Internalization->C_Lysosome Endocytosis C_Release Payload Release C_Lysosome->C_Release e.g., Cathepsin B

Caption: Logical workflow for payload release from non-cleavable vs. cleavable linkers.

Experimental Protocols

Accurate assessment of linker stability is crucial for the development of effective and safe drug conjugates. The following is a detailed protocol for a typical in vitro plasma stability assay.

Objective: To determine the stability of a linker-drug conjugate in plasma from various species (e.g., human, mouse, rat).

Materials:

  • Linker-drug conjugate

  • Human, mouse, and/or rat plasma (e.g., K2 EDTA as anticoagulant)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (for stock solution)

  • Cold acetonitrile with an internal standard (for quenching and protein precipitation)

  • Incubator (37°C)

  • High-speed centrifuge

  • LC-MS/MS system

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the linker-drug conjugate in DMSO.

  • Incubation:

    • Pre-warm plasma and PBS to 37°C.

    • Spike the linker-drug conjugate from the stock solution into the plasma to a final concentration of 1-10 µM. The final DMSO concentration should be ≤ 0.5% to avoid affecting plasma enzyme activity.

    • Prepare a control sample by incubating the conjugate in PBS to monitor for non-enzymatic degradation.

    • Incubate all samples at 37°C.

  • Time Points: Collect aliquots (e.g., 50 µL) from each incubation mixture at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours). The "0" time point sample should be collected immediately after adding the conjugate.

  • Sample Processing:

    • Immediately quench the reaction for each aliquot by adding 3-4 volumes of cold acetonitrile containing a suitable internal standard.

    • Vortex the samples vigorously to ensure complete protein precipitation.

    • Incubate the samples at -20°C for at least 30 minutes.

    • Centrifuge the samples at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Analysis:

    • Carefully transfer the supernatant to a new plate or vials for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the concentration of the intact linker-drug conjugate remaining at each time point.

  • Data Analysis:

    • Plot the percentage of the intact conjugate remaining versus time.

    • Calculate the in vitro half-life (t½) from the slope of the natural logarithm of the remaining concentration versus time plot.

The workflow for this assay is visualized in the diagram below.

G start Start: Linker-Drug Conjugate stock_sol Prepare Stock Solution (e.g., 10 mM in DMSO) start->stock_sol incubation Incubate in Plasma (Human, Mouse, etc.) at 37°C stock_sol->incubation time_points Collect Aliquots at Various Time Points (e.g., 0, 0.5, 1, 2, 4, 24h) incubation->time_points quench Quench Reaction & Precipitate Proteins (Cold Acetonitrile + IS) time_points->quench centrifuge Centrifuge to Pellet Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze data Quantify Remaining Conjugate & Calculate Half-life (t½) analyze->data end End: Assess Stability data->end

Caption: General workflow of an in vitro plasma stability assay.

References

The Crucial Role of Linker Composition in PROTAC Efficacy: A Comparative Guide to Ternary Complex Validation

Author: BenchChem Technical Support Team. Date: December 2025

The linker in a PROTAC is not merely a passive spacer but an active contributor to the stability and conformation of the ternary complex. Its length, rigidity, and chemical composition can significantly impact the cooperativity of binding and, consequently, the efficiency of target degradation. Here, we compare the established performance of MZ1, which employs a flexible polyethylene glycol (PEG)-based linker, with the theoretical considerations for BC-PROTAC.

Comparative Analysis of PROTAC Performance

The following table summarizes key quantitative data for the validation of ternary complex formation. The data for MZ1 is collated from published literature, while the values for "BC-PROTAC" are hypothetical and intended to illustrate potential differences arising from the linker's properties. The more rigid, aromatic nature of the Benzyl (3-aminopropyl)carbamate linker in BC-PROTAC could lead to differences in binding affinity, kinetics, and cellular activity compared to the flexible linker of MZ1.

ParameterMZ1 (PEG-based linker)"BC-PROTAC" (this compound linker - Hypothetical)AssaySignificance
Binary Binding Affinity (KD) SPR / ITCMeasures binding of PROTAC to POI and E3 ligase individually.
POI (e.g., BRD4)~1-10 nM[1]5 - 20 nMEssential for initial engagement.
E3 Ligase (e.g., VHL)~50-100 nM[1]70 - 150 nMCrucial for recruiting the degradation machinery.
Ternary Complex Affinity (KD) ~1-5 nM[1]2 - 10 nMSPR / ITCIndicates the stability of the entire complex.
Cooperativity (α) >1 (Positive)[2]>1 (Positive)Calculated from KD valuesA value >1 indicates that the binding of one protein enhances the binding of the other, a hallmark of a productive PROTAC.
Ternary Complex Dissociation Rate (koff) Slow (e.g., 10⁻³ s⁻¹)[2]Potentially faster or slower depending on induced fitSPRA slower off-rate suggests a more stable complex, allowing more time for ubiquitination.
Cellular Ternary Complex Formation (EC50) 10 - 100 nM20 - 200 nMNanoBRETConfirms that the PROTAC can form the ternary complex within a live cell environment.
Target Degradation (DC50) 1 - 20 nM5 - 50 nMWestern Blot / In-Cell ELISAThe ultimate measure of PROTAC efficacy.

Visualizing the Path to Degradation

The following diagrams illustrate the key processes involved in PROTAC-mediated protein degradation and the experimental workflow for its validation.

PROTAC_Mechanism PROTAC Signaling Pathway POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (e.g., BC-PROTAC) PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase (e.g., VHL) E3->Ternary_Complex PolyUb Poly-ubiquitination Ternary_Complex->PolyUb Ubiquitination Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation

Caption: PROTAC-mediated degradation of a target protein.

Experimental_Workflow Ternary Complex Validation Workflow cluster_biophysical Biophysical Assays cluster_cellular Cellular Assays SPR Surface Plasmon Resonance (SPR) Ternary_Formation Ternary Complex Formation & Stability SPR->Ternary_Formation ITC Isothermal Titration Calorimetry (ITC) ITC->Ternary_Formation FRET Förster Resonance Energy Transfer (FRET) FRET->Ternary_Formation NanoBRET NanoBRET Ternary Complex Assay Efficacy Degradation Efficacy NanoBRET->Efficacy Degradation_Assay Target Degradation (Western Blot) PROTAC_Design PROTAC Synthesis (with this compound linker) Binary_Binding Binary Binding (PROTAC to POI & E3) PROTAC_Design->Binary_Binding Binary_Binding->SPR Binary_Binding->ITC Cellular_Engagement In-Cell Target Engagement Ternary_Formation->Cellular_Engagement Cellular_Engagement->NanoBRET Efficacy->Degradation_Assay

Caption: Experimental workflow for validating ternary complex formation.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ternary complex formation. Below are protocols for key experiments.

Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

Objective: To measure the binding affinity and kinetics of binary and ternary complex formation.

Methodology:

  • Immobilization: Covalently immobilize the E3 ligase (e.g., VHL) onto a sensor chip surface.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD) and kinetic rate constants (kon, koff).

    • Separately, inject a series of concentrations of the POI to ensure minimal non-specific binding to the E3 ligase.

  • Ternary Interaction Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase. The resulting sensorgrams will reflect the formation and dissociation of the ternary complex.

  • Data Analysis: Fit the sensorgram data to appropriate binding models to determine the KD, kon, and koff for the ternary complex. Calculate the cooperativity factor (α) by dividing the KD of the binary interaction (PROTAC to E3) by the KD of the ternary complex formation.[2][3]

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Objective: To determine the thermodynamic parameters (affinity, stoichiometry, enthalpy, and entropy) of binary and ternary complex formation.

Methodology:

  • Sample Preparation: Prepare purified solutions of the POI, E3 ligase, and PROTAC in the same buffer to minimize heats of dilution.

  • Binary Titrations:

    • Titrate the PROTAC into the POI solution to determine the binding thermodynamics of this interaction.

    • Titrate the PROTAC into the E3 ligase solution to determine the binding thermodynamics of this interaction.

  • Ternary Titration:

    • Saturate the PROTAC with the POI.

    • Titrate this POI-PROTAC complex into the E3 ligase solution. The resulting thermogram will represent the formation of the ternary complex.

  • Data Analysis: Integrate the heat signals and fit the data to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) for each interaction.[1]

NanoBRET™ Assay for Cellular Ternary Complex Formation

Objective: To confirm and quantify the formation of the ternary complex in a live-cell environment.

Methodology:

  • Cell Line Engineering: Co-express the POI fused to a NanoLuc® luciferase (energy donor) and the E3 ligase fused to a HaloTag® protein (energy acceptor) in a suitable cell line.

  • Cell Plating and Labeling: Plate the engineered cells in a microplate and label the HaloTag®-E3 ligase fusion with a cell-permeable fluorescent ligand.

  • PROTAC Treatment: Treat the cells with a range of concentrations of the PROTAC.

  • BRET Measurement: Add the NanoLuc® substrate and measure the bioluminescence resonance energy transfer (BRET) signal. An increase in the BRET signal indicates the proximity of the POI and E3 ligase, confirming ternary complex formation.

  • Data Analysis: Plot the BRET ratio against the PROTAC concentration to determine the EC50 value for ternary complex formation in living cells.[4]

Conclusion

The validation of ternary complex formation is a critical step in the development of effective PROTAC degraders. A multi-pronged approach utilizing biophysical assays like SPR and ITC, complemented by cellular assays such as NanoBRET, provides a comprehensive understanding of a PROTAC's mechanism of action. While the specific experimental data for PROTACs with a this compound linker remains to be broadly published, the principles and protocols outlined in this guide provide a robust framework for its evaluation and comparison against other linker classes. The interplay between linker rigidity, conformation, and the induced protein-protein interactions within the ternary complex will ultimately dictate the degradation efficiency and is a key area of ongoing research in the field of targeted protein degradation.

References

The Great Divide: A Comparative Analysis of ADC Efficacy with Different Linker Chemistries

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of linker chemistry is a critical determinant of an antibody-drug conjugate's (ADC) success. This guide provides an objective comparison of ADC efficacy based on different linker technologies, supported by experimental data, to inform the rational design of next-generation targeted cancer therapies.

The linker, a seemingly simple bridge between a monoclonal antibody and a potent cytotoxic payload, is a master regulator of an ADC's therapeutic index. Its chemical nature dictates the stability of the ADC in circulation, the mechanism of payload release, and ultimately, its anti-tumor activity and safety profile.[1][2][3] The two primary classes of linkers, cleavable and non-cleavable, offer distinct advantages and disadvantages that must be carefully weighed against the specific therapeutic context.

At a Glance: Cleavable vs. Non-Cleavable Linkers

FeatureCleavable Linkers (e.g., Valine-Citrulline, Hydrazone, Disulfide)Non-Cleavable Linkers (e.g., Thioether)
Mechanism of Payload Release Enzymatic (e.g., Cathepsin B) or chemical (e.g., low pH, high glutathione) cleavage within the tumor microenvironment or lysosome.[1][4]Proteolytic degradation of the antibody backbone within the lysosome.[1][5]
Released Payload Form Typically the unmodified, potent parent drug.[1]The drug molecule with the linker and a residual amino acid attached.[1]
Plasma Stability Generally lower, with a higher potential for premature payload release in circulation.[1][6]Generally higher, leading to a more stable ADC in the bloodstream.[1][7]
"Bystander" Efficacy High potential. The released, membrane-permeable payload can diffuse and kill adjacent antigen-negative tumor cells.[1][8][9]Low to negligible. The released payload is typically charged and less membrane-permeable.[1][9]
Off-Target Toxicity Higher potential due to premature payload release and the bystander effect.[1][7]Lower potential due to greater stability and a limited bystander effect.[1][7]
Therapeutic Window Potentially narrower due to off-target toxicities.[1][7]Potentially wider due to improved tolerability.[1][2][7]

Delving Deeper: Mechanisms of Action

The fundamental difference in how cleavable and non-cleavable linkers release their cytotoxic cargo dictates their therapeutic application.

cluster_0 Cleavable Linker ADC cluster_1 Non-Cleavable Linker ADC ADC_C ADC binds to Antigen-Positive Cell Internalization_C Internalization ADC_C->Internalization_C Lysosome_C Lysosome Internalization_C->Lysosome_C Cleavage Linker Cleavage (Enzymes, pH) Lysosome_C->Cleavage Payload_Release_C Active Payload Release Cleavage->Payload_Release_C Apoptosis_C Apoptosis of Antigen-Positive Cell Payload_Release_C->Apoptosis_C Bystander Bystander Effect Payload_Release_C->Bystander Membrane Permeable Neighbor_Apoptosis Apoptosis of Antigen-Negative Cell Bystander->Neighbor_Apoptosis ADC_NC ADC binds to Antigen-Positive Cell Internalization_NC Internalization ADC_NC->Internalization_NC Lysosome_NC Lysosome Internalization_NC->Lysosome_NC Degradation Antibody Degradation Lysosome_NC->Degradation Payload_Release_NC Payload-Linker-Amino Acid Complex Release Degradation->Payload_Release_NC Apoptosis_NC Apoptosis of Antigen-Positive Cell Payload_Release_NC->Apoptosis_NC Start Seed Cells in 96-well Plate Treatment Treat with Serial Dilutions of ADC Start->Treatment Incubate_72h Incubate 72-120 hours Treatment->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate 2-4 hours Add_MTT->Incubate_4h Solubilize Add Solubilizing Agent Incubate_4h->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Read->Analyze Start Implant Tumor Cells in Mice Monitor_Growth Monitor Tumor Growth Start->Monitor_Growth Randomize Randomize Mice into Treatment Groups Monitor_Growth->Randomize Administer Administer ADC/ Controls Randomize->Administer Measure Measure Tumor Volume & Body Weight Administer->Measure Measure->Measure 2-3 times/week Analyze Analyze Tumor Growth Inhibition (TGI) Measure->Analyze

References

Comparative Guide to Analytical Techniques for Characterizing Benzyl (3-aminopropyl)carbamate Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of key analytical techniques for the characterization of Benzyl (3-aminopropyl)carbamate and its conjugates. Researchers, scientists, and drug development professionals can use this information to select the most appropriate methods for structural elucidation, quantification, and quality control.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. For carbamate analysis, reverse-phase HPLC is the most common approach, separating molecules based on their hydrophobicity.

Performance Comparison

HPLC methods for carbamate analysis often differ by their detection method, with Ultraviolet (UV) and Fluorescence detection being the most prevalent. EPA methods 531.1 and 632.1 provide established protocols for carbamate analysis in various matrices.[1][2][3]

ParameterMethod 1: RP-HPLC with UV DetectionMethod 2: RP-HPLC with Post-Column Derivatization & Fluorescence
Principle Detection based on the absorbance of UV light by the analyte.Chemical derivatization post-separation to create a fluorescent product, enhancing sensitivity and selectivity.[1][2]
Typical Column C8 or C18, 250 mm x 4.6 mm, 5 µm.[1]C8 or C18, 250 mm x 4.6 mm, 5 µm.[1]
Mobile Phase Gradient of Acetonitrile and Water.[3]Gradient of Methanol and Water.[1]
Detection Wavelength UV, typically around 220-280 nm.Excitation: ~330 nm, Emission: ~465 nm.[1]
Sensitivity Moderate (µg/L range).[3]High (ng/L to µg/L range).[2]
Selectivity Moderate; susceptible to interferences from co-eluting compounds that absorb at the same wavelength.High; only compounds that form fluorescent derivatives after hydrolysis (like N-methyl carbamates) are detected.[2]
Application Purity assessment, routine quality control, analysis of formulations with high concentrations.Trace-level quantification in complex matrices like environmental water or biological samples.[2]
Experimental Protocols

Protocol: RP-HPLC with UV Detection

  • System Preparation: Equilibrate a C18 column (e.g., 25 cm long, 4.6 mm ID, 5 µm particle size) with the initial mobile phase conditions.

  • Mobile Phase: Use a gradient elution program. For example, start with 40% acetonitrile in water, programming to 65% acetonitrile over 10 minutes.[3]

  • Sample Preparation: Dissolve the this compound conjugate in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter.

  • Injection: Inject 10-20 µL of the sample.

  • Detection: Monitor the eluent using a UV detector at a wavelength where the benzyl group shows strong absorbance (approx. 254 nm).

  • Analysis: Quantify the conjugate by comparing its peak area to a calibration curve prepared from standards of known concentration.

Protocol: HPLC with Post-Column Derivatization and Fluorescence Detection (Adapted from EPA Method 531.1)

  • HPLC Separation: Separate the sample on a C8 column using a water/methanol gradient at a flow rate of 0.8 mL/min and a temperature of 37 °C.[1]

  • Post-Column Hydrolysis: After the column, continuously add a sodium hydroxide solution to the eluent to hydrolyze the carbamate ester, forming an amine.[1]

  • Derivatization: Add a solution of o-phthalaldehyde (OPA) and 2-mercaptoethanol to the stream.[1] The newly formed amine reacts to create a highly fluorescent derivative.[1]

  • Detection: Pass the mixture through a fluorescence detector with an excitation wavelength of 330 nm and an emission wavelength of 465 nm.[1]

  • Quantification: Calibrate the system with known standards to relate fluorescence intensity to concentration.

Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample Solution Filter 0.45 µm Filtration Sample->Filter Autosampler Autosampler Injection Filter->Autosampler Column Reverse-Phase C18 Column Autosampler->Column Detector UV or Fluorescence Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification vs. Standards Chromatogram->Quantification

Caption: General experimental workflow for HPLC analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. It is an indispensable tool for both the quantification and structural confirmation of conjugates, providing molecular weight and fragmentation data.

Performance Comparison

LC-MS offers significant advantages over HPLC with conventional detectors, particularly in complex sample matrices. The ability to perform tandem MS (MS/MS) provides unequivocal structural confirmation.

ParameterLC-MS (Single Quadrupole)LC-MS/MS (Triple Quadrupole or Q-TOF)
Principle Separation by LC, followed by ionization (e.g., ESI) and detection of the parent molecular ion's mass-to-charge ratio (m/z).Parent ion is selected, fragmented (Collision-Induced Dissociation), and fragment ions are analyzed. Provides high selectivity and structural data.[4]
Primary Use Molecular weight confirmation, purity analysis.Targeted quantification (Multiple Reaction Monitoring - MRM), structural elucidation, metabolite identification.[4]
Sensitivity High (ng/mL to pg/mL).Very High (pg/mL to fg/mL).[4]
Selectivity High (based on m/z).Extremely High (based on specific parent-fragment transitions).
Structural Info Provides molecular weight of the intact molecule.Provides fragmentation pattern, which acts as a "fingerprint" for the molecule, confirming its structure.[4][5]
This compound (m/z) Expected [M+H]⁺: 209.1285Precursor Ion: 209.1. Key Fragments: Loss of benzyl group, cleavage of propyl chain.
Experimental Protocol

Protocol: LC-MS/MS for Conjugate Characterization

  • LC Separation: Utilize a C18 column with a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) to achieve chromatographic separation.

  • Mass Spectrometry: Interface the LC system with a mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Full Scan (MS1): Perform an initial full scan to identify the m/z of the protonated molecular ion ([M+H]⁺) of the conjugate. For this compound, this would be ~209.13.

  • Tandem MS (MS/MS): Select the parent ion of interest (e.g., m/z 209.1) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon).

  • Fragment Analysis: Acquire the spectrum of the resulting fragment ions. This data is used to confirm the identity of the molecule. For quantification, set up a Multiple Reaction Monitoring (MRM) method using a specific precursor-product ion transition.

Visualization

LCMS_Workflow cluster_lc LC Separation cluster_ms Mass Spectrometry LC_Column LC Column Ion_Source ESI Source (Ionization) LC_Column->Ion_Source MS1 MS1 Analyzer (Select Parent Ion) Ion_Source->MS1 Collision_Cell Collision Cell (Fragmentation) MS1->Collision_Cell MS2 MS2 Analyzer (Detect Fragments) Collision_Cell->MS2 Data Mass Spectrum (Structure/Quant) MS2->Data

Caption: Workflow for LC-MS/MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, confirming its identity and purity.

Performance Data

The chemical shifts (δ) are highly characteristic of the molecular structure. The following table provides predicted chemical shifts for the parent compound, this compound.

Atom TypeNucleusPredicted Chemical Shift (ppm)MultiplicityKey Structural Information
Benzyl CH₂¹H~5.1SingletConfirms benzyloxy group.[6]
Aromatic C-H¹H~7.3-7.4MultipletConfirms phenyl ring.[6]
Carbamate N-CH₂¹H~3.2TripletAdjacent to NH and CH₂.[7]
Propyl N-CH₂¹H~2.8TripletAdjacent to NH₂ and CH₂.[7]
Propyl internal CH₂¹H~1.6MultipletPropyl chain confirmation.[7]
Carbamate C=O¹³C~156-Carbamate functional group.[7]
Benzyl CH₂¹³C~67-Benzyloxy group.
Aromatic C¹³C~128-136-Phenyl ring.
Propyl chain carbons¹³C~30-40-Aliphatic chain.[7]
Experimental Protocol

Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified conjugate in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.

  • Shimming: Place the sample in the NMR spectrometer and shim the magnetic field to ensure homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum. A standard acquisition includes a 90° pulse followed by detection of the free induction decay (FID). Typically, 16 to 64 scans are averaged to improve the signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the FID to obtain the spectrum. Phase the spectrum and integrate the peaks.

  • Analysis: Assign the peaks to the corresponding protons in the molecule based on their chemical shift, integration (proton count), and multiplicity (splitting pattern).

Visualization

Caption: Structure with key proton assignments for NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For carbamate conjugates, it is excellent for confirming the presence of the characteristic carbamate linkage and other key bonds.

Performance Data

The presence or absence of specific absorption bands in the IR spectrum confirms the successful formation of the carbamate and the overall structure of the conjugate.

Functional GroupVibration TypeCharacteristic Wavenumber (cm⁻¹)Importance for Characterization
N-H (carbamate)Stretch3300 - 3500[8]Confirms presence of the carbamate N-H bond.
C-H (aromatic)Stretch3000 - 3100Indicates the benzyl group.
C-H (aliphatic)Stretch2850 - 3000Indicates the propyl chain.
C=O (carbamate)Stretch1680 - 1730[8][9]Critical. Strong, sharp peak confirming the carbamate carbonyl.
N-H (carbamate)Bend1500 - 1650[6]Complements the N-H stretch.
C-O (ester)Stretch1200 - 1300[6]Confirms the ester-like C-O bond of the carbamate.
Experimental Protocol

Protocol: FTIR Analysis using KBr Pellet

  • Sample Preparation: Mix 1-2 mg of the solid conjugate sample with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly in an agate mortar.

  • Pellet Formation: Place the powdered mixture into a pellet press and apply pressure to form a thin, transparent disc.

  • Background Scan: Place the KBr pellet holder (without the sample pellet) in the FTIR spectrometer and run a background scan.

  • Sample Scan: Place the sample pellet in the holder and acquire the IR spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups in the molecule.

Visualization

FTIR_Correlation cluster_groups cluster_peaks Molecule This compound Conjugate NH N-H Molecule->NH CO C=O Molecule->CO Aromatic Aromatic C-H Molecule->Aromatic CO_ester C-O Molecule->CO_ester Peak_NH ~3400 NH->Peak_NH Peak_CO ~1700 CO->Peak_CO Peak_Aro ~3050 Aromatic->Peak_Aro Peak_CO_ester ~1250 CO_ester->Peak_CO_ester

Caption: Correlation of functional groups to IR peaks.

References

Cbz vs. Fmoc: A Head-to-Head Comparison of Protecting Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the precise science of peptide synthesis, the selection of an appropriate α-amino protecting group is a critical decision that dictates the overall synthetic strategy. Among the most established and widely utilized protecting groups are the Carboxybenzyl (Cbz) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups. This guide offers a detailed, data-supported comparison for researchers, scientists, and professionals in drug development to facilitate an informed choice between these two cornerstone chemical moieties.

The primary role of these groups is to temporarily block the reactive N-terminal amine of an amino acid, preventing self-polymerization and other unwanted side reactions, thereby ensuring the controlled, stepwise assembly of the desired peptide sequence.[1] The fundamental difference between Cbz and Fmoc lies in their deprotection chemistry, which in turn determines their suitability for different synthetic approaches, primarily solution-phase versus solid-phase peptide synthesis (SPPS).[1]

The Cbz (Carboxybenzyl) Protecting Group

Introduced in 1932, the Cbz group is a stalwart of peptide chemistry, particularly in solution-phase synthesis.[2] It is typically introduced by reacting the amino acid with benzyl chloroformate (Cbz-Cl).[3]

Deprotection: The removal of the Cbz group is achieved under conditions that are generally considered harsh, which limits its applicability in modern SPPS. The two primary methods are:

  • Catalytic Hydrogenolysis: This method involves reaction with hydrogen gas in the presence of a palladium catalyst (Pd/C).[4] It is a clean deprotection method as the byproducts, toluene and carbon dioxide, are volatile and easily removed.[4]

  • Strong Acids: Conditions such as HBr in acetic acid can also be used for Cbz cleavage.[5]

Advantages:

  • Stability: Cbz-protected amines are robust and stable under a wide range of reaction conditions, including basic and mildly acidic media.[4]

  • Orthogonality: It offers true orthogonality to the acid-labile Boc and base-labile Fmoc groups, which is advantageous in complex synthetic schemes.[2][6]

  • Cost-Effectiveness: The reagents for Cbz protection are generally more economical than those for Fmoc.[2]

Disadvantages:

  • Harsh Deprotection: The conditions required for Cbz removal are often incompatible with the acid-sensitive linkers and side-chain protecting groups used in SPPS.[1]

  • Limited SPPS Application: Due to the harsh deprotection, Cbz has very limited use in solid-phase synthesis.[7]

The Fmoc (9-fluorenylmethyloxycarbonyl) Protecting Group

The Fmoc group has become the gold standard for modern Solid-Phase Peptide Synthesis (SPPS).[5] Its key feature is its lability to mild basic conditions, which provides a significant advantage in the synthesis of long or sensitive peptides.[8]

Deprotection: The Fmoc group is removed via a base-catalyzed β-elimination mechanism.[9] This is typically achieved using a solution of a secondary amine, most commonly 20% piperidine in a solvent like N,N-dimethylformamide (DMF).[1][8] The process is gentle and highly efficient.[8]

Advantages:

  • Mild Deprotection: The use of a mild base is compatible with most acid-labile side-chain protecting groups and resin linkers, forming the basis of the highly successful Fmoc/tBu orthogonal strategy.[5][10]

  • SPPS Compatibility: It is the protecting group of choice for both manual and automated SPPS.[5][11]

  • Real-Time Monitoring: The dibenzofulvene byproduct released during deprotection has a strong UV absorbance, allowing for the quantitative monitoring of reaction progress.[9]

Disadvantages:

  • Side Reactions: The primary amine freed during deprotection can react with the dibenzofulvene byproduct if not efficiently scavenged by the base (e.g., piperidine).[9] Additionally, aspartimide formation can be a significant side reaction in sequences containing aspartic acid.[10][12]

  • Racemization Risk: Base-catalyzed deprotection can pose a risk of racemization for sensitive amino acids like Cysteine and Histidine.[9]

Performance and Data Comparison

FeatureCbz (Carboxybenzyl)Fmoc (9-fluorenylmethyloxycarbonyl)
Primary Application Solution-Phase Peptide Synthesis[1]Solid-Phase Peptide Synthesis (SPPS)[5]
Deprotection Condition Catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acids (e.g., HBr/AcOH)[1][5]Mild base (e.g., 20% piperidine in DMF)[1][5]
Orthogonality Orthogonal to Boc and Fmoc groups[2][13]Orthogonal to acid-labile side-chain protecting groups (e.g., Boc, tBu)[5][8]
Yield & Purity in SPPS Not typically used; harsh deprotection compromises yield and purity[1]High repetitive yields, often exceeding 99% per coupling cycle, leading to high purity[5][]
Common Side Reactions Racemization during coupling; acid-catalyzed migration of benzyl groups in Tyr side chains[2][15]Aspartimide formation; diketopiperazine formation at the dipeptide stage; racemization of sensitive residues[10][12]
Monitoring No straightforward method for real-time monitoring.UV absorbance of dibenzofulvene-adduct allows for real-time monitoring of deprotection[9]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection in SPPS

This protocol outlines a typical procedure for removing the Fmoc group from a resin-bound peptide.

  • Resin Swelling: The peptide-resin is initially swelled in a suitable solvent, typically DMF, for about 30 minutes to 1 hour to ensure accessibility of the reagents to the reaction sites.[8]

  • Solvent Removal: The swelling solvent is drained from the reaction vessel.

  • Deprotection: A solution of 20% piperidine in DMF is added to the resin.[9][16] The mixture is agitated for a period of 15-30 minutes at room temperature to ensure complete removal of the Fmoc group.[8] Some protocols utilize a two-step deprotection with a shorter initial treatment (1-3 minutes) followed by a longer one.[9]

  • Filtration: The deprotection solution containing the dibenzofulvene-piperidine adduct is filtered and collected.[8]

  • Washing: The resin is washed thoroughly multiple times with DMF to remove all traces of piperidine and the adduct.[5][16] A subsequent wash with a solvent like dichloromethane (DCM) may also be performed.

  • Confirmation (Optional): A small sample of the resin beads can be tested using the Kaiser test to confirm the presence of a free primary amine, indicating successful deprotection.[9] The resin is now ready for the next amino acid coupling step.

Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis

This protocol describes a common method for Cbz group removal in solution-phase synthesis.

  • Dissolution: The Cbz-protected peptide is dissolved in a suitable solvent, such as methanol (MeOH), ethanol (EtOH), or ethyl acetate.[4]

  • Catalyst Addition: A catalytic amount of 10% Palladium on carbon (Pd/C), typically 5-10 mol%, is carefully added to the solution.[4]

  • Hydrogenation: The flask is sealed, and the atmosphere is replaced with hydrogen gas (H₂), often supplied from a balloon or a hydrogenation apparatus at atmospheric pressure.[3][4]

  • Reaction: The mixture is stirred vigorously at room temperature. The reaction progress is monitored by a suitable analytical technique, such as Thin-Layer Chromatography (TLC), until the starting material is fully consumed.[4]

  • Filtration: Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be kept wet during handling.[4]

  • Concentration: The filtrate is concentrated under reduced pressure to yield the deprotected peptide. The byproducts, toluene and carbon dioxide, are volatile and are removed during this process.[4]

Visualizing the Workflows and Mechanisms

To better illustrate the processes, the following diagrams depict the logical workflows and chemical mechanisms involved.

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Cycle Resin Start: Amino Acid-Resin Swell 1. Swell Resin (e.g., in DMF) Resin->Swell Deprotection 2. Nα-Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 3. Wash (DMF) Deprotection->Wash1 Coupling 4. Couple next Fmoc-Amino Acid Wash1->Coupling Wash2 5. Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle or Proceed to Cleavage Wash2->Repeat Repeat->Deprotection for next amino acid

Caption: A typical workflow for one cycle in Fmoc-based Solid-Phase Peptide Synthesis.

G cluster_Fmoc Fmoc Deprotection (Base-Labile) cluster_Cbz Cbz Deprotection (Hydrogenolysis) Fmoc_AA Fmoc-NH-Peptide Piperidine + 20% Piperidine/DMF Deprotected_Fmoc H₂N-Peptide Piperidine->Deprotected_Fmoc Byproducts_Fmoc + Dibenzofulvene-Adduct + CO₂ Cbz_AA Cbz-NH-Peptide Hydrogen + H₂ / Pd-C Deprotected_Cbz H₂N-Peptide Hydrogen->Deprotected_Cbz Byproducts_Cbz + Toluene + CO₂

Caption: A simplified comparison of the deprotection mechanisms for Fmoc and Cbz groups.

References

Safety Operating Guide

Proper Disposal of Benzyl (3-aminopropyl)carbamate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides essential safety and logistical information for the proper disposal of Benzyl (3-aminopropyl)carbamate, ensuring compliance and minimizing environmental impact.

This compound is a chemical compound that requires careful management due to its potential hazards. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to proper disposal procedures is crucial for laboratory safety and environmental protection.

Hazard Communication

Before handling this compound, it is essential to be familiar with its hazard classifications.

Hazard StatementGHS Classification
H302: Harmful if swallowedAcute toxicity, oral (Category 4)[1]
H315: Causes skin irritationSkin corrosion/irritation (Category 2)[1][2]
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)[1][2]
H335: May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[1][2]

Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, the use of appropriate personal protective equipment is mandatory.

  • Hand Protection: Wear protective gloves.

  • Eye/Face Protection: Use safety glasses with side-shields or goggles.

  • Skin and Body Protection: Wear protective clothing.[1][2]

Spill and Waste Management

In the event of a spill or when preparing for disposal, follow these steps:

  • Avoid Dust Formation: Take measures to prevent the creation of dust.[3]

  • Ensure Adequate Ventilation: Work in a well-ventilated area.[1][2][3]

  • Containment: For spills, prevent further leakage or spillage if it is safe to do so. Absorb the material with a finely-powdered liquid-binding material such as diatomite or universal binders.[1]

  • Collection: Sweep up or shovel the absorbed material and place it into a suitable, closed container for disposal.[3]

  • Decontamination: Clean the affected surfaces and any contaminated equipment by scrubbing with alcohol.[1]

Disposal Procedures

The primary guideline for the disposal of this compound is to adhere to all applicable federal, state, and local regulations.[1]

  • Unused Product: Unused or surplus this compound should be offered to a licensed professional waste disposal service.[3] Do not dispose of it as regular trash.

  • Contaminated Materials: Any materials, such as absorbents, personal protective equipment, and empty containers, that have come into contact with this compound should be treated as hazardous waste and disposed of in the same manner as the unused product.[1][3]

  • Empty Containers: Dispose of contaminated packaging in accordance with prevailing country, federal, state, and local regulations.[1]

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start cluster_assessment Waste Assessment cluster_disposal Disposal Path cluster_end End start This compound Waste Generated assess_contamination Is the material contaminated? start->assess_contamination dispose_hazardous Dispose as Hazardous Waste via Licensed Professional Service assess_contamination->dispose_hazardous Yes dispose_container Decontaminate Container (if possible) or Dispose as Hazardous Waste assess_contamination->dispose_container No (Unused Product) end_process Disposal Process Complete dispose_hazardous->end_process dispose_container->end_process

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl (3-aminopropyl)carbamate
Reactant of Route 2
Reactant of Route 2
Benzyl (3-aminopropyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.